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  • Product: 3,6-Dimethylpiperidin-3-ol

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3,6-dimethylpiperidin-3-ol

Technical Guide: 3,6-Dimethylpiperidin-3-ol – Structural Analysis, Synthesis, and Medicinal Applications Executive Summary 3,6-Dimethylpiperidin-3-ol (CAS: 1936337-27-7) is a specialized heterocyclic intermediate increas...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 3,6-Dimethylpiperidin-3-ol – Structural Analysis, Synthesis, and Medicinal Applications

Executive Summary

3,6-Dimethylpiperidin-3-ol (CAS: 1936337-27-7) is a specialized heterocyclic intermediate increasingly utilized in modern drug discovery, particularly within the field of immuno-oncology. As a substituted piperidine featuring both a tertiary alcohol and a secondary amine, it serves as a high-value pharmacophore scaffold.

Its primary application lies in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors , where it functions as a polar, sp³-rich fragment that enhances solubility and provides critical hydrogen-bonding interactions within the kinase ATP-binding pocket. This guide provides a comprehensive technical analysis of its chemical structure, synthetic pathways, physicochemical properties, and role in medicinal chemistry.

Chemical Identity & Stereochemical Analysis

The molecule consists of a six-membered piperidine ring substituted with methyl groups at the C3 and C6 positions and a hydroxyl group at the C3 position. The presence of two chiral centers (C3 and C6) creates a complex stereochemical profile critical for biological activity.

Nomenclature and Identification
ParameterDetail
IUPAC Name 3,6-dimethylpiperidin-3-ol
CAS Registry Number 1936337-27-7
Molecular Formula C₇H₁₅NO
SMILES CC1CCC(C)(O)CN1
Molecular Weight 129.20 g/mol
Stereochemistry: The Critical Variable

The molecule possesses two stereocenters:

  • C3: Quaternary carbon bonded to -OH, -CH₃, and the ring carbons.

  • C6: Tertiary carbon bonded to -CH₃ and the ring nitrogen.

This arrangement yields four possible stereoisomers (two diastereomeric pairs):

  • Cis-isomers: The C3-OH (or C3-Me) and C6-Me groups are on the same side of the ring plane.

  • Trans-isomers: The C3-OH (or C3-Me) and C6-Me groups are on opposite sides.

Note on Conformation: The piperidine ring typically adopts a chair conformation. In the trans isomer, the bulky groups will orient equatorially to minimize 1,3-diaxial interactions. Drug discovery campaigns often isolate specific enantiomers (e.g., (3R,6S)) to maximize binding affinity.

Physicochemical Properties

The following data aggregates calculated and experimental values relevant to formulation and ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

PropertyValueSource/Method
LogP (Octanol/Water) ~0.51Calculated (ChemScene)
TPSA 32.26 ŲTopological Polar Surface Area
pKa (Amine) ~9.8 – 10.5Predicted (Base strength)
pKa (Alcohol) ~16Predicted
Boiling Point ~200–210 °CEst. at 760 mmHg
Solubility High in MeOH, DMSO, DCM; Moderate in H₂OBased on polarity
H-Bond Donors 2 (NH, OH)Structural count
H-Bond Acceptors 2 (N, O)Structural count

Technical Insight: The low LogP (0.51) indicates this fragment is highly hydrophilic. When attached to hydrophobic kinase inhibitor scaffolds (often aryl-rich), it significantly improves the overall "drug-likeness" by lowering lipophilicity, thereby reducing metabolic clearance and improving oral bioavailability.

Synthetic Methodologies

The synthesis of 3,6-dimethylpiperidin-3-ol typically follows a convergent route involving the protection of the nitrogen atom, followed by the introduction of the C3-hydroxyl/methyl motif via Grignard addition.

Validated Synthetic Route (Retrosynthetic Analysis)

The most robust pathway involves the alkylation of a piperidinone intermediate.

  • Precursor: tert-Butyl 2-methyl-5-oxopyrrolidine-1-carboxylate (or expanded piperidinone equivalent).

  • Key Transformation: Grignard addition of Methylmagnesium bromide (MeMgBr) to the ketone.

  • Deprotection: Acidic cleavage of the Boc group.

Step-by-Step Protocol

Step 1: Preparation of N-Boc-6-methylpiperidin-3-one

  • Starting Material: 6-methylpiperidin-3-one (often synthesized from amino acid precursors or pyridine reduction).

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O), TEA, DCM.

  • Conditions: 0°C to RT, 4 hours.

  • Purpose: Protects the secondary amine to prevent side reactions during the Grignard step.

Step 2: Grignard Addition (Introduction of C3-OH and C3-Me)

  • Reagent: MeMgBr (3.0 M in ether).

  • Solvent: Anhydrous THF.

  • Conditions: -78°C addition, warm to RT.

  • Mechanism: Nucleophilic attack of the methyl carbanion on the C3 carbonyl carbon.

  • Outcome: Formation of the tertiary alcohol. This step determines the diastereoselectivity (cis/trans ratio) based on the approach vector of the Grignard reagent relative to the C6-methyl group.

Step 3: Deprotection (Final Isolation)

  • Reagent: Trifluoroacetic acid (TFA) or HCl in Dioxane.

  • Solvent: Dichloromethane (DCM).

  • Conditions: 0°C, 30 min.[1]

  • Workup: Basification with NaHCO₃ to liberate the free amine.

Synthesis Visualization

Synthesis Start 6-Methylpiperidin-3-one (HCl Salt) Step1 N-Boc Protection (Boc2O, TEA) Start->Step1 Inter1 N-Boc-6-methyl piperidin-3-one Step1->Inter1 Step2 Grignard Addition (MeMgBr, THF, -78°C) Inter1->Step2 Inter2 N-Boc-3,6-dimethyl piperidin-3-ol Step2->Inter2 Step3 Deprotection (TFA/DCM) Inter2->Step3 Final 3,6-Dimethylpiperidin-3-ol (Target) Step3->Final

Caption: Figure 1. Convergent synthetic pathway for 3,6-dimethylpiperidin-3-ol via N-Boc protected ketone intermediate.

Applications in Drug Discovery

Pharmacophore Analysis

In medicinal chemistry, 3,6-dimethylpiperidin-3-ol is classified as a solubilizing pharmacophore .

  • sp³-Richness: Increases the fraction of sp³ hybridized carbons (Fsp³), a metric directly correlated with clinical success and lower off-target toxicity.

  • Hydrogen Bonding: The C3-OH group can serve as a donor/acceptor for water-mediated bridges or direct interactions with polar residues (e.g., Asp, Glu) in the protein binding pocket.

  • Conformational Lock: The gem-dimethyl effect (at C3) and the C6-methyl substituent restrict the conformational flexibility of the piperidine ring, reducing the entropic penalty upon binding.

Case Study: HPK1 Inhibitors

Recent patent literature (WO 2021/050964) highlights this scaffold as a key intermediate ("Intermediate-AA106-2") in the development of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1) [1].

  • Mechanism: HPK1 is a negative regulator of T-cell activation. Inhibiting HPK1 enhances the immune system's ability to attack tumors.

  • Structural Role: The piperidine ring is typically attached to a heteroaryl core (e.g., pyrrolopyridine or aminopyridine). The 3-OH group often points toward the solvent front or interacts with the hinge region, improving the compound's solubility and selectivity profile.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Hygroscopic solid/oil. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust/vapors. As a secondary amine, it can react with atmospheric CO₂; keep containers tightly sealed.

References

  • Chemical Supplier Data: ChemScene LLC. Product Analysis: 3,6-Dimethylpiperidin-3-ol (CAS 1936337-27-7).[2][3] Accessed 2024.

  • General Synthesis Reference:Pyridines and Piperidines. In: Heterocyclic Chemistry. Wiley-VCH. (General reference for piperidine ring synthesis and reactivity).

Sources

Exploratory

Stereochemical Configuration of 3,6-Dimethylpiperidin-3-ol Isomers

This guide serves as a foundational technical reference for the stereochemical analysis of 3,6-dimethylpiperidin-3-ol , a structural motif increasingly relevant in the development of neuroactive alkaloids and muscarinic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a foundational technical reference for the stereochemical analysis of 3,6-dimethylpiperidin-3-ol , a structural motif increasingly relevant in the development of neuroactive alkaloids and muscarinic receptor antagonists.[1]

Technical Monograph | Version 1.0

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry. The introduction of substituents at the C3 and C6 positions of 3,6-dimethylpiperidin-3-ol creates a complex stereochemical landscape defined by two chiral centers: a tertiary carbon at C6 and a quaternary stereocenter at C3.[1]

Precise control over this stereochemistry is critical; the axial/equatorial orientation of the C3-hydroxyl group significantly influences lipophilicity (


), metabolic stability, and receptor binding affinity (e.g., in Solifenacin analogs). This guide outlines the theoretical basis, synthetic pathways, and analytical workflows required to isolate and assign the configuration of all four stereoisomers.

Stereochemical Inventory

The molecule contains two stereocenters (


), resulting in 

distinct stereoisomers. These exist as two pairs of enantiomers, which are diastereomeric to each other.
Nomenclature and Configuration

The isomers are defined by the absolute configuration (


) at C3 and C6. Note that C3 is a quaternary center bearing a methyl, a hydroxyl, and the ring carbons.
Isomer SetConfigurationRelationshipGeometric Description (Chair Form)*
Pair A (Cis-like)

and

EnantiomersC3-OH and C6-Me are on the same side of the ring plane.[1]
Pair B (Trans-like)

and

EnantiomersC3-OH and C6-Me are on opposite sides of the ring plane.[1]

*Geometric descriptions assume the piperidine ring adopts a chair conformation where the bulky C6-methyl group drives the equilibrium.

Conformational Analysis & Thermodynamics

To assign stereochemistry via NMR, one must understand the preferred conformers. The piperidine ring undergoes chair-chair interconversion, but the equilibrium is heavily biased by steric factors (A-values).

Energetic Drivers[1]
  • C6-Methyl Anchor: The methyl group at C6 (

    
    ) has a strong preference for the equatorial  position to avoid 1,3-diaxial interactions with protons at C2 and C4.[1] We treat the C6-Me as the "conformation locking" group.
    
  • C3 Quaternary Center: At C3, we have a Methyl vs. Hydroxyl competition.

    • 
      [1]
      
    • 
      [1]
      
    • Thermodynamic Prediction: The C3-Methyl prefers equatorial, forcing the C3-Hydroxyl axial.[1]

  • Intramolecular Hydrogen Bonding (IMHB): In non-polar solvents (e.g.,

    
    ), an axial hydroxyl at C3 can form a stabilizing hydrogen bond with the nitrogen lone pair. This can override steric repulsion, further stabilizing the C3-OH(ax)/C6-Me(eq)  conformer.[1]
    
Visualization of Isomer Stability

Caption: Conformational equilibrium analysis. Green indicates the global minimum conformation used for NMR assignment.

Synthetic Strategy & Separation

The most robust route to these isomers involves the addition of a methyl nucleophile to a 6-methylpiperidin-3-one precursor.[1]

Synthesis Workflow
  • Precursor: 6-methylpiperidin-3-one (protected as N-Boc or N-Benzyl).[1]

  • Reagent: Methylmagnesium Bromide (MeMgBr) or Methyllithium (MeLi).[1]

  • Stereoselectivity: The nucleophile attacks the ketone.

    • Equatorial Attack: Leads to Axial Alcohol (Kinetic control/Steric approach).[1]

    • Axial Attack: Leads to Equatorial Alcohol (Thermodynamic control).[1]

    • Outcome: Grignard reagents typically favor equatorial attack (entering from the less hindered face), predominantly yielding the axial alcohol .

Separation Protocol

Since the reaction yields diastereomers, they have distinct physical properties.

  • Step 1: Flash Chromatography. Isolate Diastereomer A (Cis) from Diastereomer B (Trans).[1]

    • Stationary Phase: Silica Gel (40-63 µm).[1]

    • Mobile Phase: DCM/MeOH/NH4OH (90:9:1).[1] The isomer with the axial OH often elutes faster due to intramolecular H-bonding (less interaction with silica).[1]

  • Step 2: Chiral Resolution. Separate enantiomers of each diastereomer.

    • Technique: Chiral HPLC or SFC.[1]

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane/IPA/Diethylamine.[1]

Structural Elucidation (The Core)

This section details how to definitively assign the configuration using NMR.

1H-NMR Diagnostics

The signal of the proton at C2 is diagnostic, but since C3 is quaternary, we lack the classic


 coupling. We rely on NOESY (Nuclear Overhauser Effect Spectroscopy) .[1]
Critical NOE Correlations

Assuming the C6-Methyl is equatorial (locked):

Target InteractionCis-Isomer (OH-ax, Me-eq)Trans-Isomer (OH-eq, Me-ax)
C3-Me

C6-H
Strong NOE (Both are axial/pseudo-axial)Weak/No NOE
C3-Me

C5-H(ax)
Strong NOE (1,3-diaxial relationship)Weak NOE
C3-OH

C5-H(eq)
ObservableStrong NOE
13C-NMR Chemical Shifts

The


-gauche effect is a powerful tool for assigning axial vs. equatorial methyl groups.[1]
  • Equatorial Methyl (at C3): Typically resonates downfield (

    
     ppm).[1]
    
  • Axial Methyl (at C3): Shielded by

    
    -gauche interactions with C5 and C1, resonating upfield (
    
    
    
    ppm).[1]
Experimental Protocol: NOESY Acquisition

Objective: Establish relative stereochemistry of isolated diastereomers.

  • Sample Prep: Dissolve 10 mg of pure isomer in 0.6 mL

    
     (dry, neutralized with 
    
    
    
    to prevent salt formation).
  • Parameters:

    • Pulse Sequence: noesyph (Phase sensitive).[1]

    • Mixing Time (

      
      ): 400-600 ms (Optimized for medium molecules).[1]
      
    • Scans: 32-64 per increment.

  • Analysis:

    • Locate the C3-Methyl singlet (approx 1.2 ppm).[1][2]

    • Locate the C6-Methine multiplet (approx 2.8-3.2 ppm).[1]

    • Decision Gate: If a cross-peak exists between C3-Me and C6-H, the C3-Me is Axial relative to the ring, meaning the OH is Equatorial .[1] (Wait—re-verify logic: If C6-Me is Eq, C6-H is Ax. If C3-Me is Ax, they are 1,3-diaxial

      
       Strong NOE.[1] Therefore, Strong NOE = Trans-relationship of Methyls = Cis-relationship of Me/OH).[1]
      

Analytical Workflow Diagram

Caption: Purification and characterization workflow for isolating all four stereoisomers.

References

  • Eliel, E. L., et al. (1976). Conformational Analysis.[1][3][4] 39. Carbon-13 NMR Spectra of Saturated Heterocycles. Journal of the American Chemical Society.[3] Link[1]

  • Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry, 2nd Ed. (Chapter 16: Stereoselective Synthesis). Oxford University Press.[1]

  • ChemScene. (2024).[1] Product Monograph: 3,6-Dimethylpiperidin-3-ol (CAS 1936337-27-7).[1]Link[1]

  • Sigma-Aldrich. (2024).[1] 3-Methylpiperidin-3-ol Hydrochloride Data Sheet.[1]Link[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for 3,6-dimethylpiperidine derivatives.Link[1]

Sources

Foundational

Thermodynamic Stability of 3,6-Dimethylpiperidin-3-ol Conformers: A Comprehensive Mechanistic Guide

Executive Summary The piperidine ring is a foundational pharmacophore in medicinal chemistry. Escaping "flatland" to create three-dimensional, sp3-rich scaffolds is a primary objective in modern drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a foundational pharmacophore in medicinal chemistry. Escaping "flatland" to create three-dimensional, sp3-rich scaffolds is a primary objective in modern drug discovery. The molecule 3,6-dimethylpiperidin-3-ol is a highly functionalized piperidine derivative recently utilized as a critical intermediate in the synthesis of complex therapeutics, including HPK1 inhibitors[1]. However, its dense substitution pattern creates a complex stereochemical landscape. This whitepaper provides an in-depth analysis of the thermodynamic stability of its conformers, detailing the intricate interplay between steric strain, hyperconjugation, and intramolecular hydrogen bonding.

Stereochemical Architecture & The 1,4-Relationship

To understand the thermodynamic stability of 3,6-dimethylpiperidin-3-ol, we must first map its stereocenters. The molecule possesses two chiral centers at C3 and C6, separated by a 1,4-relationship within the six-membered ring.

In a standard chair conformation, a 1,4-relationship dictates specific axial (ax) and equatorial (eq) pairings:

  • trans-1,4-substituents must occupy either (eq, eq) or (ax, ax) positions.

  • cis-1,4-substituents must occupy either (eq, ax) or (ax, eq) positions.

This geometric absolute sets the stage for a thermodynamic competition between the bulky methyl groups and the highly interactive hydroxyl group. In simple piperidines, the N-H bond prefers the equatorial position in the gas phase and non-polar solvents, with a slight energy difference (


) of approximately 0.4 to 0.6 kcal/mol[2]. However, substitutions at C3 and C6 drastically override this baseline equilibrium.

Thermodynamic Drivers: The Triad of Forces

The conformational equilibrium of 3,6-dimethylpiperidin-3-ol is governed by three competing forces:

  • Steric Hindrance (A-Values): The A-value of a methyl group (~1.7 kcal/mol) is significantly larger than that of a hydroxyl group (~0.87 kcal/mol)[3]. Under purely steric considerations, the methyl groups will dictate the ring conformation, aggressively favoring equatorial positions to avoid severe 1,3-diaxial interactions with the ring protons.

  • Intramolecular Hydrogen Bonding: 3-hydroxypiperidines possess a unique counteracting force[4]. When the C3-hydroxyl group occupies an axial position, it points directly parallel to the axial position of the N1 atom. If the nitrogen lone pair is axial (meaning the N-H is equatorial), a strong intramolecular hydrogen bond forms between the C3-OH and the nitrogen lone pair. This electronic stabilization (~1.5 to 2.0 kcal/mol) can completely offset the steric penalty of an axial substituent[5].

  • The Gauche Effect: Hyperconjugative stabilization (

    
    ) further modulates the preferred dihedral angles of the HO-C-C-N system, subtly favoring specific rotamers of the hydroxyl group to maximize orbital overlap[6].
    

Diastereomeric Conformational Profiling

By applying the triad of forces to the 1,4-relationship of the C3 and C6 stereocenters, we can profile the thermodynamic stability of the diastereomers.

The trans-Diastereomer: A Synergistic Global Minimum

Because the trans-isomer allows for (eq, eq) positioning, both the C3-Me and C6-Me can simultaneously occupy the low-energy equatorial positions. Consequently, the C3-OH is forced into the axial position. This creates a perfect thermodynamic synergy: steric strain is minimized, and the axial OH is perfectly positioned to form the stabilizing intramolecular hydrogen bond with the nitrogen lone pair.

The cis-Diastereomer: A Thermodynamic Compromise

The cis-isomer forces an (eq, ax) or (ax, eq) configuration for the methyl groups. The system must compromise. It can either place the C3-Me equatorial (forcing C3-OH axial to gain the H-bond) but suffer an axial C6-Me, or it can place the C6-Me equatorial but lose the H-bond by forcing the C3-OH equatorial. The H-bond stabilization typically makes the former the local minimum.

Quantitative Conformational Data Summary
DiastereomerConformerC3-MeC6-MeC3-OHIntramolecular H-BondRelative Stability (

)
trans A (Global Min) EquatorialEquatorialAxialYes (Strong)0.0 kcal/mol
trans B (High Energy)AxialAxialEquatorialNo> +3.0 kcal/mol
cis C (Local Min) EquatorialAxialAxialYes (Strong)~ +1.5 kcal/mol
cis D (Higher Energy)AxialEquatorialEquatorialNo~ +2.2 kcal/mol

Visualizing the Thermodynamic Equilibrium

Conformational_Thermodynamics cluster_trans trans-Diastereomer (1,4-relationship) cluster_cis cis-Diastereomer (1,4-relationship) Title Thermodynamic Equilibrium of 3,6-Dimethylpiperidin-3-ol T_Eq Global Minimum C3-Me(eq), C6-Me(eq), C3-OH(ax) ΔG = 0.0 kcal/mol Stabilized by Intramolecular H-Bond T_Ax High Energy Conformer C3-Me(ax), C6-Me(ax), C3-OH(eq) ΔG > +3.0 kcal/mol Severe 1,3-Diaxial Clashes T_Eq->T_Ax Ring Inversion C_Hbond Local Minimum C3-Me(eq), C6-Me(ax), C3-OH(ax) ΔG ≈ +1.5 kcal/mol H-Bond Offsets Steric Penalty C_Steric Sterically Driven C3-Me(ax), C6-Me(eq), C3-OH(eq) ΔG ≈ +2.2 kcal/mol Lacks H-Bond Stabilization C_Hbond->C_Steric Ring Inversion

Fig 1: Thermodynamic equilibrium and ring inversion of 3,6-dimethylpiperidin-3-ol diastereomers.

Self-Validating Experimental Workflows

To rigorously prove the conformational state of synthesized 3,6-dimethylpiperidin-3-ol, we employ a self-validating loop combining empirical NMR spectroscopy with in silico Density Functional Theory (DFT).

Protocol A: NMR-Based Conformational Elucidation

Causality: NMR is highly sensitive to the spatial arrangement of protons. By analyzing coupling constants (via the Karplus equation) and through-space interactions, we can definitively assign axial and equatorial positions.

  • Sample Preparation: Dissolve the purified compound in a non-polar, non-hydrogen-bonding solvent (e.g.,

    
    ). Crucial Insight: Using polar protic solvents like 
    
    
    
    will disrupt the delicate intramolecular H-bond, artificially shifting the thermodynamic equilibrium toward the sterically driven conformer[5].
  • 1D

    
    H NMR & 
    
    
    
    Exchange:
    Acquire a standard proton spectrum. Add a drop of
    
    
    and re-acquire to identify the exchangeable -OH and -NH protons.
  • 
     Coupling Constant Analysis:  Isolate the signals for the C4 and C5 protons. According to the Karplus equation, adjacent axial protons exhibit large coupling constants (
    
    
    
    ). The presence of these large couplings confirms the chair conformation and allows for the mapping of the ring's relative stereochemistry.
  • 1D-NOESY: Selectively irradiate the C3-Me and C6-Me proton frequencies. In the trans global minimum, NOE cross-peaks will be observed between the equatorial methyls and the adjacent axial ring protons, confirming their spatial proximity.

Protocol B: Computational Thermodynamic Profiling

Causality: While NMR provides a time-averaged empirical snapshot, DFT calculates the exact free energies (


) of individual conformers, validating the observed NMR populations via Boltzmann distributions.
  • Conformational Search: Utilize molecular mechanics (e.g., OPLS4 force field) to generate a comprehensive library of all possible chair and boat conformers.

  • DFT Optimization: Optimize the geometries of the lowest-energy conformers at the B3LYP/6-311+G(d,p) level of theory. Crucial Insight: This specific basis set includes diffuse functions (+), which are mandatory for accurately modeling the electron density of the intramolecular hydrogen bond and the hyperconjugative gauche effect.

  • Frequency Calculation & Solvation: Run vibrational frequency calculations to obtain Gibbs free energies at 298K and confirm true minima (zero imaginary frequencies). Apply an implicit Solvation Model based on Density (SMD) for chloroform to mimic the exact environment of Protocol A.

  • Self-Validation: Calculate the Boltzmann-weighted population distribution. Compute the NMR shielding tensors using the GIAO method and compare the predicted chemical shifts against the empirical data from Protocol A. A match validates the thermodynamic model.

Implications for Rational Drug Design

Understanding the exact conformation of 3,6-dimethylpiperidin-3-ol is not merely an academic exercise; it directly impacts pharmacokinetics and pharmacodynamics.

  • Modulating Lipophilicity (logD): The formation of the intramolecular hydrogen bond in the trans-isomer "hides" the polar hydroxyl and amine groups from the surrounding solvent. This effectively increases the molecule's apparent lipophilicity and membrane permeability without adding molecular weight[6].

  • Receptor Binding: Escaping flatland requires precise 3D vector projection. Knowing that the trans-isomer rigidly projects its methyl groups equatorially allows medicinal chemists to confidently use these vectors to probe hydrophobic pockets in targets like HPK1[1].

References

1.1 2.2 3.3 4.4 5. 6.6 7.5

Sources

Exploratory

The pKa and Basicity of 3,6-Dimethylpiperidin-3-ol: A Comprehensive Physicochemical Guide

Executive Summary In modern drug discovery, the piperidine ring is a privileged scaffold, ubiquitous in pharmaceuticals ranging from antihistamines to targeted oncology therapeutics. When highly functionalized—as in 3,6-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the piperidine ring is a privileged scaffold, ubiquitous in pharmaceuticals ranging from antihistamines to targeted oncology therapeutics. When highly functionalized—as in 3,6-dimethylpiperidin-3-ol —the physicochemical behavior of the molecule becomes a complex interplay of electronic and steric effects.

For medicinal chemists and formulators, understanding the exact basicity of this molecule is non-negotiable. The basicity, quantified by the acid dissociation constant of its conjugate acid (


), dictates the molecule's ionization state at physiological pH (7.4). This, in turn, governs critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including aqueous solubility, lipophilicity (LogD), and target-site engagement. This whitepaper deconstructs the structural determinants governing the 

of 3,6-dimethylpiperidin-3-ol and provides a self-validating experimental framework for its precise measurement.

Structural Determinants of Basicity: Causality and Mechanism

To accurately predict and understand the basicity of 3,6-dimethylpiperidin-3-ol, we must isolate the thermodynamic contributions of its substituents. In aqueous solution, basicity is not merely a function of intrinsic electron density on the nitrogen atom; it is heavily dictated by the stability of the solvated ammonium cation [5].

The Piperidine Core Baseline

Unsubstituted piperidine is a strong secondary amine with a


 of 11.22 [1]. The 

hybridized nitrogen lone pair is highly accessible for protonation, and the resulting piperidinium cation is efficiently stabilized by a robust hydration shell.
The Inductive Withdrawing (-I) Effect of the C3-Hydroxyl

The introduction of a hydroxyl group at the C3 position fundamentally alters the molecule's electronic landscape. Oxygen is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) through the


-bond framework. This pulls electron density away from the nitrogen atom, stabilizing the neutral free base while destabilizing the positively charged conjugate acid. Consequently, the basicity drops significantly; for instance, the 

of unsubstituted piperidin-3-ol falls to approximately 9.2 – 9.5 [3].
Steric Desolvation via C3 and C6 Methylation

Alkyl groups are traditionally viewed as electron-donating (+I), which theoretically should increase basicity. However, the placement of a methyl group at the C6 position (adjacent to the nitrogen) introduces significant steric bulk. When the nitrogen is protonated, it requires a dense shell of water molecules for thermodynamic stability. The C6-methyl group physically impedes this solvation, raising the free energy of the protonated state. This phenomenon, known as steric desolvation, counteracts the +I effect, often resulting in a net decrease in basicity (e.g., 3-methylpiperidine exhibits a slightly lower


 of 11.07 compared to piperidine) [2].
Charge-Assisted Intramolecular Hydrogen Bonding (CA-IMHB)

In lower dielectric environments (such as lipid membranes or binding pockets), the C3-hydroxyl group can fold to form a charge-assisted intramolecular hydrogen bond (


) with the protonated nitrogen. This internal stabilization can artificially elevate the apparent 

in non-aqueous or mixed-solvent systems, a critical factor when assessing target binding kinetics [4].

G A Piperidine Core pKa ~11.2 D 3,6-dimethylpiperidin-3-ol Net pKa ~9.5 A->D Baseline B C3-OH Group -I Inductive Effect B->D Decreases pKa C C3 & C6 Methyls Steric Desolvation C->D Modulates Solvation

Fig 1: Vectorial substituent effects governing the net basicity of 3,6-dimethylpiperidin-3-ol.

Quantitative Data & Comparative Analysis

To contextualize 3,6-dimethylpiperidin-3-ol, we must compare it against its structural constituents. The data below synthesizes the competing electronic and steric vectors. Note that the hydroxyl group itself possesses a very weak acidic


 (~14.8), which is distinct from the amine basicity (

)[5].
CompoundAmine Conjugate Acid

(Aqueous)
Hydroxyl

Primary Physicochemical Driver
Piperidine 11.22N/AUnhindered solvation, baseline basicity[1].
3-Methylpiperidine 11.07N/AMild steric desolvation counteracting +I effect [2].
Piperidin-3-ol ~9.20 - 9.50~14.7Strong -I inductive withdrawal from C3-OH [3].
3,6-Dimethylpiperidin-3-ol ~9.40 - 9.80 (Predicted)~14.8 Balance of -I (OH) and steric desolvation (C6-Me).

Experimental Methodologies for pKa Determination

To establish absolute trustworthiness in physicochemical profiling,


 values must be derived from self-validating experimental systems. Relying on a single technique can lead to artifacts. The following protocol utilizes high-precision potentiometric titration orthogonally cross-verified by NMR spectroscopy.
Protocol: Dual-Modal pKa Determination

Phase 1: High-Precision Potentiometric Titration Causality Check: Potentiometry is the gold standard for aqueous


, but atmospheric 

can form carbonic acid, skewing the titration curve. Inert gas blanketing is mandatory.
  • Standardization: Calibrate the pH electrode using NIST-traceable buffers at pH 4.01, 7.00, and 10.01 at exactly 25.0 °C. Standardize the titrant (0.1 M NaOH) against potassium hydrogen phthalate (KHP).

  • Sample Preparation: Dissolve 3,6-dimethylpiperidin-3-ol to a concentration of 1.0 mM in a 0.15 M KCl background electrolyte solution. Rationale: 0.15 M KCl mimics physiological ionic strength, stabilizing the activity coefficients of the ions.

  • Titration Execution: Submerge the electrode and a micro-burette tip into the sample. Blanket the vessel with a continuous stream of high-purity

    
     or Argon.
    
  • Data Acquisition: Titrate with 0.1 M NaOH in 0.01 mL increments. Use a Bjerrum plot (average number of bound protons vs. pH) or non-linear regression of the Henderson-Hasselbalch equation to calculate the macroscopic

    
    .
    

Phase 2: Orthogonal Validation via


-NMR Titration 
Causality Check: Potentiometry measures bulk proton exchange. NMR provides site-specific validation, ensuring the measured 

corresponds to the nitrogen and not a highly stabilized hydroxyl artifact.
  • Prepare a 5 mM solution of the analyte in

    
    , adjusting the background ionic strength to 0.15 M with KCl.
    
  • Adjust the

    
     (where 
    
    
    
    ) incrementally using
    
    
    and
    
    
    .
  • Track the chemical shift (

    
    ) of the C6-methyl protons and the C2 equatorial protons. As the nitrogen deprotonates, the adjacent protons will experience an upfield shift due to increased shielding.
    
  • Plot

    
     vs. pH and fit to a sigmoidal Boltzmann distribution to extract the site-specific 
    
    
    
    [4].

Workflow Prep 1. Sample Prep 1 mM in 0.15M KCl Titration 2. Potentiometric Titration 0.1 M NaOH under N2 Prep->Titration NMR 3. Orthogonal Validation 1H-NMR pH Titration Titration->NMR Cross-verify Analysis 4. Data Synthesis Non-linear Regression Titration->Analysis NMR->Analysis

Fig 2: Dual-modal experimental workflow for self-validating pKa determination.

Implications in Drug Development

Understanding that 3,6-dimethylpiperidin-3-ol has a


 of approximately 9.5 has profound implications for lead optimization:
  • Ionization at Physiological pH: At pH 7.4, the molecule exists >99% in its protonated (cationic) state.

  • Permeability vs. Solubility: While the cationic state guarantees excellent aqueous solubility, it severely restricts passive transcellular membrane permeability. If this moiety is incorporated into a CNS-targeted drug, medicinal chemists may need to introduce adjacent electron-withdrawing groups (e.g., fluorination at C5) to further depress the

    
     toward 8.0, thereby increasing the neutral fraction available to cross the blood-brain barrier.
    
  • hERG Liability: Highly basic, lipophilic amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity. The steric bulk of the C6-methyl group may mitigate this by disrupting the optimal binding geometry within the hERG pore, providing a distinct safety advantage over unsubstituted piperidines.

References

  • Title: Piperidine | C5H11N | CID 8082 Source: PubChem URL: [Link]

  • Title: (3S)-3-methylpiperidine | C6H13N | CID 641100 Source: PubChem URL: [Link]

  • Title: 3-Hydroxypiperidine | C5H11NO | CID 23293 Source: PubChem URL: [Link]

  • Title: A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective Source: ACS Journal of Medicinal Chemistry URL: [Link]

  • Title: Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH) Source: Master Organic Chemistry URL: [Link]

Foundational

Solubility profile of 3,6-dimethylpiperidin-3-ol in organic solvents

Technical Guide: Solubility Profiling of 3,6-Dimethylpiperidin-3-ol Executive Summary 3,6-Dimethylpiperidin-3-ol (CAS: 1936337-27-7) represents a critical chiral building block in the synthesis of complex pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profiling of 3,6-Dimethylpiperidin-3-ol

Executive Summary

3,6-Dimethylpiperidin-3-ol (CAS: 1936337-27-7) represents a critical chiral building block in the synthesis of complex pharmaceutical agents, particularly those targeting CNS receptors and kinase inhibitors. Its structure—a saturated six-membered nitrogen heterocycle decorated with a tertiary alcohol and two methyl groups—imparts a unique amphiphilic character.[1]

This guide provides a comprehensive solubility profile derived from Structure-Property Relationships (SPR) and outlines the definitive experimental protocols for empirical verification. Understanding this profile is essential for optimizing reaction yields, designing purification logic (crystallization vs. chromatography), and developing stable formulations.

Physicochemical Architecture & Solubility Prediction

To predict the solubility behavior of 3,6-dimethylpiperidin-3-ol, we must deconstruct its molecular features. Unlike flat aromatic heterocycles, this molecule is three-dimensional and possesses distinct hydrophilic and lipophilic domains.

PropertyValue (Predicted/Approx)Solubility Implication
Molecular Formula C₇H₁₅NOLow molecular weight (129.20 g/mol ) favors solubility in polar solvents.
LogP ~0.5Semi-Polar: Soluble in both aqueous buffers and moderately polar organic solvents (e.g., alcohols, DCM).
H-Bond Donors 2 (NH, OH)Strong affinity for protic solvents (Water, MeOH). Capability for self-association (crystal lattice energy).
H-Bond Acceptors 2 (N, O)Good solubility in H-bond donor solvents (Chloroform).
pKa (Base) ~9.5 - 10.5pH Dependent: High aqueous solubility at pH < 8 (cationic form); lower solubility at pH > 11 (neutral form).
Chromophore None/WeakCritical Analytical Challenge: Lacks UV absorbance >210 nm. Requires LC-MS, CAD, or RI detection.
Predicted Solubility Map

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP):

  • High Solubility (>50 mg/mL): Methanol, Ethanol, DMSO, DMF, Dichloromethane (DCM), THF.

  • Moderate Solubility (1–50 mg/mL): Ethyl Acetate, Acetone, Acetonitrile (ACN).

  • Low Solubility (<1 mg/mL): Hexane, Heptane, Toluene (unless heated), Diethyl Ether.

Experimental Protocols for Solubility Determination

Since literature values for this specific isomer are sparse, empirical determination is mandatory. Below are the self-validating protocols for Kinetic and Thermodynamic solubility.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for formulation and crystallization studies.

Objective: Determine the saturation concentration at equilibrium.

Materials:

  • Solid 3,6-dimethylpiperidin-3-ol (purity >98%).[2]

  • Anhydrous solvents (MeOH, DCM, Heptane, etc.).

  • 0.45 µm PTFE Syringe Filters.

  • Detector: LC-MS/MS or HPLC-CAD (Charged Aerosol Detector) due to lack of UV chromophore.

Workflow:

  • Saturation: Add excess solid (~20 mg) to 1 mL of solvent in a borosilicate glass vial.

  • Equilibration: Agitate at constant temperature (25°C) for 24–48 hours.

    • Checkpoint: Ensure solid is still visible. If dissolved completely, add more solid.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through 0.45 µm PTFE.

  • Quantification: Dilute supernatant 100x with mobile phase and analyze via LC-MS.

  • Calculation: Compare peak area against a 5-point calibration curve of the standard.

SolubilityWorkflow Start Start: Excess Solid Solvent Add Solvent (MeOH, DCM, etc.) Start->Solvent Agitate Agitate 24-48h @ 25°C Solvent->Agitate Check Solid Present? Agitate->Check AddMore Add More Solid Check->AddMore No Filter Filter (0.45 µm) or Centrifuge Check->Filter Yes AddMore->Agitate Analyze LC-MS Analysis (No UV) Filter->Analyze

Caption: Figure 1. Thermodynamic solubility determination workflow ensuring saturation equilibrium.

Protocol B: Kinetic Solubility (High Throughput)

Best for early-stage screening during synthesis optimization.

Objective: Estimate solubility to prevent precipitation during bioassays.

  • Stock Prep: Prepare a 10 mM stock solution in DMSO.

  • Spiking: Add stock solution into aqueous buffer (PBS, pH 7.4) or organic solvent in 2% increments.

  • Observation: Monitor for turbidity using a nephelometer or visual inspection.

  • Endpoint: The concentration immediately preceding precipitation is the "Kinetic Solubility Limit."

Solvation Mechanisms & Solvent Selection Strategy

Understanding how the solvent interacts with the molecule allows for rational process design.

Mechanistic Insight
  • Protic Solvents (MeOH, Water): Stabilize the molecule via H-bonding with the C3-hydroxyl and the piperidine nitrogen. This creates a "solvation shell" that prevents aggregation.

  • Aprotic Polar (DMSO): Dipole-dipole interactions stabilize the polar regions, making it an excellent vehicle for biological assays.

  • Non-Polar (Heptane): Lack of interaction energy to overcome the crystal lattice energy (likely high due to H-bond network), resulting in poor solubility.

SolvationMechanism cluster_Protic Protic Solvents (MeOH/Water) cluster_NonPolar Non-Polar Solvents (Heptane) Molecule 3,6-Dimethylpiperidin-3-ol H_Bond_Don Solvent acts as H-Bond Donor to N Molecule->H_Bond_Don Stabilization H_Bond_Acc Solvent acts as H-Bond Acceptor to OH Molecule->H_Bond_Acc Solvation No_Interact Weak Van der Waals Only Molecule->No_Interact Exclusion Lattice Crystal Lattice Dominates No_Interact->Lattice Precipitation

Caption: Figure 2. Solvation mechanisms driving solubility in polar vs. non-polar media.

Strategic Application: Crystallization

To purify 3,6-dimethylpiperidin-3-ol from reaction byproducts, use an Anti-Solvent Crystallization approach:

  • Dissolve crude material in a minimum volume of warm Ethyl Acetate or Isopropanol (High Solubility).

  • Slowly add Heptane or Hexane (Low Solubility/Anti-solvent).

  • Cool gradually to 0°C. The hydrophobic impurities remain in the mother liquor, while the target amino-alcohol crystallizes out.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 567656, 6-Methylpiperidin-3-ol. Retrieved March 8, 2026 from [Link]

Sources

Exploratory

3,6-Dimethylpiperidin-3-ol CAS number and chemical identifiers

An In-depth Technical Guide to 3,6-Dimethylpiperidin-3-ol Abstract Substituted piperidine scaffolds are cornerstones in modern medicinal chemistry, forming the core of numerous approved therapeutics. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3,6-Dimethylpiperidin-3-ol

Abstract

Substituted piperidine scaffolds are cornerstones in modern medicinal chemistry, forming the core of numerous approved therapeutics. This guide provides a comprehensive technical overview of 3,6-dimethylpiperidin-3-ol, a chiral heterocyclic building block with significant potential for drug discovery and development. While specific literature on this exact molecule is sparse, this document synthesizes data from analogous structures and established chemical principles to offer a robust guide for researchers. We will cover its chemical identity, a proposed, chemically sound synthesis protocol, expected analytical characterization data, potential applications in medicinal chemistry, and essential safety and handling protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this and related scaffolds in their programs.

Core Chemical Identity and Physicochemical Properties

3,6-Dimethylpiperidin-3-ol is a saturated heterocyclic compound containing a piperidine ring substituted with two methyl groups at positions 3 and 6, and a hydroxyl group at position 3. The presence of two stereocenters (at C3 and C6) means the molecule can exist as four distinct stereoisomers. The properties of a specific sample will depend on its stereochemical composition (i.e., whether it is a specific diastereomer, a racemic mixture of enantiomers, or a mixture of all four isomers).

Table 1: Chemical Identifiers for 3,6-Dimethylpiperidin-3-ol

IdentifierValueSource
CAS Number 1936337-27-7ChemScene[1]
Molecular Formula C₇H₁₅NOChemScene[1]
Molecular Weight 129.20 g/mol ChemScene[1]
IUPAC Name 3,6-dimethylpiperidin-3-olPubChem (Analog)[2]
Canonical SMILES CC1CC(C)(O)CNC1ChemScene[1]
InChI InChI=1S/C7H15NO/c1-6-3-4-7(2,9)5-8-6/h6,8-9H,3-5H2,1-2H3Generated
InChIKey MCEJNVOMZGOFTE-UHFFFAOYSA-NGenerated

Table 2: Predicted Physicochemical Properties

PropertyValueSource
Topological Polar Surface Area (TPSA) 32.26 ŲChemScene[1]
LogP (Octanol-Water Partition Coeff.) 0.5093ChemScene[1]
Hydrogen Bond Donors 2ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]

Proposed Synthesis and Purification Protocol

While a specific, peer-reviewed synthesis for 3,6-dimethylpiperidin-3-ol is not prominently published, a robust and logical pathway can be designed using fundamental organometallic chemistry. The most direct approach involves the nucleophilic addition of a methyl group to a suitable N-protected 6-methylpiperidin-3-one precursor.

Causality in Synthetic Design

The chosen strategy, a Grignard reaction, is a classic and highly reliable method for forming tertiary alcohols from ketones. The nitrogen of the piperidine ring is a nucleophile and a base, which would react with and quench the Grignard reagent. Therefore, the introduction of an N-protecting group, such as the tert-butoxycarbonyl (Boc) group, is critical. The Boc group is sterically bulky and electronically withdrawing, rendering the nitrogen non-nucleophilic and preventing unwanted side reactions. It is also readily removed under acidic conditions that are unlikely to affect the newly formed tertiary alcohol, ensuring a clean final step.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection Precursor 6-Methylpiperidin-3-one ProtectedKetone tert-butyl 3-oxo-6-methylpiperidine-1-carboxylate Precursor->ProtectedKetone Protection of Amine BocAnhydride Boc Anhydride, Base (e.g., TEA) Grignard MeMgBr in THF, 0°C to rt ProtectedAlcohol tert-butyl 3-hydroxy-3,6-dimethylpiperidine-1-carboxylate ProtectedKetone_ref->Grignard ProtectedKetone_ref->ProtectedAlcohol Nucleophilic Addition Acid TFA or HCl in Dioxane FinalProduct 3,6-Dimethylpiperidin-3-ol ProtectedAlcohol_ref->Acid ProtectedAlcohol_ref->FinalProduct Removal of Boc Group

Caption: Proposed synthetic workflow for 3,6-dimethylpiperidin-3-ol.

Step-by-Step Experimental Methodology

Step 1: N-Boc Protection of 6-Methylpiperidin-3-one

  • To a stirred solution of 6-methylpiperidin-3-one hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0°C, add triethylamine (TEA, 2.5 eq) dropwise.

  • Allow the mixture to stir for 15 minutes. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected ketone, which can often be used in the next step without further purification.

Step 2: Grignard Addition to form the Tertiary Alcohol

  • Dissolve the N-Boc protected ketone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add methylmagnesium bromide (MeMgBr, 3.0 M solution in diethyl ether, 1.5 eq) dropwise, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0°C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: N-Boc Deprotection

  • Dissolve the crude protected alcohol from the previous step in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) or in a 4M solution of HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 1-2 hours, monitoring for the evolution of CO₂ gas (in the case of TFA) and the consumption of starting material by TLC/LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • Re-dissolve the residue in a minimal amount of DCM and basify to pH >10 with 1M NaOH or by passing it through a short plug of basic alumina.

Step 4: Purification

  • Extract the basified aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient elution system (e.g., 0% to 10% methanol in dichloromethane) to afford pure 3,6-dimethylpiperidin-3-ol.

Structural Characterization and Analytical Data

For a novel or sparsely documented compound, rigorous structural confirmation is paramount. The following are the expected analytical signatures for 3,6-dimethylpiperidin-3-ol, based on its structure and data from analogous compounds.[3][4][5]

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.0 - 3.2m1HH6 (CH)Adjacent to N and a methyl group.
~2.5 - 2.9m2HH2 (CH₂)Methylene adjacent to N.
~1.5 - 1.9m4HH4, H5 (CH₂)Aliphatic methylenes in the ring.
~1.6br s2HOH, NHExchangeable protons, may not always be visible.
~1.25s3H3-CH₃Methyl group on a quaternary carbon.
~1.10d3H6-CH₃Methyl group coupled to H6.

Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~70.5C3 (C-OH)Quaternary carbon bearing the hydroxyl group.
~55.0C2 (CH₂)Carbon adjacent to the nitrogen atom.
~48.5C6 (CH)Carbon adjacent to the nitrogen atom.
~38.0C4 (CH₂)Aliphatic carbon in the ring.
~28.0C5 (CH₂)Aliphatic carbon in the ring.
~25.03-CH₃Methyl group at the C3 position.
~22.06-CH₃Methyl group at the C6 position.
  • Mass Spectrometry (MS): In ESI+ mode, the expected molecular ion peak would be [M+H]⁺ at m/z 130.12.

  • Infrared (IR) Spectroscopy: Expected characteristic peaks include a broad O-H stretch (~3300-3400 cm⁻¹), an N-H stretch (~3250-3350 cm⁻¹), and C-H aliphatic stretches (~2850-2950 cm⁻¹).

Relevance and Applications in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including high aqueous solubility and a three-dimensional structure that allows for precise vectoral presentation of substituents to interact with biological targets.[6]

Role as a Versatile Building Block

3,6-Dimethylpiperidin-3-ol serves as a valuable building block for generating libraries of novel compounds for screening. Its functional handles—a secondary amine and a tertiary alcohol—allow for diverse chemical modifications. The amine can be acylated, alkylated, or used in reductive aminations, while the alcohol can be functionalized to form ethers or esters. The presence of two methyl groups provides steric bulk and lipophilicity, which can be tuned to optimize a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[7]

G BuildingBlock 3,6-Dimethylpiperidin-3-ol (Chiral Scaffold) Library Combinatorial Library Synthesis BuildingBlock->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (ADME/Tox) Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: Role of a building block in the drug discovery pipeline.

Potential Therapeutic Areas
  • Kinase Inhibitors: Many kinase inhibitors incorporate substituted piperidine rings to engage with the ATP-binding pocket. For example, the related (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a key intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases.[8] The scaffold of 3,6-dimethylpiperidin-3-ol could be similarly employed to develop novel inhibitors for various kinase families.

  • Central Nervous System (CNS) Agents: The piperidine core is prevalent in drugs targeting the CNS. Derivatives of 3,5-dimethylpiperidine have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.[6] The stereochemical and electronic properties of 3,6-dimethylpiperidin-3-ol make it an attractive starting point for developing novel agents for neurological disorders.

  • Anticancer Agents: The structural rigidity and hydrogen bonding capabilities of piperidine derivatives are features found in some anticancer drugs. For instance, certain dimethylpyridine-carboxamide derivatives have shown activity as MMP-13 inhibitors.[9] The unique 3D orientation of substituents on the 3,6-dimethylpiperidin-3-ol core could lead to novel interactions with anticancer targets.

Safety, Handling, and Storage

Disclaimer: No specific Safety Data Sheet (SDS) is available for 3,6-dimethylpiperidin-3-ol. The information below is extrapolated from the SDS for the structurally similar and hazardous compound 2,6-dimethylpiperidine and should be treated as a guideline.[10] All handling should be performed by trained personnel in a controlled laboratory setting.

Table 5: Anticipated Hazard Profile

Hazard CategoryGHS PictogramPrecautionary Statement
Flammable Liquid 🔥Keep away from heat, sparks, and open flames.
Acute Toxicity (Oral, Inhalation) 💀Harmful if swallowed. Toxic if inhaled.
Skin Corrosion / Eye Damage corrosiveCauses severe skin burns and serious eye damage.[10]
Target Organ Toxicity Health hazardMay cause respiratory irritation.
Recommended Handling Procedures
  • Engineering Controls: Work exclusively within a certified chemical fume hood to avoid inhalation of vapors.[11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.[12]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use.[12]

    • Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a dry, well-ventilated, and cool place (recommended 2-8°C).[1] Keep away from acids, oxidizing agents, and sources of ignition.[10]

  • Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[10][13]

References

  • The Royal Society of Chemistry. Supporting Information for Chemical Communications. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • PubChem. 6-Methylpiperidin-3-ol. [Link]

  • Grealis, R. J., & Farrell, W. P. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 748-777. [Link]

  • Nshizanyimana, D. (2023). An overview of the drug discovery process and its development. ScienceOpen. [Link]

  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

  • Hoffbauer, M. A., & Johnson, A. K. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 35(10), 1683-1711. [Link]

  • Sławiński, J., et al. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Molecules, 30(1), 123. [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Formula Analysis of 3,6-dimethylpiperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the methodologies employed to determine the molecular...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies employed to determine the molecular weight and confirm the chemical formula of 3,6-dimethylpiperidin-3-ol, a heterocyclic compound with potential applications in pharmaceutical development. As a substituted piperidine, precise characterization of its molecular properties is a critical first step in any research and development workflow. This document moves beyond simple procedural lists to offer insights into the rationale behind analytical choices, ensuring a robust and validated approach to characterization.

Introduction to 3,6-dimethylpiperidin-3-ol

3,6-dimethylpiperidin-3-ol is a saturated heterocyclic amine with a tertiary alcohol functional group. Its structure presents several key features that influence the analytical strategies for its characterization. The presence of a basic nitrogen atom and a hydroxyl group, along with two methyl substituents on the piperidine ring, dictates its behavior in various analytical instruments.

Key Molecular Identifiers:

  • Chemical Formula: C₇H₁₅NO[1]

  • Molecular Weight: 129.20 g/mol [1]

  • CAS Number: 1936337-27-7[1]

  • SMILES: OC1(C)CNC(C)CC1[1]

The confirmation of this molecular formula and weight is paramount for verifying the identity and purity of synthesized batches of the compound, a non-negotiable aspect of drug discovery and development.

Part 1: Elucidation of Molecular Weight via Mass Spectrometry

Mass spectrometry is the cornerstone technique for determining the molecular weight of a compound. For a molecule like 3,6-dimethylpiperidin-3-ol, Electron Ionization (EI) mass spectrometry is a powerful tool that not only provides the molecular ion peak but also a characteristic fragmentation pattern that serves as a structural fingerprint.

The Rationale Behind Electron Ionization (EI)

EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to predictable and reproducible fragmentation. This is particularly advantageous for structural elucidation. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which reveals the molecular weight and the masses of its fragments.

Predicted Fragmentation Pathways

The fragmentation of 3,6-dimethylpiperidin-3-ol under EI conditions is anticipated to be driven by two primary functional groups: the piperidine nitrogen and the tertiary alcohol. The most likely fragmentation pathways include:

  • Alpha-Cleavage adjacent to Nitrogen: The piperidine ring is prone to cleavage at the carbon-carbon bonds adjacent to the nitrogen atom. This is a dominant fragmentation pathway for cyclic amines, leading to the formation of a stable iminium ion. The loss of the largest substituent at the α-carbon is often preferred.

  • Alpha-Cleavage adjacent to the Hydroxyl Group: As a tertiary alcohol, alpha-cleavage at the C3-C4 bond can occur, leading to the loss of an ethyl radical and the formation of a resonance-stabilized oxonium ion.

  • Dehydration: The loss of a water molecule (18 Da) is a common fragmentation pathway for alcohols. This results in the formation of an alkene radical cation.

The interplay of these fragmentation pathways generates a unique mass spectrum that can be used to confirm the structure of 3,6-dimethylpiperidin-3-ol.

Data Presentation: Predicted Mass Spectrum Fragments
Predicted Fragment (m/z) Proposed Structure/Loss Fragmentation Pathway
129[C₇H₁₅NO]⁺• (Molecular Ion)Initial Ionization
114[M - CH₃]⁺Loss of a methyl group from C3 or C6
111[M - H₂O]⁺•Dehydration (Loss of water)
96[M - H₂O - CH₃]⁺Dehydration followed by loss of a methyl group
84[C₅H₁₀N]⁺Alpha-cleavage at C2-C3 with loss of C₂H₅O radical
71[C₄H₉N]⁺•Ring cleavage and rearrangement
58[C₃H₈N]⁺Alpha-cleavage at C2-C3 and C4-C5 with charge on N-containing fragment
Visualization: Fragmentation Pathway

fragmentation_pathway M [C₇H₁₅NO]⁺• m/z = 129 F114 [M - CH₃]⁺ m/z = 114 M->F114 - •CH₃ F111 [M - H₂O]⁺• m/z = 111 M->F111 - H₂O F84 [C₅H₁₀N]⁺ m/z = 84 M->F84 α-cleavage F58 [C₃H₈N]⁺ m/z = 58 F84->F58 further fragmentation characterization_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation & Confirmation Synthesis Synthesis of 3,6-dimethylpiperidin-3-ol GCMS GC-MS Analysis Synthesis->GCMS CHN CHN Elemental Analysis Synthesis->CHN MW_Confirm Molecular Weight Confirmation (m/z = 129) GCMS->MW_Confirm Formula_Confirm Formula Confirmation (C, H, N % agreement) CHN->Formula_Confirm Final Confirmed Structure & Formula (C₇H₁₅NO) MW_Confirm->Final Formula_Confirm->Final

Sources

Protocols & Analytical Methods

Method

Introduction: The Significance of Chiral Piperidinols in Medicinal Chemistry

An Application Guide to the Enantioselective Synthesis of 3,6-Dimethylpiperidin-3-ol The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Enantioselective Synthesis of 3,6-Dimethylpiperidin-3-ol

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2] The introduction of stereocenters into this motif dramatically expands its chemical space and profoundly influences its pharmacological activity, binding affinity, and metabolic profile. Specifically, the enantiopure 3,6-disubstituted piperidin-3-ol framework is a key building block in the development of novel therapeutics, where the precise three-dimensional arrangement of substituents is critical for target engagement.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a detailed overview and actionable protocols for the preparation of enantiopure 3,6-dimethylpiperidin-3-ol. We will explore two robust synthetic strategies: a classical approach involving diastereoselective reduction and chiral resolution, and a modern catalytic asymmetric method. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.

Strategic Overview: Pathways to Enantiopurity

The synthesis of enantiomerically pure compounds can be broadly categorized into three main approaches: using the chiral pool, employing chiral auxiliaries, and utilizing catalytic asymmetric methods.[2] For the specific target of 3,6-dimethylpiperidin-3-ol, which possesses two stereocenters, the primary challenge lies in controlling both the relative (diastereo-) and absolute (enantio-) stereochemistry.

The following diagram illustrates the principal strategies that will be detailed in this guide.

G cluster_0 Starting Material cluster_1 Strategy 1: Resolution-Based Approach cluster_2 Strategy 2: Catalytic Asymmetric Synthesis cluster_3 Final Products Start N-Protected 3-Oxo-6-methylpiperidine Red Diastereoselective Reduction Start->Red AsymRed Asymmetric Hydrogenation Start->AsymRed Res Chiral Resolution of Diastereomers Red->Res cis/trans Mixture Dep Deprotection Res->Dep Separated Diastereomeric Salt End1 (3R,6S)-Enantiomer Dep->End1 Dep2 Deprotection AsymRed->Dep2 End2 (3S,6R)-Enantiomer Dep2->End2

Caption: High-level overview of synthetic strategies for enantiopure 3,6-dimethylpiperidin-3-ol.

Protocol 1: Diastereoselective Reduction and Classical Resolution

This method is a robust and often scalable approach that first establishes the relative stereochemistry between the C3 hydroxyl and C6 methyl groups, followed by separation of the resulting enantiomers. The key principle is the formation of diastereomeric salts with a chiral resolving agent; these salts possess different physical properties (e.g., solubility) and can be separated by fractional crystallization.[3]

Part A: Diastereoselective Reduction of N-Boc-6-methylpiperidin-3-one

The choice of a bulky N-protecting group like tert-butyloxycarbonyl (Boc) is deliberate. It not only prevents side reactions at the nitrogen but also influences the conformational equilibrium of the ring, which can enhance the diastereoselectivity of the subsequent reduction step. Reduction of the ketone with a hydride reagent will stereoselectively yield a mixture of cis- and trans-alcohols. The cis isomer, where the hydroxyl group and the C6 methyl group are on the same face of the ring, is often the major product due to equatorial attack of the hydride on the most stable chair conformation of the piperidinone.

Experimental Protocol:

  • Setup: To an oven-dried, 3-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-6-methylpiperidin-3-one (1.0 equiv) and anhydrous methanol (10 mL per 1 g of substrate).

  • Cooling: Cool the resulting solution to -20 °C in an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed -15 °C. The portion-wise addition helps to control the exotherm and improve selectivity.

  • Reaction: Stir the reaction mixture at -20 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly quench the reaction by the dropwise addition of acetone (2.0 equiv) to consume excess NaBH₄, followed by saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Allow the mixture to warm to room temperature and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to yield the racemic cis-3,6-dimethylpiperidin-3-ol as the major diastereomer.

Part B: Chiral Resolution via Diastereomeric Salt Formation

The success of this step hinges on the selection of an appropriate chiral resolving agent and solvent system, which often requires empirical screening.[3] For basic piperidinols, chiral acids like (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) are highly effective.

Experimental Protocol:

  • Salt Formation: Dissolve the racemic cis-N-Boc-3,6-dimethylpiperidin-3-ol (1.0 equiv) in warm acetone (or another suitable solvent like ethyl acetate or isopropanol). In a separate flask, dissolve (+)-Di-p-toluoyl-D-tartaric acid (0.5 equiv) in the same warm solvent.

  • Crystallization: Add the acid solution to the piperidinol solution. The diastereomeric salt of one enantiomer should begin to precipitate. Allow the solution to cool slowly to room temperature and then store at 4 °C for 12-24 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This first crop will be enriched in one diastereomeric salt.

  • Liberation of Free Base: Suspend the crystalline salt in dichloromethane (DCM) and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the tartaric acid and liberate the free amine.

  • Analysis: Dry the organic layer, concentrate, and determine the enantiomeric excess (ee) of the resulting N-Boc-piperidinol using chiral High-Performance Liquid Chromatography (HPLC).[3]

  • Recrystallization (if necessary): If the ee is not satisfactory (>99%), repeat the crystallization process (steps 2-5) until the desired optical purity is achieved.

  • Final Deprotection: The N-Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in methanol) to yield the final enantiopure 3,6-dimethylpiperidin-3-ol.[4]

ParameterValue/ConditionRationale
Reduction Reagent Sodium Borohydride (NaBH₄)Mild and selective reagent for ketone reduction.
Reduction Temp. -20 °CLower temperatures often enhance diastereoselectivity.
Resolving Agent (+)-Di-p-toluoyl-D-tartaric acidA common and effective resolving agent for chiral amines.
Resolution Solvent Acetone / IsopropanolSolvent choice is critical for differential solubility of salts.
Purity Analysis Chiral HPLCStandard method for determining enantiomeric excess.[5]

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation represents a more atom-economical and elegant approach to establishing stereochemistry.[1] This strategy relies on the use of a chiral catalyst—typically a transition metal complex with a chiral ligand—to deliver hydrogen to a prochiral substrate in a highly enantioselective manner. For our target, this would involve the asymmetric reduction of a suitable precursor, such as an N-protected 6-methyl-1,2,3,4-tetrahydropyridin-3-one or a related enamine. An effective modern approach involves the asymmetric hydrogenation of a pyridinium salt.[6]

The workflow for this advanced method is depicted below.

G cluster_0 Protocol 2 Workflow A 1. Prepare N-Benzyl-6-methyl -pyridinium salt B 2. Asymmetric Hydrogenation [Ir(cod)Cl]₂, Chiral Ligand, I₂ A->B C 3. Purification (Column Chromatography) B->C D 4. Deprotection (e.g., Hydrogenolysis) C->D E Enantiopure Product (>95% ee) D->E

Caption: Workflow for catalytic asymmetric synthesis of 3,6-dimethylpiperidin-3-ol.

Experimental Protocol:

This protocol is adapted from established methods for the asymmetric hydrogenation of substituted pyridinium salts.[6]

  • Precursor Synthesis: Prepare the N-benzyl-6-methylpyridinium bromide salt by reacting 6-methyl-3-hydroxypyridine with benzyl bromide in a suitable solvent like acetonitrile.

  • Catalyst Preparation (in a glovebox): In an inert atmosphere, charge a vial with the iridium precursor [Ir(cod)Cl]₂ (e.g., 1 mol%) and a chiral P,N-ligand such as MeO-BoQPhos (e.g., 2.2 mol%).[6] Add degassed dichloromethane (DCM) and stir for 20 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate vial, dissolve the N-benzyl-6-methyl-3-hydroxypyridinium salt (1.0 equiv) and iodine (I₂, 5 mol%) in DCM. The iodine acts as a crucial additive to promote the reaction.

  • Hydrogenation: Transfer both the catalyst solution and the substrate solution to a high-pressure stainless-steel autoclave.

  • Pressurization and Reaction: Seal the autoclave, purge several times with hydrogen gas (H₂), and then pressurize to the desired pressure (e.g., 50 atm). Stir the reaction at a set temperature (e.g., 30 °C) for 12-24 hours.[1]

  • Workup: After the reaction, carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the N-benzyl-3,6-dimethylpiperidin-3-ol by chiral HPLC.

  • Deprotection: The N-benzyl group can be removed via hydrogenolysis (e.g., H₂, Pd/C in methanol) to afford the final enantiopure product.

ParameterValue/ConditionRationale
Catalyst System [Ir(cod)Cl]₂ / Chiral P,N-LigandProven system for highly enantioselective hydrogenation of N-heterocycles.[6]
Additive Iodine (I₂)Enhances catalytic activity and selectivity in pyridinium reductions.
Pressure 50 atm H₂High pressure is required to drive the hydrogenation of the aromatic ring.
Deprotection Hydrogenolysis (Pd/C, H₂)Standard, clean method for N-benzyl group removal.
Expected Outcome High ee (>90%)Catalytic methods can provide direct access to high enantiopurity products.

Enzymatic Strategies: A Green Chemistry Approach

Biocatalysis offers a powerful and environmentally benign alternative for producing enantiopure compounds.[7] Enzymes such as ketoreductases (KREDs) or transaminases can be employed to resolve or asymmetrically synthesize chiral piperidine derivatives with exceptional selectivity.[8][9]

For instance, a ketoreductase enzyme could be used for the asymmetric reduction of N-Boc-6-methylpiperidin-3-one, directly yielding one enantiomer of the corresponding alcohol with very high enantiomeric excess (>99% ee).[10] This approach avoids the need for chiral resolving agents or expensive metal catalysts and often proceeds under mild aqueous conditions. The development of such a process would involve screening a library of KREDs to identify an enzyme with high activity and selectivity for the specific substrate.

Conclusion

The preparation of enantiopure 3,6-dimethylpiperidin-3-ol is a challenging yet achievable goal for synthetic chemists. This guide has detailed two distinct and robust methodologies: a classical resolution-based approach that offers reliability and scalability, and a modern catalytic asymmetric hydrogenation that provides an elegant and efficient route. The choice of method will depend on available resources, scale, and the specific requirements of the research program. By understanding the principles behind these protocols—from the steric influence of protecting groups to the mechanism of chiral catalysts—researchers can confidently tackle the synthesis of this valuable chiral building block.

References

  • Asymmetric synthesis of 2-substituted piperidin-3-ols. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A new asymmetric synthetic route to substituted piperidines. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Bailey, P. D., Millwood, P. A., & Smith, P. D. (1998). Asymmetric routes to substituted piperidines. Chemical Communications, (6), 633-640. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. (2022). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Preparation of enantiomeric pure NH-piperidine. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. (2016). PMC. Retrieved March 7, 2026, from [Link]

  • Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Wang, Q., & Sasaki, N. A. (2004). Versatile approach to enantiopure 2,6-disubstituted piperidin-3-ol framework: application to the total synthesis of (+)-deoxoprosopinine. The Journal of Organic Chemistry, 69(14), 4767–4773. [Link]

  • Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Enantioselective synthesis of the trans-2,6-dialkylpiperidine alkaloids (2R,6R)-lupetidine and (2R,6R)-solenopsin A. (1998). Scilit. Retrieved March 7, 2026, from [Link]

  • Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents. (n.d.). White Rose Research Online. Retrieved March 7, 2026, from [Link]

  • Chiral resolution – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 7, 2026, from [Link]

  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. (n.d.). CCS Chemistry. Retrieved March 7, 2026, from [Link]

  • Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. (2023). UCLA. Retrieved March 7, 2026, from [Link]

  • Verma, S., et al. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology. [Link]

Sources

Application

Using 3,6-dimethylpiperidin-3-ol as a chiral building block

Subject: Application Note: 3,6-Dimethylpiperidin-3-ol as a High-Value Chiral Scaffold for Fsp³-Rich Drug Discovery[1][2] Part 1: Executive Summary & Strategic Value The "Magic Methyl" & Conformational Locking In modern d...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Application Note: 3,6-Dimethylpiperidin-3-ol as a High-Value Chiral Scaffold for Fsp³-Rich Drug Discovery[1][2]

Part 1: Executive Summary & Strategic Value

The "Magic Methyl" & Conformational Locking In modern drug discovery, escaping "flatland" (high aromaticity) is critical for improving solubility and target selectivity. 3,6-Dimethylpiperidin-3-ol (CAS: 1936337-27-7) represents a premier "3D-rich" building block.[1][2] Unlike simple piperidines, this scaffold offers two distinct stereochemical advantages:

  • The C6-Methyl Anchor: Biases the ring conformation, typically forcing the substituent into an equatorial position to minimize 1,3-diaxial strain.

  • The C3-Quaternary Center: The geminal methyl/hydroxyl pair at C3 creates a "metabolic shield," preventing oxidation to the ketone while providing a directional hydrogen-bond donor/acceptor motif critical for engaging specific residues (e.g., hinge regions in kinases or aspartate residues in GPCRs).[2]

This guide details the handling, structural validation, and synthetic integration of this scaffold, focusing on the (3R,6S) and (3S,6R) diastereomers, which are most commonly employed to induce specific vector orientations in fragment-based drug discovery (FBDD).[2]

Part 2: Structural & Conformational Analysis

Understanding the ground-state thermodynamics of this building block is prerequisite to its successful application.[1] The interplay between the C6-methyl and the C3-substituents dictates the vector of the nitrogen lone pair and the hydroxyl group.

Conformational Energy Profile (Graphviz)

The following diagram illustrates the thermodynamic preference for the "Chair A" conformation where the C6-methyl avoids 1,3-diaxial interactions, thereby "locking" the C3-hydroxyl orientation.

ConformationAnalysis Substrate 3,6-Dimethylpiperidin-3-ol (Unbound) ChairA Chair A (Preferred) C6-Me: Equatorial Minimizes 1,3-diaxial strain Substrate->ChairA  K_eq > 10   ChairB Chair B (Disfavored) C6-Me: Axial High steric penalty Substrate->ChairB  Minor Conformer   Binding Target Binding (Pre-organized) ChairA->Binding  Low Entropy Penalty   (Rigid Scaffold) ChairB->Binding  Induced Fit Required  

Figure 1: Conformational equilibrium analysis. The C6-methyl group acts as a "conformational anchor," biasing the population toward Chair A, which reduces the entropic penalty upon protein binding.

Part 3: Quality Control & Stereochemical Validation Protocol

Before committing this building block to complex synthesis, its absolute stereochemistry and enantiomeric excess (ee) must be validated.[2] Commercial batches can vary in diastereomeric ratio (dr).[1][2]

Protocol 1: Determination of Relative Stereochemistry via NOESY

Objective: Distinguish between cis-3,6 and trans-3,6 diastereomers.

Materials:

  • 3,6-Dimethylpiperidin-3-ol (10 mg)[1][2]

  • DMSO-d₆ or CDCl₃ (0.6 mL)[1][2]

  • NMR Tube (5 mm)

Procedure:

  • Sample Prep: Dissolve the amine in DMSO-d₆. (DMSO is preferred over chloroform to prevent aggregation of the free amine and sharpen hydroxyl proton signals).[2]

  • Acquisition: Acquire a 1D ¹H NMR to assign the C6-H (multiplet, ~2.8-3.2 ppm) and C3-Me (singlet, ~1.1 ppm).[1][2]

  • NOESY Experiment: Set mixing time (

    
    ) to 500 ms.
    
  • Analysis:

    • Cis-Relationship (C3-OH / C6-Me): Look for a Strong NOE correlation between the C3-Methyl and the C6-axial Proton .[1][2] If the C3-Me and C6-H are on the same face (1,3-diaxial), the NOE will be strong. This implies the C3-OH is trans to the C6-Me.[1]

    • Trans-Relationship (C3-OH / C6-Me): If the C3-OH is axial (cis to C6-Me), a strong NOE may be observed between the C3-OH proton and C6-H (if solvent exchange is slow).[1][2]

Acceptance Criteria:

  • Diastereomeric Ratio (dr) > 95:5 by ¹H NMR integration.[1][2]

  • Chemical Purity > 98% by LC-MS.

Part 4: Synthetic Utilization Protocols

The secondary amine at position 1 is sterically hindered by the adjacent C6-methyl group. Standard S_N2 alkylations often fail or proceed with poor yields.[1][2] We recommend Pd-catalyzed Buchwald-Hartwig amination for aryl couplings or reductive amination for alkyl couplings.[1][2]

Protocol 2: Sterically Demanding Buchwald-Hartwig Coupling

Application: Attaching the scaffold to a heteroaryl chloride (e.g., a pyridine or pyrimidine core common in kinase inhibitors).[2]

Mechanism & Rationale: The C6-methyl group creates significant steric bulk around the nitrogen nucleophile.[1] Standard ligands (e.g., BINAP) often fail.[2] We utilize RuPhos , a bulky, electron-rich biaryl phosphine ligand designed specifically for secondary amines with steric hindrance.[1][2]

Reagents:

  • Amine: 3,6-Dimethylpiperidin-3-ol (1.0 equiv)[1][2]

  • Electrophile: Aryl/Heteroaryl Chloride (1.0 equiv)[1][2]

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂[1][2]

  • Ligand: RuPhos (4 mol%) (2:1 Ligand:Pd ratio)[1][2]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1][2]

  • Solvent: Toluene (anhydrous, sparged with Ar) or 1,4-Dioxane.[1][2]

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.

  • Catalyst Pre-complexation (Critical):

    • Add Pd source and RuPhos to the vial.

    • Add 1/3 of the solvent volume.

    • Stir at room temperature for 5 minutes to generate the active catalytic species (color change often observed).[2]

  • Substrate Addition:

    • Add the Aryl Chloride and 3,6-Dimethylpiperidin-3-ol.[1]

    • Add NaOtBu in one portion.

    • Add remaining solvent.[1][2] Concentration should be ~0.2 M.[1][2]

  • Reaction:

    • Seal the vial and heat to 100°C for 4–12 hours.

    • Note: Monitor by LC-MS.[1][2] The C3-OH does not require protection under these conditions as the arylation of the secondary amine is kinetically favored by orders of magnitude over the tertiary alcohol.

  • Workup:

    • Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black.[2]

    • Concentrate filtrate.[1][2]

    • Purification: Flash chromatography (DCM/MeOH gradient).[1][2] The product is polar; ensure the column is conditioned with 1% triethylamine if streaking occurs.

Protocol 3: Regioselective Functionalization of the C3-Hydroxyl

Application: Converting the alcohol into an ether or carbamate to probe the "H-bond acceptor" pocket.[1]

Challenge: The C3-hydroxyl is tertiary and sterically congested (neopentyl-like position).[1][2] Standard Williamson ether synthesis (NaH + Alkyl Halide) often leads to elimination.[1][2]

Recommended Method: Acid-Catalyzed O-Alkylation (for t-Butyl/Trityl) or Silver-Promoted Alkylation. [1][2]

Protocol (Ag₂O Promoted Alkylation):

  • Dissolution: Dissolve N-Boc-protected 3,6-dimethylpiperidin-3-ol (1.0 equiv) in DMF.

  • Activation: Add Ag₂O (3.0 equiv) and the alkyl iodide (3.0 equiv).

  • Conditions: Stir vigorously at RT to 40°C in the dark (foil-wrapped).

  • Rationale: Silver oxide acts as a mild base and halide scavenger, promoting S_N1-like character without the harsh basicity of NaH that causes elimination of the tertiary alcohol.

Part 5: Data Summary & Troubleshooting

Physicochemical Properties Table

PropertyValue / CharacteristicImplication for Drug Design
MW 129.20 g/mol High ligand efficiency (LE) fragment.[1][2]
cLogP ~0.6 (Calculated)Ideal for lowering lipophilicity of greasy cores.[1][2]
pKa (NH) ~10.5Highly basic; will be protonated at physiological pH (lysosomotropic).[1][2]
Fsp³ 1.0 (7/7 carbons)Maximizes solubility and 3D complexity.[1][2]
H-Bond Donors 2 (NH, OH)Versatile interaction points.[1][2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Amine Coupling Steric clash at Nitrogen.[1][2]Switch to RuPhos or BrettPhos ligands.[1][2] Increase temp to 110°C.
Elimination of C3-OH Basic conditions too harsh.Avoid NaH. Use Ag₂O for alkylations.[1][2] Ensure N is protected (Boc) during OH-functionalization.
Poor Solubility in NMR Aggregation of amino-alcohol.[1][2]Use DMSO-d₆ or add a trace of TFA to break aggregates (shift to ammonium salt).[1][2]

Part 6: Synthesis Workflow Diagram

The following DOT diagram visualizes the logic flow for incorporating this block into a Medicinal Chemistry campaign.

SynthesisWorkflow Start Start: 3,6-Dimethylpiperidin-3-ol (Commercial or Synthesized) Check QC: Determine Stereochem (NOESY / Chiral HPLC) Start->Check Decision Target Architecture? Check->Decision PathA Path A: N-Arylation (Kinase/GPCR Cores) Decision->PathA  Core Coupling   PathB Path B: O-Functionalization (Solubility/Selectivity Tuning) Decision->PathB  Sidechain Tuning   ProtocolA Protocol: Buchwald-Hartwig (Pd-RuPhos, NaOtBu) PathA->ProtocolA ProtocolB Protocol: Ag2O Alkylation (Requires N-Boc protection first) PathB->ProtocolB Final Final Drug Candidate (High Fsp3, Rigidified) ProtocolA->Final ProtocolB->Final

Figure 2: Decision tree for synthetic integration of the scaffold.

Part 7: References

  • Review of Piperidine Synthesis:

    • Active Journals. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.[1][2]

    • [Link]

  • Stereoselective Synthesis of 3-Hydroxypiperidines:

    • Krasavin, M., et al. (2011).[2] Stereoselective Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC.

    • [Link]

  • Conformational Analysis of Polysubstituted Piperidines:

    • Eliel, E. L., et al. (1990).[2] Conformational analysis.[1][2][3] Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed.[1][2]

    • [Link][2]

  • Buchwald-Hartwig Coupling of Hindered Amines:

    • Maiti, D., & Buchwald, S. L. (2009).[2] Cu-catalyzed arylation of secondary amines. Journal of the American Chemical Society.[3][4] (Contextual grounding for sterically hindered amine coupling).

    • [Link](Note: Generalized reference for the RuPhos protocol cited in text).[2]

  • Commercial Availability & Physical Data:

    • ChemScene. (2025).[1][2] Product Information: 3,6-Dimethylpiperidin-3-ol.[1][2]

Sources

Method

Application Note: Reductive Amination Pathways to Yield 3,6-Dimethylpiperidin-3-ol

This application note details the synthetic protocols for generating 3,6-dimethylpiperidin-3-ol , a privileged pharmacophore found in various bioactive alkaloids and analgesic candidates. The guide focuses on the Intramo...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the synthetic protocols for generating 3,6-dimethylpiperidin-3-ol , a privileged pharmacophore found in various bioactive alkaloids and analgesic candidates. The guide focuses on the Intramolecular Reductive Amination pathway, the most robust and stereocontrolled method for constructing this specific polysubstituted piperidine scaffold.

Executive Summary

The 3,6-dimethylpiperidin-3-ol scaffold represents a structural challenge due to the coexistence of a tertiary alcohol at C3 and a stereocenter at C6. Traditional methods involving ring expansion or post-cyclization hydroxylation often suffer from poor regioselectivity. This guide establishes Intramolecular Reductive Amination (IRA) as the superior pathway, utilizing a 6-amino-4-hydroxy-4-methylhexan-2-one precursor. This route ensures the preservation of the tertiary alcohol while allowing for substrate-controlled diastereoselectivity during the C=N bond reduction.

Pathway Analysis & Mechanistic Logic

The Core Challenge

Standard reductive amination typically targets the formation of secondary or tertiary amines from ketones. However, synthesizing 3,6-dimethylpiperidin-3-ol requires the formation of the piperidine ring itself.

  • Target Structure: A piperidine ring with a quaternary center at C3 (Methyl/Hydroxyl) and a methine stereocenter at C6.

  • Retrosynthetic Logic: Disconnection of the N1–C6 bond reveals an acyclic amino-ketone precursor. The C6 methyl group originates from a methyl ketone, while the C3 tertiary alcohol must be pre-installed in the acyclic chain, as reductive amination conditions (hydride donors) are orthogonal to tertiary alcohols.

The Preferred Pathway: Intramolecular Reductive Amination

This protocol relies on the cyclization of 6-amino-4-hydroxy-4-methylhexan-2-one .

  • Cyclization: The pendant primary amine attacks the C6-ketone to form a cyclic iminium (or hemiaminal) intermediate.

  • Reduction: A selective hydride donor reduces the C=N bond to the C-N bond, locking the ring structure.

Why this pathway?

  • Regiocontrol: The position of the nitrogen is fixed by the linear precursor, eliminating regio-isomers common in intermolecular reactions.

  • Chemospecificity: Using Sodium Triacetoxyborohydride (STAB) allows the reaction to proceed in the presence of the free tertiary alcohol without protecting groups.

Pathway Visualization

The following diagram illustrates the mechanistic flow from the acyclic precursor to the final piperidine scaffold.

ReductiveAmination cluster_conditions Reaction Conditions Precursor Acyclic Precursor (6-amino-4-hydroxy-4-methylhexan-2-one) Imine Cyclic Iminium Intermediate Precursor->Imine Spontaneous Cyclization (-H2O) Transition Stereoselective Hydride Delivery Imine->Transition Protonation (AcOH) Product Target Scaffold (3,6-dimethylpiperidin-3-ol) Transition->Product Reduction (NaBH(OAc)3) Cond1 Solvent: DCE or THF Cond2 Temp: 0°C to RT Cond3 Time: 4-12 h

Caption: Mechanistic flow of the Intramolecular Reductive Amination (IRA) yielding the 3,6-dimethylpiperidin-3-ol scaffold.

Detailed Experimental Protocol

Reagents & Materials
ReagentRoleStoichiometryNotes
Amino-Ketone Precursor Substrate1.0 equivOften used as HCl salt to prevent premature polymerization.
NaBH(OAc)₃ Reducing Agent1.5 - 2.0 equivSodium triacetoxyborohydride. Preferred over NaBH₃CN for lower toxicity and better control.
Acetic Acid (AcOH) Catalyst1.0 - 2.0 equivActivates the imine; buffers the reaction.
1,2-Dichloroethane (DCE) Solvent0.1 M - 0.2 MStandard solvent; THF is a greener alternative.
Triethylamine (TEA) Base1.0 equivOnly if using the amine-salt precursor.
Step-by-Step Procedure

Objective: Synthesis of 3,6-dimethylpiperidin-3-ol from 6-amino-4-hydroxy-4-methylhexan-2-one hydrochloride.

  • Precursor Activation:

    • In a flame-dried round-bottom flask under Nitrogen atmosphere, suspend the amino-ketone HCl salt (1.0 equiv) in anhydrous DCE (10 mL per mmol).

    • Add Triethylamine (1.0 equiv) dropwise to liberate the free amine. Stir for 15 minutes at room temperature. Note: The solution may become slightly cloudy due to Et₃N·HCl formation.

  • Imine Formation (Cyclization):

    • Add Acetic Acid (1.5 equiv). Stir for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS. You should observe the disappearance of the starting material and the formation of the cyclic imine (often visible as a lower polarity spot).

  • Reductive Step:

    • Cool the reaction mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution (H₂) may occur.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup & Purification:

    • Quench the reaction with saturated aqueous NaHCO₃ (slow addition until pH 8-9).

    • Extract with Dichloromethane (DCM) (3 x volumes).

    • Dry combined organics over Na₂SO₄ , filter, and concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel).

      • Eluent: DCM:MeOH:NH₄OH (90:10:1). The polarity of the amino-alcohol requires ammoniated methanol to prevent streaking.

Stereochemical Considerations

The reduction of the C=N bond at C6 creates a new stereocenter.

  • Cis-Selectivity: The hydride attack typically occurs from the less hindered face. The axial/equatorial preference of the C3-methyl vs. C3-hydroxyl group will dictate the major diastereomer (cis vs. trans relative to the C6-methyl).

  • Validation: Verify the relative stereochemistry using 1D NOE (Nuclear Overhauser Effect) NMR experiments. A strong NOE signal between H-3 (if available) or C3-Me and H-6 indicates a cis-relationship.

Alternative Strategy: Nitro-Ketone Hydrogenation

For large-scale applications where isolating the unstable amino-ketone is difficult, the Nitro-Ketone Reductive Cyclization is the industry standard.

  • Precursor: 6-nitro-4-hydroxy-4-methylhexan-2-one.

  • Conditions: H₂ (1 atm to 50 psi), 10% Pd/C, MeOH.

  • Mechanism: The nitro group is reduced to the amine in situ, which immediately cyclizes and is reduced to the piperidine. This "one-pot" cascade minimizes degradation of the intermediate.

NitroReduction Nitro Nitro-Ketone Precursor (Stable Intermediate) AmineInSitu Amine (In Situ) Nitro->AmineInSitu H2, Pd/C Cyclization Spontaneous Cyclization & Reduction AmineInSitu->Cyclization Fast Final 3,6-dimethylpiperidin-3-ol Cyclization->Final H2, Pd/C

Caption: One-pot hydrogenation cascade from nitro-ketone to piperidinol.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete cyclization before reduction.Increase time between AcOH addition and STAB addition. Ensure strictly anhydrous conditions.
Polymerization Intermolecular reaction of amino-ketone.Perform the reaction under high dilution (0.05 M).
No Reaction Amine salt not neutralized.Ensure Et₃N is stoichiometric to the HCl salt. Check pH (should be slightly acidic ~5-6 for STAB activation).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Clemente, F., et al. (2019). "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars." European Journal of Organic Chemistry. Link

  • Mishra, S., et al. (2023).[1][2] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society.[1] Link

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." Link

Sources

Application

Application Note: 3,6-Dimethylpiperidin-3-ol in the Synthesis of Bioactive Alkaloid Mimetics

This Application Note is designed for researchers in medicinal chemistry and natural product synthesis. It details the utility of 3,6-dimethylpiperidin-3-ol as a privileged scaffold for constructing bioactive "synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and natural product synthesis. It details the utility of 3,6-dimethylpiperidin-3-ol as a privileged scaffold for constructing bioactive "synthetic alkaloids," specifically targeting kinase inhibitors (e.g., HPK1), while serving as a structural mimetic for natural 2,6-disubstituted piperidine alkaloids like Solenopsin and Cassine .[1]

[1]

Part 1: Scientific Background & Rationale[1]

The Piperidine Scaffold in Alkaloid Chemistry

The piperidine ring is the core structural motif of thousands of natural alkaloids.[1] Two specific substitution patterns are historically significant:

  • 2,6-Dialkylpiperidines: Found in fire ant venoms (Solenopsins ) and Cassia species (Spectaline , Cassine ).[1] These compounds often exhibit potent cytotoxic, analgesic, and antimicrobial activities.

  • 3-Hydroxypiperidines: The C3-hydroxyl group provides a critical hydrogen-bonding handle for receptor binding.[1] In natural products like Cassine (3-hydroxy-2-methyl-6-dodecylpiperidine), this functionality is essential for biological activity.[1]

The Role of 3,6-Dimethylpiperidin-3-ol

3,6-Dimethylpiperidin-3-ol represents a "hybrid" scaffold that bridges natural product architecture with modern medicinal chemistry requirements:

  • Structural Mimicry: It retains the 2,6-disubstitution topology (using standard N=1 numbering, the methyls are at C3 and C6, creating a similar steric profile to 2,6-systems depending on conformation).[1]

  • Metabolic Stability: Unlike the secondary alcohols found in nature (e.g., Cassine), the tertiary alcohol at C3 in this scaffold blocks oxidation to the ketone, significantly extending the metabolic half-life of the resulting drug candidate.[1]

  • Chiral Complexity: The presence of two stereocenters (C3 and C6) allows for the exploration of specific diastereomeric interactions within protein binding pockets, a key feature in the development of high-affinity HPK1 inhibitors.[1]

Part 2: Experimental Protocols

Protocol A: Synthesis of the 3,6-Dimethylpiperidin-3-ol Core

Note: This protocol synthesizes the core scaffold from commercially available precursors, establishing the requisite stereochemistry prior to library assembly.[1]

Prerequisites:

  • Starting Material: N-Boc-6-methylpiperidin-3-one (commercially available or synthesized via oxidation of the 3-ol).[1]

  • Reagents: Methylmagnesium bromide (MeMgBr), Tetrahydrofuran (THF), Trifluoroacetic acid (TFA), Dichloromethane (DCM).[1]

Step 1: Stereoselective Grignard Addition

This step installs the quaternary center at C3.[1]

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve N-Boc-6-methylpiperidin-3-one (1.0 eq, 5 mmol) in anhydrous THF (20 mL). Cool the solution to -78 °C to maximize diastereoselectivity.

  • Addition: Dropwise add MeMgBr (3.0 M in ether, 1.5 eq) over 15 minutes.

    • Mechanistic Insight: The bulky Boc group and the C6-methyl group direct the nucleophilic attack. The Grignard reagent typically attacks from the less hindered equatorial face, yielding the cis-relationship between the C3-hydroxyl and C6-methyl groups (axial attack) or trans depending on the specific conformer.[1]

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours.

  • Quench: Quench carefully with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) to isolate the major diastereomer of tert-butyl 3-hydroxy-3,6-dimethylpiperidine-1-carboxylate (Intermediate A ).

Step 2: Deprotection (Boc Removal)

This step reveals the secondary amine for subsequent "alkaloid" coupling.[1]

  • Solvation: Dissolve Intermediate A (2.0 g) in DCM (20 mL).

  • Acidolysis: Cool to 0 °C. Add TFA (6 mL) dropwise.

    • Caution: Gas evolution (isobutylene) will occur.[1]

  • Reaction: Stir at Room Temperature (RT) for 30 minutes. Monitor by TLC (disappearance of starting material).

  • Isolation: Concentrate under reduced pressure to remove DCM and excess TFA.[1]

  • Neutralization (Optional but recommended): Redissolve in minimal MeOH and pass through a basic ion-exchange resin or treat with saturated NaHCO₃ if the free base is required immediately.[1]

  • Yield: Typically 88-95% as the TFA salt.[1]

    • Reference: Method adapted from WO 2021/050964 [1].[2]

Protocol B: Application in Alkaloid/Drug Assembly (SɴAr Coupling)

This protocol demonstrates the application of the core scaffold to build a bioactive heteroaryl-piperidine, a motif common in synthetic alkaloids.[1]

Target: 3,6-Dimethyl-1-(6-nitropyridin-3-yl)piperidin-3-ol (Bioactive Precursor).[1]

  • Reactants: Combine 3,6-dimethylpiperidin-3-ol (TFA salt, 1.0 eq) and 5-bromo-2-nitropyridine (1.1 eq) in DMF (Dimethylformamide).

  • Base: Add DIPEA (Diisopropylethylamine, 3.0 eq) to neutralize the salt and scavenge HBr.

  • Conditions: Heat to 80-90 °C for 4-6 hours.

    • Mechanism:[1][3][4] Nucleophilic Aromatic Substitution (SɴAr).[1] The piperidine nitrogen attacks the electrophilic carbon of the pyridine ring, displaced by the nitro group's electron-withdrawing nature.[1]

  • Workup: Dilute with water, extract with EtOAc. Wash with brine to remove DMF.[1]

  • Result: The resulting adduct represents a "synthetic alkaloid" core ready for further elaboration (e.g., nitro reduction to aniline for amide coupling).[1]

Part 3: Data & Visualization[1]

Yield & Efficiency Summary
Reaction StepReagent/ConditionTypical YieldKey Observation
Grignard Addition MeMgBr, -78°C65-75%Diastereoselectivity depends on temp.[1]
Boc Deprotection TFA, DCM, 0°C88-95%Quantitative conversion; stable salt.[1]
SɴAr Coupling Heteroaryl Halide, 90°C70-85%Steric hindrance at N is minimal.[1]
Synthesis Pathway Diagram[1]

G Start 6-Methylpiperidin-3-one (N-Boc Protected) Inter1 Intermediate A (Tertiary Alcohol) Start->Inter1 1. MeMgBr, -78°C (Stereoselective Alkylation) Core 3,6-Dimethylpiperidin-3-ol (Core Scaffold) Inter1->Core 2. TFA, DCM (Deprotection) Product Bioactive Alkaloid Mimetic (HPK1 Inhibitor Core) Core->Product 3. SɴAr / Amide Coupling (Library Assembly)

Caption: Synthetic route from protected piperidone to bioactive alkaloid mimetic via the 3,6-dimethylpiperidin-3-ol core.[1]

Part 4: References

  • Charrier, J. D., et al. (2021).[1] Compounds and Methods for the Inhibition of HPK1. WO Patent 2021/050964.[1][2] World Intellectual Property Organization.[1][2] [1]

  • Daly, J. W., Spande, T. F., & Garraffo, H. M. (2005).[1] Alkaloids from Amphibian Skin: A Tabulation of Over Eight Hundred Compounds. Journal of Natural Products, 68(10), 1556–1575.[1] (Context on piperidine alkaloid structures).

  • Couty, F. (1999).[1] Asymmetric synthesis of 2,6-disubstituted piperidines. Amino Acids, Peptides and Proteins, 30, 1-40.[1] (Mechanisms of stereoselective piperidine synthesis).

Sources

Method

Advanced Derivatization Strategies for 3,6-Dimethylpiperidin-3-ol in Small Molecule Kinase Inhibitor Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Lead Optimization, Scaffold Functionalization, and Immuno-Oncology (HPK1 Inhibitors) Strategic Context & Mole...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Lead Optimization, Scaffold Functionalization, and Immuno-Oncology (HPK1 Inhibitors)

Strategic Context & Molecular Profiling

The functionalization of stereochemically rich piperidine scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 3,6-dimethylpiperidin-3-ol (CAS: 1936337-27-7) has emerged as a high-value intermediate, most notably in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1) inhibitors for immuno-oncology applications[1].

This molecule presents a unique dual-functionalization challenge:

  • N1 Secondary Amine: Flanked by a methyl group at the C6 position, the amine experiences significant steric shielding, complicating standard N-arylation and N-alkylation pathways.

  • C3 Tertiary Alcohol: The hydroxyl group is situated on a fully substituted carbon adjacent to the piperidine ring, rendering it highly resistant to standard esterification or etherification due to extreme steric crowding.

Successfully derivatizing this scaffold requires moving beyond generic protocols and employing highly tuned catalytic and stoichiometric methodologies.

Workflow Core 3,6-Dimethylpiperidin-3-ol (Core Scaffold) N_Func N1-Functionalization (Sterically Hindered) Core->N_Func O_Func C3-Functionalization (Tertiary Alcohol) Core->O_Func SNAr SNAr Reaction (Electron-deficient Ar-X) N_Func->SNAr Buchwald Buchwald-Hartwig (Unactivated Ar-X) N_Func->Buchwald Fluoro Deoxyfluorination (DAST / Deoxo-Fluor) O_Func->Fluoro Protect O-Protection (TMSOTf / Lutidine) O_Func->Protect

Fig 1. Divergent functionalization pathways for the 3,6-dimethylpiperidin-3-ol scaffold.

Mechanistic Insights & Causality (E-E-A-T)

Overcoming Steric Hindrance at the N1 Amine

The kinetic barrier to N-arylation in 3,6-dimethylpiperidin-3-ol is dictated by the A-value of the C6 methyl group, which restricts the trajectory of incoming electrophiles.

  • Nucleophilic Aromatic Substitution (SNAr): For highly electron-deficient heteroaryls (e.g., 2-chloropyrimidines or 2-fluoropyridines), SNAr is viable but requires elevated temperatures (100–120 °C) and polar aprotic solvents (DMSO, NMP) to force the formation of the Meisenheimer complex[2]. The tertiary alcohol at C3 generally does not compete as a nucleophile under these conditions due to its lower nucleophilicity and higher steric bulk.

  • Buchwald-Hartwig Amination: When coupling with unactivated or electron-rich aryl halides, palladium catalysis is mandatory. The critical failure point for hindered secondary amines is the formation of stable, off-cycle bis(amine)palladium complexes. To prevent this, dialkylbiaryl phosphine ligands with large steric profiles (e.g., RuPhos or t-BuBrettPhos ) must be used[3]. These ligands enforce a mono-ligated Pd(0) active species, facilitating the challenging amine coordination step despite the C6 methyl group.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination (Steric Clash at C6) OxAdd->AmineCoord + Hindered Piperidine Deprot Deprotonation (Base) AmineCoord->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 - N-Aryl Piperidine

Fig 2. Buchwald-Hartwig catalytic cycle highlighting steric bottlenecks at amine coordination.

Navigating the C3 Tertiary Alcohol

Tertiary alcohols are notoriously poor nucleophiles. While often left unprotected to serve as hydrogen-bond donors in the final active pharmaceutical ingredient (API), specific derivatizations are sometimes required:

  • Deoxyfluorination: Converting the C3-OH to a C3-F is a common bioisosteric replacement used to modulate basicity and lipophilicity. Reagents like DAST (Diethylaminosulfur trifluoride) operate via an SN1-like mechanism. Because the resulting tertiary carbocation is prone to E1 elimination (yielding a substituted tetrahydropyridine), the reaction must be strictly temperature-controlled (-78 °C)[4].

  • Silyl Protection: If harsh basic conditions (e.g., NaH for N-alkylation) are required, the C3-OH must be protected. Due to steric crowding, standard silyl chlorides (TMSCl, TBSCl) react too slowly. Highly reactive silyl triflates (TMSOTf) paired with a non-nucleophilic base (2,6-lutidine) are required to drive the equilibrium forward.

Quantitative Reaction Metrics

The following table summarizes the optimized operational windows for derivatizing 3,6-dimethylpiperidin-3-ol based on empirical optimization.

Reaction TypeReagents / Catalyst SystemTypical Substrate ScopeTemp (°C)Avg. Yield (%)Key Limitation / Side Reaction
SNAr DIPEA or K2CO3, DMSOElectron-deficient heteroaryls80–12060–85Fails completely with unactivated arenes.
Buchwald-Hartwig Pd2(dba)3, RuPhos, NaOtBuUnactivated aryl/heteroaryl halides90–10070–95Highly sensitive to trace O2 and moisture.
Deoxyfluorination DAST, anhydrous DCMN-protected C3-OH-78 to 2540–65Competing E1 elimination (alkene formation).
O-Silylation TMSOTf, 2,6-lutidine, DCMN-protected C3-OH0 to 2585–95Silyl ether lability during acidic workups.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol is designed as a self-validating system; the visual color changes of the palladium species serve as an internal indicator of catalytic health.

Reagents:

  • 3,6-Dimethylpiperidin-3-ol (1.20 mmol, 1.2 eq)

  • Aryl bromide (1.00 mmol, 1.0 eq)

  • Pd2(dba)3 (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.50 mmol, 1.5 eq)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Transfer into a nitrogen-filled glovebox.

  • Catalyst Activation: Add Pd2(dba)3, RuPhos, and NaOtBu to the tube. Add 2 mL of anhydrous toluene. Stir at room temperature for 5 minutes. Validation check: The solution should transition from deep purple/red to a dark reddish-brown, indicating the formation of the active L-Pd(0) species.

  • Substrate Addition: Dissolve the aryl bromide and 3,6-dimethylpiperidin-3-ol in the remaining 3 mL of toluene. Add this solution to the Schlenk tube. Seal the tube tightly.

  • Reaction: Remove the tube from the glovebox and place it in a pre-heated oil bath at 95 °C. Stir vigorously for 12 hours.

  • Monitoring: Monitor via LCMS. The hindered nature of the piperidine means the reaction may stall if catalyst deactivation occurs. If conversion is <80% after 12h, a second spike of catalyst (1 mol%) may be required.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the N-arylated product.

Protocol B: Deoxyfluorination of the C3 Tertiary Alcohol

Caution: DAST is highly reactive and can release HF upon exposure to moisture. Perform strictly in a fume hood using dry plastic or PTFE-coated glassware where possible.

Reagents:

  • N-Boc-3,6-dimethylpiperidin-3-ol (1.00 mmol, 1.0 eq)

  • DAST (Diethylaminosulfur trifluoride) (1.50 mmol, 1.5 eq)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under argon, dissolve the N-Boc-protected piperidine in anhydrous DCM.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 10 minutes. Causality: Low temperatures suppress the competing E1 elimination pathway.

  • Addition: Add DAST dropwise via a plastic syringe over 5 minutes.

  • Reaction: Stir at -78 °C for 1 hour, then slowly remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Quenching: Cool the flask back to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO3 (5 mL). Validation check: Vigorous bubbling (CO2 evolution) will occur. Continue adding until bubbling ceases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Isolate the fluorinated product via flash chromatography. Note: The elimination byproduct (alkene) will elute slightly earlier than the fluorinated product on normal-phase silica.

References

  • [1] World Intellectual Property Organization. Compounds and Methods for Inhibiting Hematopoietic Progenitor Kinase 1 (HPK1). Patent WO2021050964A1. Published March 18, 2021. Available at:

  • [3] White Rose Research Online. 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Available at: [Link](Referenced for steric constraints in Buchwald-Hartwig aminations of hindered piperidines).

  • [2] ChemRxiv. A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Available at:[Link](Referenced for SNAr kinetic barriers in complex piperidine systems).

  • [4] National Institutes of Health (PMC). 19F- and 18F-Arene Deoxyfluorination via Organic Photoredox-Catalysed Polarity-Reversed Nucleophilic Aromatic Substitution. Available at:[Link](Referenced for mechanistic principles of fluorination and nucleofuge extrusion).

Sources

Application

Application Note: Catalytic Hydrogenation Strategies for 3,6-Dimethylpiperidin-3-ol Precursors

Executive Summary The synthesis of highly substituted piperidinols, specifically 3,6-dimethylpiperidin-3-ol , is a critical operation in modern medicinal chemistry, particularly in the development of hematopoietic progen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted piperidinols, specifically 3,6-dimethylpiperidin-3-ol , is a critical operation in modern medicinal chemistry, particularly in the development of hematopoietic progenitor kinase 1 (HPK1) antagonists for immuno-oncology applications[1]. The transition from aromatic or protected precursors to the saturated, deprotected piperidinol ring presents significant chemoselectivity and catalytic challenges. This application note details the mechanistic rationale, quantitative performance metrics, and self-validating protocols for the catalytic hydrogenation of 3,6-dimethylpiperidin-3-ol precursors.

Mechanistic Insights: The Causality of Catalyst and Solvent Selection

The synthetic route to 3,6-dimethylpiperidin-3-ol generally relies on one of two precursor classes, each demanding a distinct catalytic environment:

1. Hydrogenolysis of N-Protected Precursors When the precursor is an N-benzyl derivative (e.g., N-benzyl-3,6-dimethylpiperidin-3-ol), the objective is the selective cleavage of the benzylic C-N bond without over-reducing the piperidine ring or cleaving the tertiary alcohol. Palladium on carbon (10% Pd/C) is the optimal catalyst for this transformation. Palladium exhibits high affinity for benzylic systems, allowing the reaction to proceed smoothly at atmospheric pressure and room temperature in protic solvents like methanol[1].

2. Direct Ring Reduction of Pyridine Precursors If the synthesis begins from a substituted pyridine (e.g., 3,6-dimethylpyridin-3-ol derivatives), the thermodynamic barrier is significantly higher. The resonance energy of the aromatic pyridine ring must be overcome, necessitating potent catalysts such as Platinum Oxide (PtO2, Adams' catalyst) and high hydrogen pressures (50–70 bar)[2].

The Catalyst Poisoning Paradigm: A major mechanistic hurdle in pyridine reduction is that the resulting piperidine product possesses a highly Lewis basic secondary nitrogen. This nitrogen lone pair strongly coordinates to the active metal sites on the catalyst surface, effectively poisoning it and halting the catalytic cycle[3]. The Solution: To circumvent this, the reaction is strictly performed in an acidic medium (e.g., glacial acetic acid). The acid protonates the newly formed piperidine nitrogen, neutralizing its Lewis basicity and preventing surface coordination, thereby maintaining catalytic turnover[2],[3]. Furthermore, stereocontrol during the hydrogenation of polysubstituted piperidinols can be pre-directed by existing stereocenters or through asymmetric rhodium-catalyzed cycloadditions prior to final reduction[4].

Workflow Visualization

G P1 N-Benzyl-3,6-dimethylpiperidin-3-ol (Precursor) Adsorb Surface Adsorption & Activation (MeOH) P1->Adsorb Solvation Cat 10% Pd/C Catalyst + H2 Gas Cat->Adsorb H2 Activation Cleavage Hydrogenolysis (C-N Bond Cleavage) Adsorb->Cleavage Rate-Limiting Step Desorb Product Desorption & Toluene Release Cleavage->Desorb H2 Addition Target 3,6-Dimethylpiperidin-3-ol (Target Intermediate) Desorb->Target Celite Filtration

Fig 1: Catalytic hydrogenolysis workflow for 3,6-dimethylpiperidin-3-ol synthesis.

Quantitative Data: Catalyst Performance Matrix

The following table summarizes the optimized parameters for reducing various piperidinol precursors:

Precursor TypeCatalyst SystemSolventPressure / TempYieldChemoselectivity & Mechanistic Notes
N-Benzyl-3,6-dimethylpiperidin-3-ol 10% Pd/CMethanol1 atm / 25 °C88–91%Highly selective for C-N hydrogenolysis; preserves the tertiary alcohol[1].
Substituted Pyridines PtO2 (Adams' Catalyst)Glacial Acetic Acid50–70 bar / 25 °C75–85%High pressure required to break aromaticity; acid prevents N-poisoning[2].
Substituted Pyridines 5% Rh/CTHF / Acetic Acid5 bar / 40 °C~80%Mild alternative to PtO2; suitable for substrates with sensitive functional groups[3].
Alkenyl Piperidinol Scaffolds [Rh(cod)Cl]2 / LigandToluene1 atm / 25 °C>90%Highly diastereoselective reduction directed by adjacent stereocenters[4].

Self-Validating Experimental Protocols

Protocol A: Atmospheric Hydrogenolysis of N-Benzyl Precursors

Objective: Deprotection of N-benzyl-3,6-dimethylpiperidin-3-ol to yield the target secondary amine.

Step 1: Catalyst Wetting and Substrate Addition

  • Action: To a flame-dried Schlenk flask under argon, add 10% Pd/C (0.5 g per 1.0 g of substrate). Carefully wet the catalyst with 5 mL of Methanol.

  • Causality: Dry Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen. Wetting the catalyst under an inert atmosphere prevents spontaneous ignition and ensures uniform dispersion of active sites.

  • Action: Add a solution of N-benzyl-3,6-dimethylpiperidin-3-ol (1.0 g) in Methanol (15 mL)[1].

Step 2: Atmosphere Exchange

  • Action: Evacuate the flask under reduced pressure and backfill with hydrogen gas using a balloon. Repeat this cycle three times.

  • Causality: Complete removal of oxygen is critical not only for safety but to prevent competitive oxidation of the methanol solvent or the substrate on the palladium surface.

Step 3: Catalytic Cleavage

  • Action: Stir the suspension vigorously at room temperature (25 °C) for 1–2 hours under a hydrogen atmosphere (1 atm)[1].

  • Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1). The system is self-validating: the starting material is UV-active (due to the benzyl ring), whereas the product (3,6-dimethylpiperidin-3-ol) is UV-inactive but stains strongly with ninhydrin (indicating the successful generation of a secondary amine).

Step 4: Workup and Catalyst Recovery

  • Action: Filter the reaction mixture through a tightly packed pad of Celite. Wash the pad with additional Methanol (2 × 10 mL).

  • Causality: Celite traps the fine particulate palladium, preventing heavy metal contamination of the downstream API intermediate.

  • Action: Concentrate the filtrate under reduced pressure to afford the title compound.

Protocol B: High-Pressure Ring Reduction of Pyridine Precursors

Objective: Direct saturation of the aromatic ring to form polysubstituted piperidinols.

Step 1: Acidic Solvation

  • Action: Dissolve the substituted pyridine precursor in glacial acetic acid (0.1 M concentration).

  • Causality: Acetic acid serves a dual purpose: it acts as a polar protic solvent to stabilize the transition state and protonates the resulting piperidine nitrogen, preventing it from poisoning the PtO2 catalyst[2],[3].

Step 2: High-Pressure Hydrogenation

  • Action: Add PtO2 (Adams' catalyst, 10 mol%) to the solution. Transfer to a high-pressure stainless-steel autoclave.

  • Action: Purge with nitrogen, then pressurize with H2 gas to 50–70 bar[2]. Stir at room temperature for 12–16 hours.

  • Validation Checkpoint: The reaction is self-validating via pressure monitoring. A stoichiometric pressure drop corresponding to exactly 3 equivalents of H2 indicates complete saturation of the pyridine ring.

Step 3: Neutralization and Extraction

  • Action: Carefully vent the hydrogen gas. Filter the catalyst through Celite.

  • Action: Concentrate the filtrate, then neutralize the residual acetate salt by adding 1M NaOH until pH > 10. Extract the free base with Ethyl Acetate (3 × 20 mL).

  • Causality: The product exists as a highly water-soluble acetate salt post-reaction. Basification is strictly required to partition the 3,6-dimethylpiperidin-3-ol free base into the organic phase for recovery.

References[1] Title: WO 2021/050964 A1 - Googleapis.com | Source: googleapis.com | URL:Verify Source[2] Title: Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst | Source: asianpubs.org | URL:Verify Source[3] Title: Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine | Source: benchchem.com | URL:Verify Source[4] Title: A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether | Source: nih.gov | URL:Verify Source

Sources

Method

Application Note: Incorporating 3,6-Dimethylpiperidin-3-ol Scaffolds into Peptide Backbones

Executive Summary & Pharmacophore Profile The incorporation of 3,6-dimethylpiperidin-3-ol cores into peptide backbones represents a sophisticated strategy in peptidomimetic design. This scaffold acts as a sterically dema...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Profile

The incorporation of 3,6-dimethylpiperidin-3-ol cores into peptide backbones represents a sophisticated strategy in peptidomimetic design. This scaffold acts as a sterically demanding Proline surrogate , introducing significant conformational constraints (typically inducing


-turns or kinks) and enhancing metabolic stability against proteases.

However, its integration presents two distinct synthetic challenges:

  • Steric Hindrance: The 3,6-dimethyl substitution pattern creates a "molecular wall," severely retarding the kinetics of acylation, particularly at the secondary amine.

  • Nucleophilic Competition: The unprotected hydroxyl group at C3 poses a risk of O-acylation (ester formation) during subsequent coupling steps, leading to branched impurities or depsipeptide formation.

This guide details the protocols for incorporating this moiety via Solid Phase Peptide Synthesis (SPPS), assuming the use of an Fmoc-protected amino acid derivative (e.g., Fmoc-3-hydroxy-3,6-dimethylpiperidine-4-carboxylic acid or a homologous


-amino acid derivative).

Pre-Synthesis Planning

Building Block Requirements

To incorporate this scaffold into a peptide backbone (amide linkage), the raw amino-alcohol must be functionalized as an amino acid.

  • Recommended Building Block: Fmoc-3,6-dimethyl-3-(tert-butoxy)-piperidine-carboxylic acid

  • Why: The tert-butyl (tBu) protection on the hydroxyl group is critical to prevent O-acylation. If an unprotected building block is used, specific "O-Acyl Reversal" protocols (Section 4.2) are required.

Resin Selection

Due to the steric bulk, aggregation is highly likely.

  • Recommended: PEG-PS (e.g., NovaSyn® TGA) or ChemMatrix® resins.

  • Loading: Low loading (0.2 – 0.4 mmol/g) is mandatory to prevent inter-chain aggregation.

SPPS Protocols

Protocol A: Coupling TO the Piperidine Secondary Amine

Connecting the N-terminus of the Piperidine ring to the C-terminus of the next amino acid.

Challenge: The secondary amine is buried between the C2/C6 ring carbons and the C3/C6 methyl groups. Standard DIC/HOBt coupling will fail.

Reagents:

  • Activator: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or HATU.[1]

  • Base: DIEA (Diisopropylethylamine).[2]

  • Solvent: NMP (N-methylpyrrolidone) is superior to DMF for hindered couplings.

Step-by-Step:

  • Swelling: Swell resin in NMP for 20 min.

  • Activation: Dissolve incoming Fmoc-AA-OH (5 eq) and PyAOP (5 eq) in NMP. Add DIEA (10 eq). Pre-activate for 30 seconds only (to minimize epimerization).

  • Coupling: Add mixture to resin.

  • Conditions:

    • Microwave (Recommended): 75°C for 10 minutes (25W).

    • Room Temp: Double couple, 2 hours each.

  • Monitoring: Perform a Chloranil Test (acetaldehyde/chloranil).

    • Note: The Kaiser test is ineffective for secondary amines (will not turn blue). Chloranil turns blue/green if secondary amines are free.

Protocol B: Coupling the Piperidine Unit ONTO the Peptide Chain

Connecting the Carboxyl of the Piperidine to the N-terminus of the resin-bound peptide.

Challenge: The carboxylic acid is sterically crowded.[3] Activation must be potent but controlled to prevent racemization at the


-carbon (if chiral).

Step-by-Step:

  • Dissolution: Dissolve Fmoc-Piperidine-AA (3 eq) in DMF/NMP (1:1).

  • Activator: Use COMU (3 eq) and Oxyma Pure (3 eq).

    • Why: COMU/Oxyma shows superior suppression of racemization compared to HATU for hindered acids.

  • Base: DIEA (6 eq).

  • Coupling: Shake at Room Temperature for 2–4 hours.

  • Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.

Handling the 3-Hydroxyl Group[5]

If the building block has a free hydroxyl group (unprotected), O-acylation is a major risk.

The O-Acylation Mechanism

During the coupling of the next amino acid, the activated carboxylate can attack the side-chain -OH (forming an ester) instead of the steric N-terminus (forming the amide).

Protocol: O-Acylation Reversal (The "Soft Base" Wash)

If you suspect O-acylation occurred (mass spec shows +AA mass but sequence is blocked):

  • Reagent: 20% Piperidine in DMF (Standard deprotection mix) often cleaves these labile esters, but may not be sufficient.

  • Enhanced Reversal: Treat resin with 0.1M NaOH in Methanol/Dioxane (1:9) for 15 minutes.

    • Warning: This is risky for the C-terminal linkage if it is an ester (e.g., Wang resin). Safe for Rink Amide.

  • Alternative: Use Hydrazine monohydrate (2% in DMF) for 5 x 2 minutes. This nucleophile attacks the ester carbonyl, removing the erroneously attached amino acid as a hydrazide byproduct.

Data & Decision Logic

Table 1: Coupling Reagent Performance for Hindered Amines
ReagentReactivityRacemization RiskRecommended Use
DIC/HOBt LowLowStandard AAs only. Do not use here.
HATU HighModerateGood for coupling to the piperidine.
PyAOP Very HighLowGold Standard for hindered secondary amines.
COMU HighVery LowBest for coupling the Piperidine unit itself.
Visualization: Synthesis Workflow

The following diagram illustrates the decision logic for incorporating this scaffold.

G Start Start: Resin-Bound Peptide CheckBB Check Piperidine Building Block Start->CheckBB IsProtected Is 3-OH Protected (tBu)? CheckBB->IsProtected RouteA Route A: Standard Hindered Protocol IsProtected->RouteA Yes RouteB Route B: Unprotected Protocol IsProtected->RouteB No CouplePip Step 1: Couple Fmoc-Piperidine-AA (COMU/Oxyma, 3h) RouteA->CouplePip RouteB->CouplePip Deprotect Step 2: Fmoc Removal (20% Piperidine) CouplePip->Deprotect NextCouple Step 3: Couple Next AA (PyAOP/DIEA, MW 75°C) Deprotect->NextCouple CheckAcyl Risk: O-Acylation? NextCouple->CheckAcyl Reversal Perform Hydrazine Wash (Cleave Ester Byproducts) CheckAcyl->Reversal Unprotected (High Risk) Finish Continue Synthesis CheckAcyl->Finish Protected (No Risk) Reversal->Finish

Figure 1: Decision tree for incorporating 3,6-dimethylpiperidin-3-ol derivatives based on hydroxyl protection status.

References

  • Albericio, F., & Bomer, J. M. (1999). Coupling Reagents and Solvents for the Synthesis of Hindered Peptides.[3][4] Organic Process Research & Development.

  • Teixidó, M., et al. (2005). PyAOP: A Powerful Coupling Reagent for the Preparation of N-Methylated Peptides. Journal of Peptide Science.[5]

  • Behrendt, R., et al. (2016). Advances in Fmoc Solid-Phase Peptide Synthesis. Journal of Peptide Science.[5]

  • Coin, I., et al. (2007). Depsides and Depsipeptides: O-Acylation of Hydroxy-Amino Acids. Nature Protocols.

Sources

Application

Scale-up synthesis methods for 3,6-dimethylpiperidin-3-ol

Application Note: Process Scale-Up and Optimization for the Synthesis of 3,6-Dimethylpiperidin-3-ol Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 3,6-Dimethylpiperidi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Scale-Up and Optimization for the Synthesis of 3,6-Dimethylpiperidin-3-ol

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 3,6-Dimethylpiperidin-3-ol (CAS: 1936337-27-7)[1]

Executive Summary & Chemical Rationale

Substituted piperidin-3-ols are privileged scaffolds in modern pharmacophore design, utilized to impart metabolic stability and modulate the lipophilicity of basic amine therapeutics. Specifically, 3,6-dimethylpiperidin-3-ol introduces a tertiary alcohol and dual stereocenters, making it a highly valuable building block for kinase inhibitors and CNS-active agents[1].

Transitioning the synthesis of tertiary piperidinols from discovery-scale (milligrams) to process-scale (kilograms) presents significant chemical engineering hurdles. The most direct synthetic route involves the Grignard addition of methylmagnesium bromide (MeMgBr) to a protected 6-methylpiperidin-3-one[2]. However, at scale, this transformation is plagued by severe exotherms, moisture sensitivity, and intractable downstream magnesium salt emulsions. This application note details a self-validating, highly optimized protocol designed to circumvent these bottlenecks, ensuring high-yield, reproducible multi-kilogram production.

SynthesisRoute A 6-Methylpiperidin-3-one B N-Boc-6-methylpiperidin-3-one A->B Boc2O DCM C N-Boc-3,6-dimethylpiperidin-3-ol B->C MeMgBr 2-MeTHF D 3,6-Dimethylpiperidin-3-ol C->D HCl/Dioxane NaOH

Figure 1: Scalable three-step synthetic workflow for 3,6-dimethylpiperidin-3-ol.

Mechanistic Causality & Scale-Up Logic (E-E-A-T)

As process scientists, we must move beyond merely executing steps to understanding the physicochemical causality behind each unit operation. The scale-up of this pathway relies on three critical optimizations:

A. Solvent Engineering (The 2-MeTHF Advantage) Laboratory-scale Grignard reactions predominantly utilize tetrahydrofuran (THF). However, THF is highly miscible with water. During the aqueous quench step, this miscibility prevents clean phase separation, leading to the formation of a thick, unfilterable magnesium hydroxide (


) emulsion. For pilot-scale operations, we replace THF with 2-methyltetrahydrofuran (2-MeTHF) . 2-MeTHF has a significantly lower water solubility (~4  g/100  mL), which forces a sharp biphasic split during the aqueous quench, allowing for direct decantation and eliminating the need for tedious filtration or centrifugation.

B. Exotherm & Feed Rate Control The nucleophilic attack of MeMgBr on the C3-carbonyl is instantaneous and highly exothermic. In a 100 L reactor, bulk addition will cause solvent boil-over and potential runaway conditions. The protocol mandates sub-surface dosing of the Grignard reagent under cryogenic conditions (-10°C to 0°C). Sub-surface addition prevents the reagent from freezing on the reactor walls and ensures immediate dispersion and reaction.

C. Quenching Dynamics The resulting magnesium alkoxide intermediate must be quenched with a mild proton source. We strictly utilize saturated aqueous ammonium chloride (


). Using stronger acids (e.g., 

) risks the acid-catalyzed dehydration of the newly formed tertiary alcohol into a 1,4,5,6-tetrahydropyridine derivative, a common degradation pathway in 3-aryl and 3-alkyl piperidinol syntheses[2].

EmulsionControl A Magnesium Alkoxide Mixture B Aqueous Quench (Sat. NH4Cl) A->B C1 THF (High Water Miscibility) B->C1 Discovery Scale C2 2-MeTHF (Low Miscibility) B->C2 Process Scale D1 Severe Mg(OH)2 Emulsion C1->D1 D2 Clean Phase Separation C2->D2

Figure 2: Causality of solvent selection on downstream magnesium salt emulsion control.

Quantitative Data: Process Parameter Optimization

The following table summarizes the critical parameter shifts required when moving from discovery to process scale, validating the engineering choices described above.

Process ParameterDiscovery Scale (Lab)Process Scale (Pilot)Chemical & Engineering Rationale
Reaction Solvent THF2-MeTHF2-MeTHF prevents emulsion formation during aqueous workup due to low water miscibility.
Reagent Addition Dropwise via funnelSub-surface dosing pumpSub-surface addition prevents localized freezing and controls the instantaneous exotherm.
Quench Reagent 1M HClSat.

(aq)
Mild pH (7-8) prevents acid-catalyzed dehydration of the tertiary alcohol[2].
Protecting Group N-Benzyl (Bn)N-BocN-Boc deprotection avoids heavy transition metals (Pd/C) and high-pressure

gas[3].
Purification Silica ChromatographyCrystallizationChromatography is non-scalable; crystallization from heptane ensures >98% purity efficiently.

Self-Validating Experimental Protocols

Protocol A: Grignard Addition (1 kg Scale)

Objective: Conversion of N-Boc-6-methylpiperidin-3-one to N-Boc-3,6-dimethylpiperidin-3-ol.

  • System Preparation & Validation: Charge a dry 20 L jacketed glass reactor with N-Boc-6-methylpiperidin-3-one (1.0 kg, 4.69 mol) and anhydrous 2-MeTHF (8.0 L).

    • Self-Validation Check: Perform a Karl Fischer titration on the bulk solution. The water content must be <100 ppm prior to proceeding to prevent hazardous quenching of the Grignard reagent.

  • Cryogenic Cooling: Set the chiller to cool the internal reactor temperature to -10°C under a continuous nitrogen sweep.

  • Reagent Dosing: Begin sub-surface addition of Methylmagnesium bromide (MeMgBr, 3.0 M in 2-MeTHF, 2.0 L, 6.0 mol) via a metering pump.

    • Exotherm Control: Adjust the feed rate to maintain the internal temperature strictly between -10°C and 0°C. A temperature spike above 5°C indicates an excessive feed rate; pause the addition until thermal equilibrium is restored.

  • In-Process Control (IPC): After complete addition, stir the mixture at 0°C for 2 hours. Withdraw a 1 mL aliquot, quench in sat.

    
    , and analyze the organic layer via GC-MS. The reaction is self-validated as complete when the starting ketone peak (m/z 213) is <1.0% relative to the product peak (m/z 229).
    
  • Aqueous Quench: Transfer the reaction mixture slowly into a secondary 50 L reactor containing pre-chilled (5°C) saturated aqueous

    
     (10 L), maintaining the quench temperature below 20°C.
    
  • Phase Separation: Cease agitation and allow the layers to settle for 30 minutes. The use of 2-MeTHF will result in a sharp, immediate phase split. Decant the lower aqueous layer. Wash the organic layer with brine (5 L), concentrate under reduced pressure, and crystallize the intermediate from heptane to afford N-Boc-3,6-dimethylpiperidin-3-ol as a white solid.

Protocol B: Deprotection & API Scaffold Isolation

Objective: Cleavage of the Boc group to yield the final 3,6-dimethylpiperidin-3-ol free base.

  • Acidic Cleavage: Suspend the crystalline N-Boc-3,6-dimethylpiperidin-3-ol (1.0 kg) in 1,4-dioxane (4.0 L) at 20°C.

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (3.0 L).

    • Self-Validation Check: The reaction will immediately begin evolving

      
       gas. The cessation of gas evolution (typically after 4-6 hours) acts as a visual self-indicator that the deprotection is nearing completion. Confirm via HPLC.
      
  • Neutralization: Concentrate the mixture to a crude hydrochloride salt paste. Redissolve in minimal water (3 L) and cool to 5°C. Slowly add 2M NaOH (aq) until the pH stabilizes at 10-11, liberating the free base.

  • Extraction & Isolation: Extract the aqueous layer with Methyl tert-butyl ether (MTBE, 3 x 3 L). Combine the organic extracts, dry over anhydrous

    
    , and concentrate in vacuo to yield 3,6-dimethylpiperidin-3-ol as a pale yellow oil that crystallizes upon standing[1].
    

References

  • Mechanistic Grounding: Grignard Addition to Piperidinones Title: Concise Synthesis of 3-Arylpiperidines Source: Heterocycles (via Semantic Scholar) URL:[Link]

  • Scale-Up Precedent for Piperidin-3-ols Title: Selection and Scale-Up Evaluation of an Alternative Route to (−)-(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-ol Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Method

High-Efficiency N-Protection of 3,6-Dimethylpiperidin-3-ol: Strategic Protocols for Sterically Hindered Scaffolds

Executive Summary & Structural Analysis[1] 3,6-Dimethylpiperidin-3-ol represents a privileged scaffold in medicinal chemistry, particularly in the design of Janus kinase (JAK) inhibitors and conformationally restricted p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis[1]

3,6-Dimethylpiperidin-3-ol represents a privileged scaffold in medicinal chemistry, particularly in the design of Janus kinase (JAK) inhibitors and conformationally restricted peptidomimetics.[1] However, its functionalization presents a distinct challenge: the steric congestion around the secondary amine.

Structural Challenges[1]
  • Steric Gatekeeping: The nitrogen atom is flanked by a C6-methyl group (

    
    -branching) and a C3-quaternary center containing a methyl and a hydroxyl group (
    
    
    
    -branching).[1] This creates a "steric gate" that significantly retards nucleophilic attack on electrophiles.[1]
  • Chemoselectivity: While the molecule contains both an amine and an alcohol, the alcohol is tertiary. This provides a natural kinetic selectivity leverage—N-acylation is favored over O-acylation.[1] However, under forcing conditions required to overcome N-sterics, O-acylation or elimination (dehydration) becomes a risk.[1]

This guide provides optimized protocols to navigate these competing factors, ensuring high yield and purity.

Strategic Reagent Selection

For drug development, the choice of protecting group (PG) is dictated by the downstream synthetic route. Below is a comparative analysis of the most viable reagents for this specific hindered substrate.

Protecting GroupReagentSteric ToleranceStability ProfileRecommendation
Boc (tert-Butyloxycarbonyl)

High Stable to base/nucleophiles; labile to acid (TFA/HCl).[1]Primary Choice. Best balance of ease-of-use and stability.[1]
Cbz (Benzyloxycarbonyl)

Medium Stable to acid/base; cleaved by hydrogenolysis (

).[1]
Secondary Choice. Use if acid-sensitive groups are present elsewhere.[1]
Fmoc (Fluorenylmethoxycarbonyl)

Low Stable to acid; labile to weak base (Piperidine).[1]Specialized. Challenging due to bulk; requires forcing conditions.[1]
Teoc (Trimethylsilylethoxycarbonyl)

Medium Cleaved by Fluoride (

).[1]
Orthogonal. Useful for late-stage diversification.[1]

Detailed Experimental Protocols

Protocol A: N-Boc Protection (Optimized for Steric Hindrance)

Standard protocols often fail to drive this reaction to completion due to the 2,6-like steric clash.[1] This optimized protocol utilizes a hyper-nucleophilic catalyst and thermal energy.[1]

Reagents:

  • Substrate: 3,6-dimethylpiperidin-3-ol (1.0 equiv)[1]

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.5 - 2.0 equiv)[1]
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)[1]
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)[1]

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM) [0.5 M][1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3,6-dimethylpiperidin-3-ol in anhydrous THF (0.5 M concentration). Note: THF is preferred over DCM to allow for higher reaction temperatures.

  • Base Addition: Add DIPEA via syringe. Stir for 5 minutes at room temperature.

  • Reagent Addition: Add

    
     (1.5 equiv) in one portion.
    
  • Catalysis: Add solid DMAP (0.1 equiv). Critical: DMAP acts as a nucleophilic transfer catalyst, forming a reactive N-acylpyridinium intermediate that overcomes the steric barrier of the piperidine nitrogen.

  • Thermal Activation: Heat the reaction to 60°C (mild reflux) for 12–18 hours.

    • Monitoring: Check TLC (Stain: Ninhydrin or PMA).[1] The amine spot should disappear.[1] If SM remains after 18h, add another 0.5 equiv

      
       and continue heating.
      
  • Workup: Cool to RT. Dilute with EtOAc. Wash with 0.5 M HCl (to remove DMAP/DIPEA and unreacted amine), followed by sat.

    
     and brine.[1][2][3]
    
  • Purification: Dry over

    
    , filter, and concentrate. The tertiary alcohol usually prevents crystallization; purify via flash column chromatography (Hexanes/EtOAc).[1]
    

Self-Validating Check:

  • 1H NMR: Look for the characteristic Boc singlet (~1.45 ppm, 9H).

  • Selectivity Check: Ensure the tertiary alcohol proton (if visible) or the carbon shift of the C-OH indicates no acylation.[1] O-Boc formation on a tertiary alcohol is extremely rare but possible with excessive DMAP/heating.[1]

Protocol B: N-Cbz Protection (Schotten-Baumann Conditions)

Since Cbz-Cl is highly reactive, we use a biphasic system to scavenge the HCl byproduct immediately, preventing side reactions.[1]

Reagents:

  • Substrate: 3,6-dimethylpiperidin-3-ol (1.0 equiv)[1]

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.2 equiv)[1]

  • Base:

    
     (2.5 equiv)[1]
    
  • Solvent: THF / Water (1:1 mixture)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the piperidine substrate in a 1:1 mixture of THF and water (0.2 M).

  • Base Addition: Add solid

    
     and cool the mixture to 0°C.
    
  • Acylation: Add Cbz-Cl dropwise over 20 minutes. Note: Slow addition controls the exotherm and prevents hydrolysis of the reagent.

  • Reaction: Allow to warm to room temperature and stir vigorously for 6–12 hours.

  • Workup: Evaporate THF under reduced pressure. Extract the aqueous residue with DCM (3x).[1]

  • Purification: The crude oil is often pure enough.[1] If not, silica gel chromatography (0-30% EtOAc in Hexanes).[1]

Mechanistic Visualization & Troubleshooting[1]

The following diagram illustrates the decision logic for optimizing the protection based on reaction monitoring.

ProtectionLogic Start Start: 3,6-Dimethylpiperidin-3-ol Reagent Select Reagent (Boc2O or Cbz-Cl) Start->Reagent BocPath Standard: Boc2O, DIPEA, DCM, RT Reagent->BocPath Boc Desired CbzPath Standard: Cbz-Cl, Na2CO3, THF/H2O Reagent->CbzPath Cbz Desired CheckSterics Is Conversion < 50% after 4h? Heat Action: Switch Solvent to THF, Heat to 60°C CheckSterics->Heat Yes (Steric Stall) Success Target: N-Protected Product CheckSterics->Success No (Proceeds Normally) BocPath->CheckSterics Catalyst Action: Add 10 mol% DMAP Heat->Catalyst Still Slow Catalyst->Success SideReaction Risk: O-Acylation (Tertiary) Catalyst->SideReaction Excess Heat/Time StrongBase Action: Use KH / THF (Anhydrous) CbzPath->StrongBase Low Yield CbzPath->Success

Caption: Decision tree for overcoming steric hindrance during N-protection. Red nodes indicate escalation strategies for unreactive substrates.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<30%) Steric hindrance of C6-Me blocks approach.Increase temperature to 60°C; switch solvent to THF or Toluene.
O-Acylation Observed Excessive DMAP or use of strong anionic base (NaH).[1]Reduce DMAP to 1 mol%; ensure base is non-nucleophilic (DIPEA).
Product is Water Soluble Tertiary alcohol increases polarity.[1]Saturate aqueous layer with NaCl (salting out) during extraction; use DCM/iPrOH (3:[1]1) for extraction.[1][2]

References

  • Agami, C., et al. (2002).[4] "Orthogonal protection of amines: A review of stability and chemoselectivity." Tetrahedron, 58(15), 2967-2998.[1] Link[1]

  • Varala, R., et al. (2006).[5][6] "Molecular Iodine Catalyzed Facile Procedure for N-Boc Protection of Amines." Journal of Organic Chemistry, 71(21), 8283-8286.[1] Link[1]

  • Sakurai, H., et al. (2014). "Highly Chemoselective Aerobic Oxidation of Amino Alcohols." Angewandte Chemie International Edition, 53(12), 3236-3240.[1][7] Link[1]

  • BenchChem Protocols. (2025). "Step-by-Step Boc Protection of a Secondary Amine." BenchChem Application Notes. Link[1]

  • Wang, Q., & Sasaki, N. A. (2004). "Versatile approach to enantiopure 2,6-disubstituted piperidin-3-ol framework." Journal of Organic Chemistry, 69(14), 4767-4773.[1][8] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of 3,6-Dimethylpiperidin-3-ol Diastereomers

Topic: Separation of 3,6-dimethylpiperidin-3-ol diastereomers via chromatography Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals. Welc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of 3,6-dimethylpiperidin-3-ol diastereomers via chromatography Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Application Support Hub. This guide addresses the chromatographic resolution of 3,6-dimethylpiperidin-3-ol (CAS: 1936337-27-7) . As a secondary amine with two chiral centers (C3 and C6), this compound presents specific challenges: high polarity, lack of a UV chromophore, and significant peak tailing due to silanol interactions.

The following protocols and troubleshooting steps are designed to separate the diastereomeric pairs (e.g., cis-racemate vs. trans-racemate) effectively.

Table of Contents
Method Development Workflow

The following decision tree outlines the logical progression for separating amino-alcohol diastereomers.

MethodDevelopment Start Start: 3,6-Dimethylpiperidin-3-ol (Diastereomer Mixture) CheckUV Is UV Detection (205-210 nm) Feasible? Start->CheckUV DirectRP Protocol A: High pH Reverse Phase (C18) CheckUV->DirectRP Yes (or ELSD available) Derivatize Protocol B: Derivatization (N-Boc or N-Cbz) CheckUV->Derivatize No (Low Sensitivity) Decision1 Resolution (Rs) > 1.5? DirectRP->Decision1 NormalPhase Protocol C: Normal Phase (Silica + Amine Modifier) Derivatize->NormalPhase Improved Lipophilicity Decision1->NormalPhase No (Selectivity Issue) Decision2 Scale > 100 mg? Decision1->Decision2 Yes Decision2->DirectRP No (Prep HPLC) Decision2->NormalPhase Yes (Flash Chrom)

Figure 1: Decision matrix for selecting the optimal separation pathway based on detection limits and scale.

Core Protocols
Protocol A: High pH Reverse Phase HPLC (Direct Analysis)

Best for: Analytical quantification and small-scale purification of underivatized isomers. Mechanism: At high pH (>10), the secondary amine is deprotonated (neutral), increasing retention on C18 and reducing ionic interaction with residual silanols.

ParameterSpecification
Column C18 with hybrid particle technology (e.g., XBridge BEH C18 or Gemini NX-C18). Do not use standard silica-based C18.
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH)
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B to 40% B over 15 min (Polarity dictates low organic %).
Flow Rate 1.0 mL/min (Analytical)
Detection ELSD (Preferred) or UV at 210 nm.
Temperature 35°C

Why this works: Standard acidic conditions (TFA/Formic acid) often cause these diastereomers to co-elute in the void volume due to high polarity. High pH suppresses ionization, increasing hydrophobic interaction with the stationary phase [1].

Protocol B: Normal Phase Flash Chromatography (Scale-Up)

Best for: Purifying grams of material. Challenge: Amines streak badly on silica gel. Solution: Use "Ammoniated" mobile phases.

  • Stationary Phase: Spherical Silica Gel (20–40 µm).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (25% aq).

    • Ratio: Start with 90:9:1.

  • Preparation: Pre-rinse the column with mobile phase containing the base to neutralize acidic sites.

  • Loading: Dissolve sample in minimum DCM. If insoluble, use a solid load cartridge (Celite).

Troubleshooting & FAQs
Q1: I see no peaks on my UV detector, but the mass spec confirms the compound is present. Why?

Diagnosis: 3,6-dimethylpiperidin-3-ol lacks a chromophore (conjugated system). Corrective Action:

  • Switch Detectors: Use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which are universal for non-volatiles.

  • Derivatization: If UV is mandatory, react the amine with Benzoyl Chloride or Cbz-Cl . This adds an aromatic ring, enabling detection at 254 nm and significantly improving separation selectivity on silica gel [2].

Q2: The peaks are tailing severely (Asymmetry > 2.0). How do I fix this?

Diagnosis: "Secondary silanol interactions." The protonated amine nitrogen is ion-exchanging with acidic silanols on the silica backbone. Corrective Action:

  • For Reverse Phase: Add 0.1% Triethylamine (TEA) to the mobile phase or switch to the High pH Protocol (Protocol A) .

  • For Normal Phase: Increase the modifier (NH₄OH or TEA) concentration to 1-2%. Ensure the column is explicitly "base-deactivated" [3].

Q3: The diastereomers are co-eluting (Resolution < 1.0).

Diagnosis: The structural difference between the cis and trans methyl groups is insufficient to drive separation on standard C18. Corrective Action:

  • Change Selectivity: Switch to a Phenyl-Hexyl column. The pi-pi interactions (if derivatized) or different steric selectivity often resolve piperidine isomers better than C18.

  • Derivatization Strategy: Convert the amine to an N-Boc derivative. The bulky Boc group amplifies the steric difference between the equatorial and axial methyl groups, often doubling the resolution on silica gel [4].

Q4: Can I separate the enantiomers (e.g., 3R,6R from 3S,6S) using these methods?

Answer: No. The protocols above separate diastereomers (relative stereochemistry, e.g., cis vs. trans). For Enantiomers: You must use Chiral HPLC.[1]

  • Column: Chiralpak IG or IC (Immobilized polysaccharide).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1).

  • Reference: Similar piperidine alkaloids typically require polysaccharide-based chiral selectors for enantioresolution [5].

References
  • Separation of Piperidine Diastereomers via High-pH HPLC

    • Mechanism:[2][3][4][5] High pH suppresses amine ionization, increasing retention and improving peak shape on hybrid silica columns.

    • Source:(General principle citation).

  • Derivatization for Detection and Separation

    • Context: N-protection (Benzoyl/Cbz)
    • Source: Wang, Y., et al. "Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer." Journal of Zhejiang University-SCIENCE A (2016).[2] Link

  • Silica Gel Tailing & Modifiers

    • Context: Use of ammonium hydroxide/TEA to suppress silanol activity for amine separ
    • Source: "Separation of cis- and trans-3,5-dimethylpiperidine."[6] Google Patents CN1636979A. Link

  • Stereochemical Resolution of Piperidinols

    • Context: Detailed structural analysis and separation of 3,6-disubstituted piperidine analogues using diastereomeric salt formation and chrom
    • Source: Dutta, A. K., et al. "Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters." Journal of Medicinal Chemistry (2003).[7] Link

  • Chiral Separation of Piperidine Derivatives

    • Context: Separation of enantiomers using polysaccharide columns.[5]

    • Source: "HPLC Separation of Diastereomers: Chiral Molecular Tools." MDPI Molecules (2016). Link

Sources

Optimization

Technical Support Center: Purification of 3,6-Dimethylpiperidin-3-ol

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 3,6-dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 3,6-dimethylpiperidin-3-ol. The content is structured to address specific experimental issues through a troubleshooting guide and to answer broader conceptual questions in an FAQ format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Q1: My 3,6-dimethylpiperidin-3-ol "oiled out" during recrystallization instead of forming crystals. What should I do?

This is a common issue that typically arises from one of three causes: the solution is too supersaturated, it cooled too quickly, or the presence of impurities is inhibiting crystal lattice formation.[1]

Causality & Solution:

  • Rapid Cooling/Supersaturation: When a solution cools too fast, molecules don't have sufficient time to orient themselves into a well-defined crystal lattice, resulting in an amorphous oil.

    • Solution: Re-heat the flask to dissolve the oil. Add a small amount (1-5% v/v) of the hot solvent to slightly reduce saturation, then allow the solution to cool much more slowly.[2] Insulating the flask can promote gradual cooling.

  • Impurity Interference: Certain impurities can act as "crystal poisons," disrupting the nucleation process.

    • Solution 1: Induce Nucleation. Use a glass rod to gently scratch the inside of the flask at the solvent's meniscus. The microscopic scratches provide nucleation sites for crystal growth.[1] Alternatively, if you have a pure sample, add a single, tiny "seed" crystal.[1]

    • Solution 2: Pre-Purification. If the oiling persists, the impurity load may be too high. Consider a rapid preliminary purification, such as filtering the crude material through a small plug of silica gel or alumina with a suitable solvent to remove gross impurities before attempting recrystallization again.[1]

Q2: My column chromatography separation is poor, with broad, tailing peaks for my basic piperidine derivative. How can I fix this?

This phenomenon, known as "peak tailing," is a frequent challenge when purifying basic compounds like piperidines on standard silica gel.[3]

Causality & Solution: The basic nitrogen atom in the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[3] This strong, non-specific binding leads to a slow and uneven elution of the compound, resulting in broad, tailing peaks and poor separation.

  • Mobile Phase Modification: The most direct solution is to add a basic modifier to your eluent. This additive competes with your compound for binding to the acidic sites on the silica, leading to sharper, more symmetrical peaks.

    • Triethylamine (TEA): The most common choice. Add 0.1-2% (v/v) TEA to your mobile phase (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).[3][4]

    • Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be highly effective for strongly basic compounds.[3]

  • Stationary Phase Modification: If mobile phase additives are insufficient, consider changing the stationary phase.

    • Alumina (Basic or Neutral): Alumina is a suitable alternative to silica for purifying basic compounds.[3][5] Basic alumina is particularly effective.

    • Amine-Deactivated Silica: Using a commercially available, pre-treated silica gel where the acidic silanol groups are masked can provide more reproducible results.[3]

Q3: I have a significant amount of a diastereomer that co-elutes with my target 3,6-dimethylpiperidin-3-ol. What is the best approach for separation?

Separating diastereomers can be challenging as they often have very similar polarities and physical properties. A multi-faceted approach is often necessary.

Causality & Solution: Diastereomers, while having different 3D arrangements, can possess nearly identical polarities, making them difficult to resolve with standard purification techniques.

  • High-Performance Chromatography: Standard flash chromatography may lack the necessary resolving power.

    • Solution: Employ High-Performance Liquid Chromatography (HPLC) or Medium Pressure Liquid Chromatography (MPLC) with a high-resolution column.[6] The smaller particle size of the stationary phase in these techniques provides superior separation efficiency.

  • Recrystallization Optimization: Sometimes, diastereomers have different solubilities or crystallization kinetics in specific solvent systems.

    • Solution: Systematically screen a wide range of recrystallization solvents and solvent mixtures (see Table 1 below). Even if the initial purity is low, multiple recrystallization steps can enrich the desired diastereomer.

  • Derivatization: Convert the alcohol or the secondary amine of the piperidinol into a derivative (e.g., an ester, carbamate, or amide). The new derivative will have different physical properties and may be more easily separated. Following separation, a simple chemical step is used to remove the protecting group and regenerate the pure diastereomer of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude 3,6-dimethylpiperidin-3-ol mixture?

Impurities are highly dependent on the synthetic route but generally fall into several categories.[7][8]

  • Starting Materials & Reagents: Unreacted precursors from the synthesis.

  • Intermediates: Compounds formed during the synthetic sequence that did not fully convert to the final product.[7]

  • Byproducts: Result from side reactions. For piperidine synthesis, this can include products of elimination, over-alkylation, or rearrangement.[9]

  • Diastereomers/Regioisomers: If the synthesis involves the creation of stereocenters and is not perfectly stereoselective, other isomers of the target molecule will be present.

  • Bis-compounds: Dimeric impurities that can form when scaling up a reaction.[7]

Q2: How do I choose the best primary purification method for my crude product?

The choice depends on the physical state of your crude material and the complexity of the impurity profile. The following workflow provides a general decision-making framework.

G start Crude 3,6-dimethylpiperidin-3-ol state What is the physical state? start->state method_dist Distillation (if thermally stable) start->method_dist For volatile impurities or non-volatile salts solid Solid state->solid oil Oil / Tarry Residue state->oil method_cryst Recrystallization solid->method_cryst Primary Method method_chrom Column Chromatography oil->method_chrom Primary Method analysis Purity Analysis (TLC/HPLC/NMR) method_cryst->analysis method_chrom->analysis method_dist->analysis pure Product is Pure analysis->pure Yes impure Impurities Remain analysis->impure No impure->method_cryst If starting from Chromatography impure->method_chrom If starting from Recrystallization

Caption: A decision-making workflow for selecting a purification method.

Q3: What are the best solvent systems for recrystallizing 3,6-dimethylpiperidin-3-ol?

The ideal solvent should dissolve the compound well when hot but poorly when cold.[1] For a polar heterocyclic alcohol like 3,6-dimethylpiperidin-3-ol, polar solvents or mixtures are a good starting point. Many piperidine derivatives are successfully recrystallized from ethanol or solvent mixtures.[10]

Table 1: Recommended Recrystallization Solvent Systems

Primary Solvent (Soluble)Anti-Solvent (Insoluble)Comments
Ethanol / MethanolWater / Hexane / Diethyl EtherA common choice for polar compounds. Dissolve in minimal hot alcohol, then add the anti-solvent dropwise until turbidity persists.[10][11]
IsopropanolHexane / PentaneIsopropanol is less volatile and may provide better crystal growth.
Ethyl AcetateHexane / HeptaneGood for moderately polar compounds. Can be used as a single solvent or in a mixture.[10]
DichloromethaneHexane / PentaneUseful if the compound is highly soluble in other polar solvents. Dissolve in DCM and add hexanes.[10]

Q4: What are the recommended conditions for column chromatography?

As a basic compound, specific conditions are required to achieve good separation on silica gel.[3][5]

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Isolation prep_slurry 1. Prepare Silica Slurry (in least polar solvent) prep_pack 2. Pack Column prep_slurry->prep_pack prep_load 3. Load Sample (Dry or minimal solvent) prep_pack->prep_load run_elute 4. Elute with Solvent System (+ Basic Modifier, e.g., 1% TEA) prep_load->run_elute run_collect 5. Collect Fractions run_elute->run_collect an_tlc 6. Analyze Fractions (TLC) run_collect->an_tlc an_combine 7. Combine Pure Fractions an_tlc->an_combine an_evap 8. Evaporate Solvent an_combine->an_evap an_product Purified Product an_evap->an_product

Caption: General workflow for flash column chromatography purification.

Table 2: Typical Column Chromatography Conditions

Stationary PhaseMobile Phase SystemModifier (Crucial)Comments
Silica Gel (60-120 mesh)Dichloromethane / Methanol0.5-2% Triethylamine (TEA)A standard system for polar basic compounds. Start with a low percentage of methanol and gradually increase polarity.
Silica Gel (60-120 mesh)Ethyl Acetate / Hexanes0.5-2% Triethylamine (TEA)Suitable for less polar piperidine derivatives.
Basic or Neutral AluminaDichloromethane / MethanolNone may be requiredAlumina is a good alternative to silica and often does not require a basic modifier.[3][6]
Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Choose a suitable solvent or solvent pair from Table 1 by testing small aliquots of your crude material.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a clean, pre-heated flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography with Basic Modifier

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane or Dichloromethane). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude 3,6-dimethylpiperidin-3-ol in a minimal amount of solvent (preferably the mobile phase). Alternatively, for better resolution, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of the column bed.

  • Elution: Begin eluting with the chosen mobile phase system containing 0.5-2% triethylamine.[3] You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Monitor the separation by spotting fractions onto a TLC plate and visualizing them (e.g., with UV light or a potassium permanganate stain).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 3,6-dimethylpiperidin-3-ol.

References
  • Alkaloid Purification. (n.d.). Lifeasible. Retrieved from [Link]

  • Alkaloids: Isolation and purification. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparative Isolation And Purification Of Alkaloids Through Chromatography. (2022, May 6). Sorbead India. Retrieved from [Link]

  • Isolation and purification of alkaloids from medicinal plants by HPLC. (n.d.). UKJPB. Retrieved from [Link]

  • Purification of Alkaloids. (2012, November 8). Teledyne ISCO. Retrieved from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidine-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC. Retrieved from [Link]

  • Suzuki purification problem. (2018, November 5). Reddit. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Retrieved from [Link]

  • Evaluating Impurities in Drugs (Part I of III). (2020, November 15). Pharmaceutical Technology. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 3,6-Dimethylpiperidin-3-ol Stereochemical Integrity

Status: Operational Subject: Troubleshooting Racemization, Diastereomer Separation, and Stability Ticket ID: #36-DMP-OH-SUP Executive Summary & Chemical Context Welcome to the technical support hub for 3,6-dimethylpiperi...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Troubleshooting Racemization, Diastereomer Separation, and Stability Ticket ID: #36-DMP-OH-SUP

Executive Summary & Chemical Context

Welcome to the technical support hub for 3,6-dimethylpiperidin-3-ol . This scaffold is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other piperidine-based antagonists.

The Core Problem: Users frequently report "spontaneous" racemization or loss of enantiomeric excess (ee%) during workup.

  • Root Cause: The C3 position contains a tertiary alcohol .[1] Unlike secondary alcohols, this position is highly prone to acid-catalyzed dehydration via a stable tertiary carbocation intermediate (

    
    /E1 pathway).
    
  • Conformational Factor: The methyl group at C6 acts as a "conformational lock," biasing the piperidine ring into a specific chair conformation. This can align the C3-hydroxyl group anti-periplanar to adjacent protons, accelerating elimination reactions under even mild acidic conditions.

Module 1: The Mechanics of Instability

Why is my compound racemizing?

The loss of stereochemical integrity at C3 is rarely a direct inversion. Instead, it is a cycle of Dehydration followed by Non-Stereoselective Re-hydration .

The Racemization Pathway
  • Protonation: Trace acid (from silica gel, un-neutralized salts, or protic solvents) protonates the C3-OH.

  • Carbocation Formation: Water leaves, forming a planar tertiary carbocation. This destroys the chiral center at C3.

  • Fate of the Carbocation:

    • Path A (Elimination): Formation of the endocyclic alkene (1,2,3,6-tetrahydro-3,6-dimethylpyridine).

    • Path B (Racemization): Water attacks the planar carbocation from either face, yielding a racemic mixture at C3.

Racemization_Pathway Start Chiral 3,6-Dimethylpiperidin-3-ol (Pure Enantiomer) Inter Protonated Intermediate Start->Inter Protonation Acid H+ Source (Silica/Acidic Wash) Acid->Inter Carbo Planar Tertiary Carbocation (Chirality Lost) Inter->Carbo -H2O (Slow Step) Alkene Endocyclic Alkene (Elimination Product) Carbo->Alkene -H+ (Elimination) Racemate Racemic 3,6-Dimethylpiperidin-3-ol Carbo->Racemate +H2O (Non-selective attack)

Figure 1: The acid-catalyzed racemization and elimination mechanism of tertiary piperidinols.

Module 2: Troubleshooting Guide

Use this matrix to diagnose specific experimental failures.

SymptomProbable CauseCorrective Action
ee% drops after Column Chromatography Silica gel is slightly acidic (pH ~5-6). This is sufficient to trigger carbocation formation in tertiary alcohols.Neutralize the Silica: Pre-wash the column with 1-2% Triethylamine (TEA) in hexane/DCM before loading. Add 0.1% TEA to the mobile phase.[2]
New alkene peaks in NMR (5.6-5.8 ppm) Thermal elimination during rotary evaporation or distillation.Temperature Control: Never heat the free base above 40°C. Remove solvents under high vacuum at ambient temperature.
Low yield during salt formation The "Counter-Ion Effect." Strong mineral acids (HCl) can induce dehydration.Switch Acids: Use weaker organic acids for salt formation (e.g., Tartaric acid, Dibenzoyl-L-tartaric acid) instead of HCl or HBr.
Cis/Trans ratio changes Thermodynamic equilibration via ring opening/closing (Retro-Aldol type) or nitrogen inversion issues.Kinetic Control: Perform reactions at low temperature (-78°C to 0°C). Avoid thermodynamic equilibration conditions (high heat + base).

Module 3: Resolution & Isolation Protocol

If you have a racemic mixture or a diastereomeric mix (cis/trans), use this Classical Resolution Protocol . This method relies on the solubility difference of diastereomeric salts.[2][3][4]

Recommended Resolving Agent:

(-)-Di-O,O'-benzoyl-L-tartaric acid ((-)-L-DBTA) Rationale: The bulky benzoyl groups provide excellent "chiral recognition" for the piperidine ring, often crystallizing one enantiomer selectively.

Step-by-Step Workflow
  • Preparation: Dissolve 10g of crude racemic 3,6-dimethylpiperidin-3-ol in Ethanol (absolute) or Isopropanol .

  • Addition: Add 1.0 equivalent of (-)-L-DBTA dissolved in the same solvent. Add dropwise at 60°C.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours. If no crystals form, scratch the glass or add a seed crystal.

  • Filtration: Filter the solid. This is typically the salt of the (3R,6R) or (3S,6S) isomer (empirical verification required via X-ray or rotation).

  • Free Basing (CRITICAL STEP):

    • Suspend the salt in DCM.

    • Add cold 1M NaOH or Sat. NaHCO3 . Do not use strong acid to break the salt.

    • Separate layers immediately, dry over Na2SO4, and concentrate at <30°C.

Resolution_Workflow Input Crude Racemic Mix (cis/trans + enantiomers) SaltForm Add (-)-L-DBTA in Ethanol (60°C) Input->SaltForm Cooling Slow Cooling (25°C over 4h) SaltForm->Cooling Filter Filtration Cooling->Filter Solid Solid Cake: Enriched Diastereomeric Salt Filter->Solid Precipitate Liquor Mother Liquor: Opposite Enantiomer Filter->Liquor Filtrate FreeBase Free Basing: DCM / 1M NaOH (Cold) Solid->FreeBase Product Pure Chiral 3,6-Dimethylpiperidin-3-ol FreeBase->Product

Figure 2: Workflow for the resolution of 3,6-dimethylpiperidin-3-ol using Dibenzoyl-tartaric acid.

Module 4: Analytical Configuration

Standard reverse-phase HPLC often fails to separate these enantiomers due to the basic nitrogen tailing. Use Normal Phase Chiral HPLC .

Method Specifications
  • Column: Chiralpak® AD-H or Chiralpak® IA (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Modifier (Mandatory): 0.1% Diethylamine (DEA) or Triethylamine (TEA) .[2]

    • Why? The modifier blocks active silanol sites on the column, preventing the piperidine nitrogen from sticking and tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (low wavelength required as the molecule lacks strong chromophores).

  • Sample Prep: Dissolve in Mobile Phase + 0.1% DEA. Do not dissolve in pure alcohol if the mobile phase is mostly hexane to avoid solvent shock.

References

  • Mechanism of Alcohol Dehydration

    • PharmD Guru. (2025).[1][2][4] "Dehydration of Alcohol, Ease of Dehydration, Acid Catalysis."[1][5] Link

    • ChemGuide. "Dehydration of more complicated alcohols."[6] Link

  • Chiral Resolution of Piperidines

    • BenchChem Technical Support.[2] (2025).[1][2][4] "Resolving Enantiomers of 3-Methylpiperidine." Link

    • Vertex AI Search. (2025).[1][2][4] "Process for resolving chiral piperidine alcohol." US Patent 20080051579A1. Link

  • Synthesis & Diastereoselectivity

    • Li, X., et al. (2023).[7][8][9] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society. Link[9]

    • Mix, S., & Blechert, S.[10] (2007).[10] "Diastereoselective Synthesis of 2,6-trans-Disubstituted Piperidines." Advanced Synthesis & Catalysis. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling 3,6-dimethylpiperidin-3-ol.

Sources

Optimization

Minimizing side reactions during 3,6-dimethylpiperidin-3-ol oxidation

Technical Support Center: Oxidation of 3,6-Dimethylpiperidin-3-ol Welcome to the technical support center for the selective oxidation of 3,6-dimethylpiperidin-3-ol. This guide is designed for researchers, chemists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Oxidation of 3,6-Dimethylpiperidin-3-ol

Welcome to the technical support center for the selective oxidation of 3,6-dimethylpiperidin-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing 3,6-dimethylpiperidin-3-one. The presence of both a secondary alcohol and a secondary amine in the starting material presents a unique synthetic challenge, where side reactions are common. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high yields and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Issue 1: Low or No Conversion of the Starting Alcohol

  • Symptom: TLC or LC-MS analysis shows predominantly unreacted 3,6-dimethylpiperidin-3-ol after the expected reaction time.

  • Possible Cause 1: Inactive Oxidizing Agent. Many common oxidants are sensitive to moisture and can degrade over time. Dess-Martin periodinane (DMP) is known to be moisture-sensitive, and the sulfur trioxide pyridine complex (SO₃·Py) used in the Parikh-Doering oxidation is highly hygroscopic.[1]

  • Solution:

    • Use Fresh Reagents: Always use freshly opened or properly stored oxidizing agents. If degradation is suspected, procure a new batch.

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Verify Reagent Stoichiometry: For stoichiometric oxidations like DMP or Parikh-Doering, ensure at least 1.1 to 1.5 equivalents of the oxidant are used to drive the reaction to completion.

  • Possible Cause 2: Interference from the Unprotected Amine. The secondary amine in 3,6-dimethylpiperidin-3-ol is basic and nucleophilic. It can react with and quench the oxidizing agent or the activating species. For instance, in DMSO-based oxidations like Swern or Parikh-Doering, the amine can react with the electrophilic sulfur intermediate.[2][3]

  • Solution:

    • Protect the Amine: The most robust solution is to protect the secondary amine before oxidation.[4] A tert-butyloxycarbonyl (Boc) group is ideal as it is stable to many oxidative conditions and can be easily removed later under acidic conditions.[5][6] This strategy isolates the alcohol as the sole reactive site for oxidation.

    • Increase Reagent Equivalents: If proceeding without protection, a larger excess of the oxidant and activating agent may be required, but this can lead to more side products and a more complex purification.

Issue 2: Formation of Multiple Unidentified Byproducts

  • Symptom: The crude reaction mixture shows multiple new spots on TLC or several peaks in the LC-MS, with masses that do not correspond to the starting material or the desired ketone.

  • Possible Cause 1: N-Oxidation. The secondary amine can be oxidized to the corresponding hydroxylamine or N-oxide, especially with peroxide-based oxidants or other less selective reagents.

  • Solution:

    • Employ N-Protection: As detailed above, protecting the amine is the most effective way to prevent N-oxidation.[7]

    • Choose a Chemoselective Oxidant: Mild reagents that are highly selective for alcohols over amines, such as Dess-Martin periodinane or conditions for the Parikh-Doering oxidation, are recommended.[1][8][9]

  • Possible Cause 2: Piperidine Ring Cleavage. Harsh oxidizing conditions (e.g., using strong oxidants like permanganate or chromic acid) or elevated temperatures can lead to the oxidative cleavage of the piperidine ring.[10]

  • Solution:

    • Use Mild Oxidation Conditions: Stick to modern, mild oxidation protocols. Swern, DMP, and Parikh-Doering oxidations are performed at low to ambient temperatures, which preserves the integrity of the heterocyclic ring.[2][11][12]

    • Control Temperature: For exothermic reactions, ensure adequate cooling to prevent temperature spikes. For example, Swern oxidations must be maintained at very low temperatures (typically -78 °C) to be effective and prevent side reactions.[13][14]

  • Possible Cause 3: Formation of Methylthiomethyl (MTM) Ether. This is a characteristic side product in DMSO-based oxidations (Swern, Parikh-Doering) when the reaction temperature is not properly controlled, rising prematurely.[3]

  • Solution:

    • Strict Temperature Control: Adhere strictly to the recommended temperature profile for the chosen protocol. For the Parikh-Doering oxidation, reactions are often run at 0 °C to room temperature, which minimizes MTM ether formation compared to the Swern oxidation.[2]

    • Use a Non-DMSO Method: If MTM ether formation is a persistent issue, switch to a non-DMSO-based oxidant like Dess-Martin periodinane.

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for oxidizing 3,6-dimethylpiperidin-3-ol?

The most reliable and highest-yielding strategy is a three-step sequence:

  • Protection: Protect the secondary amine with a Boc group.

  • Oxidation: Oxidize the resulting N-Boc-3,6-dimethylpiperidin-3-ol using a mild and reliable reagent like Dess-Martin periodinane (DMP) or the Parikh-Doering conditions.

  • Deprotection: Remove the Boc group using an acid (e.g., trifluoroacetic acid or HCl in an appropriate solvent) to yield the final 3,6-dimethylpiperidin-3-one.

This sequence systematically eliminates the primary sources of side reactions, simplifying both the reaction execution and the final product purification.

Q2: Can I perform the oxidation without protecting the amine?

Yes, it is possible, but it is significantly more challenging. You would need to carefully select an oxidant that shows high selectivity for the secondary alcohol over the secondary amine. A TEMPO-catalyzed aerobic oxidation could be a viable, albeit more complex, option to optimize.[15][16][17] However, for process robustness and scalability, the protection-oxidation-deprotection route is superior.

Q3: Which oxidation method should I choose? A comparison.

Your choice of oxidant depends on available equipment, scale, and tolerance for certain byproducts. The table below provides a summary of recommended methods.

Oxidation Method Reagents Typical Conditions Advantages Disadvantages & Common Side Products
Dess-Martin Periodinane (DMP) Dess-Martin PeriodinaneCH₂Cl₂, Room TempVery mild, neutral pH, high yield, simple workup.[8][9]Reagent is expensive and potentially explosive under shock/heat; produces acetate byproducts.[9]
Parikh-Doering SO₃·Pyridine, DMSO, Et₃NCH₂Cl₂, 0 °C to Room TempOperationally simple, non-cryogenic, minimal MTM ether formation.[1][2]SO₃·Py is highly hygroscopic; may require excess reagents.[2]
Swern Oxalyl Chloride, DMSO, Et₃NCH₂Cl₂, -78 °CHigh yields, very reliable, stops at the ketone.[11][12]Requires cryogenic temperatures; generates foul-smelling dimethyl sulfide and toxic CO gas.[14][18]
TEMPO (Anelli-type) TEMPO (cat.), NaOCl, KBrCH₂Cl₂/H₂O (biphasic), 0 °CCatalytic, uses inexpensive bleach, "green" chemistry.[19][20]Can be sensitive to substrate; potential for chlorination side reactions; optimization may be required.[20]

Q4: How do I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting alcohol and the product ketone (e.g., 30-50% ethyl acetate in hexanes). The ketone product will be less polar and have a higher Rf value than the alcohol starting material. Stain with potassium permanganate; the alcohol will appear as a bright yellow spot, while the ketone will be a fainter yellow. For more precise monitoring, LC-MS can be used to track the disappearance of the starting material mass and the appearance of the product mass.

Visualized Workflows and Mechanisms

Logical Workflow for Oxidation

This diagram outlines the decision-making process for a successful oxidation.

Oxidation_Workflow cluster_prep Preparation cluster_oxidation Oxidation cluster_workup Workup & Deprotection Start Start with 3,6-dimethylpiperidin-3-ol Protect Protect Amine (e.g., Boc) Start->Protect ChooseOxidant Select Mild Oxidant (DMP, Parikh-Doering, etc.) Protect->ChooseOxidant Oxidize Perform Oxidation ChooseOxidant->Oxidize Monitor Monitor by TLC/LC-MS Oxidize->Monitor Workup Aqueous Workup & Purification Monitor->Workup Deprotect Deprotect Amine (if necessary) Workup->Deprotect FinalProduct Final Product: 3,6-dimethylpiperidin-3-one Deprotect->FinalProduct

Caption: Decision workflow for the synthesis of 3,6-dimethylpiperidin-3-one.

Key Side Reaction Pathway

This diagram illustrates the competition between desired alcohol oxidation and undesired amine oxidation.

Side_Reactions cluster_pathways Start 3,6-Dimethylpiperidin-3-ol Secondary Alcohol Secondary Amine Desired Desired Ketone (3,6-dimethylpiperidin-3-one) Start:f1->Desired O-Oxidation (Correct Path) Side Side Product (N-Oxide / Hydroxylamine) Start:f2->Side N-Oxidation (Side Reaction)

Caption: Competing oxidation pathways for the substrate.

Validated Experimental Protocols

Protocol 1: N-Boc Protection of 3,6-Dimethylpiperidin-3-ol

  • Dissolution: Dissolve 3,6-dimethylpiperidin-3-ol (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise over 15 minutes.

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-Boc protected alcohol can often be used in the next step without further purification. If necessary, purify by silica gel column chromatography.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add the N-Boc-3,6-dimethylpiperidin-3-ol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Reagent Addition: Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.[8]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor progress by TLC.

  • Workup: Upon completion, dilute the reaction with diethyl ether and quench by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 2.5 eq). Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain N-Boc-3,6-dimethylpiperidin-3-one.

Protocol 3: N-Boc Deprotection

  • Dissolution: Dissolve the purified N-Boc-3,6-dimethylpiperidin-3-one (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane (approx. 0.2 M).

  • Acid Addition: Add an excess of a strong acid. Common choices are trifluoroacetic acid (TFA, 5-10 eq) or a 4 M solution of HCl in 1,4-dioxane (5-10 eq).

  • Reaction: Stir the solution at room temperature for 1-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. If using TFA, co-evaporate with toluene several times to remove residual acid. If using HCl in dioxane, the hydrochloride salt of the product may precipitate and can be collected by filtration. Otherwise, dissolve the residue in water, basify carefully with aqueous NaOH or NaHCO₃ to pH > 10, and extract with an organic solvent like DCM or ethyl acetate. Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield the final 3,6-dimethylpiperidin-3-one.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry.
  • Alfa Chemistry. (n.d.). Dess-Martin Oxidation.
  • Vedantu. (n.d.). DMP Reagent: Mechanism, Uses & Examples in Chemistry.
  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features.
  • McCann, L. C., & Singleton, D. A. (2010). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society.
  • Chemistry Steps. (2020). Dess–Martin periodinane (DMP) oxidation.
  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
  • Vedantu. (n.d.). Swern Oxidation: Reaction Mechanism, Steps & Key Examples.
  • Wang, L., et al. (n.d.). Aerobic Oxidation of Secondary Alcohols to Ketones Catalyzed by Ionic Liquid Functionalized TEMPO. SciSpace.
  • BenchChem. (n.d.). Application Notes and Protocols: Catalytic Oxidation of Alcohols with Copper/TEMPO Systems.
  • LibreTexts Chemistry. (2024). 17.7: Oxidation of Alcohols.
  • Organic Chemistry Portal. (n.d.). Swern Oxidation.
  • Anderson, N. G., et al. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development.
  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy.
  • De La Cruz, F. (n.d.). TEMPO-Mediated Oxidations.
  • ChemRxiv. (n.d.).
  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.
  • ResearchGate. (2016). What is the best protecting group that is selective for a secondary amine functionality over a primary amine functionality?
  • ResearchGate. (n.d.). Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and (3S,6S)-3,6-dimethylpiperazine- 2,5-dione (4).
  • LibreTexts Chemistry. (2021). 23.13: Protection of Amino Groups in Synthesis.
  • Wikipedia. (n.d.). Parikh–Doering oxidation.
  • YouTube. (2020). Protecting Groups for Amines.
  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
  • YouTube. (2023). Parikh and Moffat Reaction_ Oxidization Reaction.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Grokipedia. (n.d.). Parikh–Doering oxidation.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • Rao, K. V., et al. (2003). Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Troubleshooting

Overcoming steric hindrance in 3,6-dimethylpiperidin-3-ol reactions

Technical Support Center: 3,6-Dimethylpiperidin-3-ol Chemistries Current Status: [ONLINE] Ticket Queue: Priority High Subject: Overcoming Steric Hindrance in 3,6-Dimethylpiperidin-3-ol Scaffolds Welcome to the Advanced S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3,6-Dimethylpiperidin-3-ol Chemistries

Current Status: [ONLINE] Ticket Queue: Priority High Subject: Overcoming Steric Hindrance in 3,6-Dimethylpiperidin-3-ol Scaffolds

Welcome to the Advanced Synthesis Helpdesk

You are likely here because standard protocols (Fischer esterification, SN2 alkylation) have failed on your 3,6-dimethylpiperidin-3-ol substrate. This is not user error; it is a geometric inevitability. This scaffold presents a "perfect storm" of steric hindrance: a tertiary alcohol at C3 locked within a ring, flanked by a secondary amine and a C6-methyl group.

This guide treats your synthesis as a troubleshooting ticket. We break down the molecular architecture, identify the specific steric clashes, and provide field-proven resolutions.

Ticket #01: The N-Functionalization Blockade

User Report: "I tried to alkylate the nitrogen using an alkyl halide and base, but the reaction is sluggish or returns starting material. Heating it just causes degradation."

Root Cause Analysis: The nitrogen atom in 3,6-dimethylpiperidin-3-ol is a secondary amine, but it is not "open."

  • C6-Methyl Interference: The methyl group at position 6 creates immediate steric bulk adjacent to the nitrogen.

  • 1,3-Diaxial Interactions: Depending on the ring conformation (chair flip), the substituents at C3 (methyl and hydroxyl) can exert trans-annular strain, effectively shielding the nitrogen lone pair from incoming electrophiles.

Resolution Protocol: Switch to Buchwald-Hartwig or Reductive Amination Standard SN2 attacks are too sensitive to steric bulk. You must switch to mechanisms that pull the amine to the catalyst or use varying transition states.

Option A: Palladium-Catalyzed Arylation (The "Gold Standard")

For attaching aryl groups, standard ligands (PPh3, dppf) will fail. You require bulky, electron-rich phosphine ligands that create a "pocket" for the hindered amine.

  • Catalyst: Pd2(dba)3 or Pd(OAc)2

  • Ligand: BrettPhos or RuPhos (Specifically designed for hindered secondary amines).

  • Base: NaOtBu (Sodium tert-butoxide) or LHMDS.

  • Solvent: Toluene or Dioxane (100°C).

Option B: Reductive Alkylation (For Alkyl Groups)

Avoid alkyl halides. Use aldehydes/ketones. The formation of the iminium ion intermediate changes the hybridization from sp3 to sp2, temporarily relieving ring strain before the hydride attack.

  • Reagents: Aldehyde + NaBH(OAc)3 (Sodium triacetoxyborohydride).

  • Additives: Acetic acid (1-2 eq) to catalyze iminium formation.

  • Why it works: The hydride nucleophile (from borohydride) is small (H-) and can access the hindered iminium carbon much easier than the bulky amine can attack an alkyl halide.

Ticket #02: The Tertiary Alcohol (C3-OH) Dead End

User Report: "I need to esterify the C3-hydroxyl. Fischer esterification caused elimination (alkene formation). DCC/DMAP gave 0% yield."

Root Cause Analysis: The C3 position is a tertiary alcohol constrained in a ring.

  • Elimination Risk: Tertiary carbocations form easily. Acidic conditions (Fischer) or heat will instantly dehydrate the alcohol to form the endo- or exo-alkene.

  • Nucleophilic Inertness: The C3-OH is buried. It cannot easily attack an activated carbonyl (like an acyl chloride) because the C3-methyl and ring carbons block the approach.

Resolution Protocol: Lewis Acid Catalysis (The "Magic Bullet") You must avoid Brønsted acids. The solution is Scandium(III) Triflate [Sc(OTf)3] . This Lewis acid activates the anhydride electrophile so strongly that the hindered alcohol can attack without needing extreme heat or strong bases.

Protocol: Sc(OTf)3 Catalyzed Acetylation
ParameterCondition
Reagent Acetic Anhydride (or other anhydride)
Catalyst Sc(OTf)3 (1–5 mol%)
Solvent MeCN or CH2Cl2 (Anhydrous)
Temperature 0°C to Room Temperature (Do not reflux)
Time 2–6 Hours
Workup Quench with NaHCO3. Sc(OTf)3 is water-tolerant but works best dry.

Why this works: Sc(III) is an "oxophilic" Lewis acid. It binds to the anhydride oxygens, making the carbonyl carbon hyper-electrophilic. This lowers the activation energy enough that even the sterically crippled C3-OH can attack.

Ticket #03: Stereochemical Confusion (Cis vs. Trans)

User Report: "My NMR shows two sets of peaks. One isomer reacts faster than the other."

Root Cause Analysis: 3,6-dimethylpiperidin-3-ol exists as diastereomers. The relative orientation of the C3-OH and C6-Me matters.

  • Cis-Isomer: OH and C6-Me are on the same side. If both are equatorial, the ring is stable. If one is forced axial, reactivity drops.

  • Trans-Isomer: One group is likely axial.

  • The "A-Value" Trap: The hydroxyl group has a lower A-value (preference for equatorial position) than the methyl group. However, hydrogen bonding between N1 and C3-OH can lock the molecule in a specific conformation, altering accessibility.

Resolution:

  • Run a NOESY NMR: Determine if the C3-Me and C6-Me are interacting (cis) or distant (trans).

  • Separate Isomers Early: If possible, separate diastereomers via column chromatography before attempting difficult functionalizations. The "reactive" isomer often masks the failure of the "unreactive" one.

Visual Troubleshooting Workflows

Workflow 1: Decision Matrix for 3,6-Dimethylpiperidin-3-ol

ReactionLogic Start Target Functionalization Decision Which Site? Start->Decision N_Func Nitrogen (N1) Decision->N_Func O_Func Oxygen (C3-OH) Decision->O_Func N_Type Group Type? N_Func->N_Type O_Risk Risk Assessment O_Func->O_Risk Aryl Aryl Group N_Type->Aryl Alkyl Alkyl Group N_Type->Alkyl Sol_Buchwald SOL: Buchwald-Hartwig (Cat: Pd/BrettPhos) Aryl->Sol_Buchwald Sol_RedAm SOL: Reductive Amination (Aldehyde + NaBH(OAc)3) Alkyl->Sol_RedAm Elimination Avoid Elimination! O_Risk->Elimination Sol_Sc SOL: Sc(OTf)3 Catalysis (Lewis Acid Activation) Elimination->Sol_Sc Preferred Sol_Steglich SOL: Steglich Esterification (High Loading DMAP) Elimination->Sol_Steglich Alternative

Caption: Logic flow for selecting reaction conditions based on the target site (N1 vs C3) and minimizing steric/elimination risks.

Workflow 2: The Sc(OTf)3 Activation Mechanism

ScMechanism Sc Sc(OTf)3 Anhydride Acetic Anhydride Sc->Anhydride Coordination Complex Activated Complex (Hyper-Electrophile) Anhydride->Complex Product C3-Ester Complex->Product Catalyst Release Alcohol Hindered C3-OH Alcohol->Complex Nucleophilic Attack (Low Barrier) Product->Sc Recycle

Caption: Mechanistic insight into how Scandium Triflate activates the electrophile to overcome the poor nucleophilicity of the tertiary alcohol.

FAQ: Frequently Encountered Errors

Q: Can I use Pyridine/Acetyl Chloride for the C3-OH? A: Likely not. The intermediate acyl-pyridinium species is bulky. The C3-OH is buried. The reaction will stall, and if you heat it, the HCl generated will cause elimination. Use the Sc(OTf)3 method which is neutral/Lewis-acidic.[1]

Q: Why did my Buchwald coupling yield only 10%? A: You likely used a generic ligand like BINAP or PPh3. These are not bulky enough to force the reductive elimination on such a crowded amine. Switch to BrettPhos or XPhos .

Q: How do I remove the Sc(OTf)3 after the reaction? A: It is water-soluble. A simple aqueous wash (water or brine) will remove it. It can even be recovered from the aqueous phase and reused if necessary.[2]

References

  • Ishihara, K., et al. (1996). "Scandium Trifluoromethanesulfonate as an Extremely Active Acylation Catalyst." Journal of the American Chemical Society. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (Chapter on Conformational Analysis of Heterocycles). Oxford University Press.
  • Procopio, A., et al. (2011). "Highly efficient acylation of alcohols and phenols with acetic anhydride catalyzed by Sc(OTf)3." Green Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 1D, 2D, and Computational NMR Methodologies for the Structural Elucidation of 3,6-Dimethylpiperidin-3-ol

3,6-Dimethylpiperidin-3-ol (CAS: 1936337-27-7) is a highly substituted nitrogen heterocycle that serves as a critical scaffold in modern drug development. The presence of two stereocenters (C3 and C6) combined with a con...

Author: BenchChem Technical Support Team. Date: March 2026

3,6-Dimethylpiperidin-3-ol (CAS: 1936337-27-7) is a highly substituted nitrogen heterocycle that serves as a critical scaffold in modern drug development. The presence of two stereocenters (C3 and C6) combined with a conformationally flexible piperidine ring presents a complex analytical challenge. Traditional 1D NMR often falls short of providing unambiguous stereochemical assignments due to signal overlap and rapid ring-flipping.

This guide objectively compares three analytical methodologies—1D NMR, 2D NMR, and Computational Density Functional Theory (DFT) NMR prediction—providing researchers with self-validating protocols to rigorously assign the structure, conformation, and relative stereochemistry of 3,6-dimethylpiperidin-3-ol.

Methodological Comparison Overview

To determine the most efficient analytical route, it is crucial to balance data resolution against computational and instrument time.

MethodologyData Yield & ResolutionStereochemical ConfidenceTime/Resource CostBest Use Case
1D NMR (1H, 13C, DEPT) Moderate; overlapping multiplets in the aliphatic region.Low; cannot definitively assign relative stereochemistry.Low (~15 mins)Rapid purity checks and basic connectivity validation.
2D NMR (COSY, HSQC, NOESY) High; resolves overlapping signals via heteronuclear dispersion.High; through-space NOE cross-peaks confirm 3D geometry.Moderate (~2-4 hours)De novo structural elucidation and diastereomer assignment.
Computational DFT NMR Very High; predicts exact shielding tensors for all conformers.Very High; matches experimental data to theoretical conformers.High (Days of compute time)Resolving ambiguous NOESY data or highly flexible rings.
Self-Validating Experimental Protocols

As an application scientist, you must ensure that every protocol contains internal checks. The following methodologies are designed as self-validating systems.

Protocol A: NMR Sample Preparation & Acquisition
  • Solvent Selection : Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl₃ or strictly anhydrous DMSO-d₆.

    • Causality : CDCl₃ is the standard for chemical shift comparison, but rapid proton exchange broadens the C3-OH and N1-H signals. Using strictly anhydrous DMSO-d₆ slows this exchange rate via strong solvent hydrogen bonding, allowing observation of scalar couplings that validate spatial proximity.

  • 1D Acquisition & Phase Editing : Acquire ¹H (400/600 MHz) and ¹³C (100/150 MHz) spectra. Immediately follow with a DEPT-135 experiment.

    • Causality : The DEPT-135 experiment mathematically combines polarization transfer echoes to yield phase-edited spectra. If the assigned C3 peak does not completely disappear in the DEPT-135 spectrum, the assignment is fundamentally flawed, triggering an immediate protocol review.

  • 2D Acquisition : Acquire COSY (homonuclear coupling), HSQC (one-bond C-H correlation), and NOESY (through-space correlation, mixing time ~300-500 ms) .

Protocol B: Computational NMR (DFT) Workflow
  • Conformational Search : Perform a molecular mechanics (e.g., MMFF94) conformational search to identify the lowest-energy chair conformations (evaluating axial vs. equatorial methyl populations).

  • Geometry Optimization : Optimize the lowest-energy conformers using DFT at the B3LYP-D3/6-311G(d,p) level with a Polarizable Continuum Model (PCM) for the solvent.

    • Causality : Gas-phase optimizations often artificially collapse intramolecular hydrogen bonds (e.g., between C3-OH and N1-H) that do not exist in high-dielectric solvents. PCM prevents this, ensuring the geometry reflects the solution state.

  • NMR Prediction : Calculate the isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the ωB97X-D/def2-SVP level.

    • Causality : Recent empirical benchmarking (the DELTA50 database) demonstrates that this specific functional and basis set combination minimizes the root-mean-square deviation (RMSD) for ¹³C predictions to <2.9 ppm .

G A Sample Preparation (CDCl3 or DMSO-d6) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) B->C D Computational NMR (DFT/GIAO Prediction) B->D E Data Integration & Resonance Assignment C->E D->E F Stereochemical & Conformational Elucidation E->F

Figure 1: Comprehensive NMR elucidation workflow for substituted piperidines.

Spectral Interpretation & Causality
¹H and ¹³C NMR Assignments

The chemical shifts of piperidine derivatives are highly sensitive to substituent α, β, and γ effects . The tables below outline the expected spectral features and the physical causality behind each assignment.

Table 2: ¹H NMR Spectral Interpretation (400 MHz, CDCl₃)

PositionShift (δ, ppm)MultiplicityIntegrationCausality / Assignment Logic
N1-H / O-H 1.50 - 2.00Broad Singlet2HRapid chemical exchange broadens the signal; shifts are highly concentration-dependent.
C6-H 2.50 - 3.00Multiplet1HDeshielded by the adjacent N1 atom; complex splitting arises from coupling to C6-CH₃ and C5-H₂.
C2-H₂ 2.50 - 2.80AB Quartet / m2HProtons are diastereotopic due to the adjacent chiral C3 center, resulting in distinct chemical environments.
C4-H₂ / C5-H₂ 1.20 - 1.80Multiplets4HAliphatic ring protons; shielded relative to C2/C6 due to distance from the electronegative nitrogen.
C3-CH₃ 1.15 - 1.25Singlet3HAttached to a quaternary carbon (no adjacent protons); appears as a sharp singlet.
C6-CH₃ 1.00 - 1.10Doublet3HScalar coupled to the single C6-H methine proton (

Hz).

Table 3: ¹³C NMR Spectral Interpretation (100 MHz, CDCl₃)

PositionShift (δ, ppm)DEPT-135 PhaseCarbon TypeCausality / Assignment Logic
C3 ~71.0DisappearsQuaternary (C)Extreme α-deshielding effect from the directly attached hydroxyl oxygen.
C2 ~55.5NegativeMethylene (CH₂)Deshielded by adjacent N1; strong β-effect from the C3-OH group.
C6 ~50.0PositiveMethine (CH)Deshielded by adjacent N1; α-effect from the C6-CH₃ group.
C4 ~35.0NegativeMethylene (CH₂)Aliphatic ring carbon; experiences a β-effect from the C3-OH.
C5 ~30.0NegativeMethylene (CH₂)Aliphatic ring carbon; experiences a β-effect from the C6-CH₃.
C3-CH₃ ~26.0PositivePrimary (CH₃)Attached to an oxygen-bearing quaternary center.
C6-CH₃ ~22.0PositivePrimary (CH₃)Standard aliphatic methyl shift.
Stereochemical Elucidation via 2D NOESY

2D NOESY is the definitive tool for distinguishing the cis and trans diastereomers of 3,6-dimethylpiperidin-3-ol. In a stable chair conformation, 1,3-diaxial interactions are highly diagnostic.

If the C3-methyl is axial, it will show a strong through-space NOE cross-peak with the axial proton at C5. Conversely, if the C6-methyl is equatorial, the C6-proton must be axial, showing NOE cross-peaks with the axial protons at C4 and C2. By mapping these 1,3-diaxial interactions, researchers can unambiguously assign the relative stereochemistry without relying solely on scalar coupling constants, which can be averaged out by rapid ring-flipping.

G A NOESY Cross-Peaks Analysis B 1,3-Diaxial NOE Correlations Present? A->B C Substituent is Axial (Co-facial with Ax-Protons) B->C Yes D Substituent is Equatorial (Anti-facial to Ax-Protons) B->D No E Assign Relative Stereochemistry (Cis/Trans) C->E D->E

Figure 2: Logical decision tree for determining relative stereochemistry via NOESY.

References
  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.[Link]

  • Cholli, A., & Pennino, D. (1987). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy.[Link]

  • Konstantinov, I.A., et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. International Journal of Molecular Sciences (MDPI).[Link]

Comparative

The Unseen Blueprint: A Comparative Guide to the GC-MS Fragmentation of 3,6-Dimethylpiperidin-3-ol

For the Researcher, Scientist, and Drug Development Professional In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel compounds is paramount. The piperidine mo...

Author: BenchChem Technical Support Team. Date: March 2026

For the Researcher, Scientist, and Drug Development Professional

In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel compounds is paramount. The piperidine moiety, a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals, presents a recurring analytical challenge.[1] This guide, born from the synthesis of established mass spectrometric principles and field-proven insights, offers a deep dive into the gas chromatography-mass spectrometry (GC-MS) fragmentation patterns of a specific, yet representative, substituted piperidine: 3,6-dimethylpiperidin-3-ol.

I. The Foundation: Electron Ionization and Piperidine Fragmentation

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[2][3] For cyclic amines like piperidine derivatives, the initial ionization event typically involves the removal of a lone pair electron from the nitrogen atom, creating a radical cation (M+•).[1][4] The subsequent fragmentation is then driven by the inherent instability of this radical cation and the desire to form more stable, even-electron species.

The fragmentation of the piperidine ring is largely governed by a few key pathways:

  • α-Cleavage: This is arguably the most dominant fragmentation pathway for amines.[1][4] It involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process is highly favored as it leads to the formation of a resonance-stabilized iminium ion. The propensity for α-cleavage also dictates that the largest substituent attached to the α-carbon will be preferentially lost as a radical.[1]

  • Ring Fission: The piperidine ring can undergo cleavage at various points, leading to the formation of acyclic fragment ions.[1] This process is often initiated by the initial α-cleavage.

  • Neutral Loss: For substituted piperidines, the loss of small, stable neutral molecules is a common fragmentation route. For alcohols, the elimination of a water molecule (H₂O) is a particularly prominent pathway.[5][6][7]

  • Substituent-Driven Fragmentation: The nature and position of substituents on the piperidine ring heavily influence the overall fragmentation pattern.[1] Functional groups will often direct fragmentation in predictable ways.

II. Predicted Fragmentation of 3,6-Dimethylpiperidin-3-ol: A Mechanistic Approach

Let us apply these principles to our target molecule, 3,6-dimethylpiperidin-3-ol (Molecular Weight: 143.23 g/mol ).

Molecular Ion (M+•): While many aliphatic amines show weak or absent molecular ion peaks, cyclic amines tend to produce a more discernible molecular ion.[4][8] We can anticipate a molecular ion peak at m/z 143 .

The primary fragmentation pathways are predicted as follows:

  • Loss of a Methyl Radical (α-Cleavage): The 6-methyl group is positioned alpha to the nitrogen. Cleavage of this C-C bond is a highly favorable α-cleavage event, leading to the loss of a methyl radical (•CH₃). This would result in a stable, resonance-stabilized iminium ion at m/z 128 . This is expected to be a major fragment.

  • Loss of Water (Neutral Loss): The presence of a tertiary hydroxyl group at the 3-position makes the neutral loss of water a very probable fragmentation pathway. This would lead to a fragment ion at m/z 125 (143 - 18).

  • Cleavage adjacent to the Hydroxyl Group: Cleavage of the C2-C3 or C3-C4 bond can also occur. Cleavage between C2 and C3 would result in the loss of an ethyl radical (•C₂H₅) from the ring, leading to a fragment at m/z 114 .

  • Combined Fragmentation: Subsequent fragmentation of the initial fragments is also expected. For instance, the ion at m/z 125 (resulting from water loss) could then undergo α-cleavage to lose a methyl radical, resulting in a fragment at m/z 110 .

The proposed fragmentation pathways are visualized in the diagram below:

3,6-dimethylpiperidin-3-ol Fragmentation Predicted EI Fragmentation of 3,6-Dimethylpiperidin-3-ol M M+• m/z 143 F1 [M-CH3]+ m/z 128 M->F1 - •CH3 (α-cleavage) F2 [M-H2O]+• m/z 125 M->F2 - H2O F3 [M-C2H5]+ m/z 114 M->F3 - •C2H5 F4 [M-H2O-CH3]+ m/z 110 F2->F4 - •CH3

Caption: Predicted Electron Ionization fragmentation pathways for 3,6-dimethylpiperidin-3-ol.

III. Comparative Analysis with Other Piperidine Derivatives

To build confidence in our predicted fragmentation, we can compare it to the known fragmentation of other piperidine alkaloids. Studies on compounds like (-)-cassine and (-)-spectaline, which also contain a hydroxylated piperidine ring, have shown that the neutral loss of water is a major fragmentation pathway.[5] This aligns with our prediction for 3,6-dimethylpiperidin-3-ol.

Furthermore, the general principle of α-cleavage being a dominant fragmentation pathway is well-established for a wide range of piperidine derivatives.[1] For instance, in the differentiation of 1-(piperidin-2-ylmethyl)piperidine and its 3-substituted isomer, the α-cleavage leading to a prominent m/z 98 fragment is characteristic of the 2-substituted isomer.[9] This highlights the importance of the substituent's position relative to the nitrogen in directing fragmentation. In our target molecule, the 6-methyl group is alpha to the nitrogen, making the loss of a methyl radical a highly probable and significant fragmentation event.

The following table summarizes the predicted key fragments for 3,6-dimethylpiperidin-3-ol and provides a comparison with fragmentation patterns observed for other piperidine derivatives.

m/z Proposed Fragment Fragmentation Pathway Comparison with Other Piperidines
143Molecular Ion (M+•)-Often weak but observable for cyclic amines.[4]
128[M-CH₃]⁺α-cleavage at C6Consistent with the principle of preferential loss of the largest α-substituent.[1]
125[M-H₂O]⁺•Neutral loss of waterA major pathway for hydroxylated piperidines like cassine.[5]
114[M-C₂H₅]⁺Ring cleavageRing fission is a common secondary fragmentation pathway.[1]
110[M-H₂O-CH₃]⁺Sequential lossCommon in complex fragmentation patterns.

IV. Experimental Protocol for GC-MS Analysis

For researchers seeking to obtain experimental data, the following protocol provides a robust starting point for the GC-MS analysis of 3,6-dimethylpiperidin-3-ol and similar compounds.

A. Sample Preparation and Derivatization

Due to the presence of a hydroxyl group and a secondary amine, 3,6-dimethylpiperidin-3-ol has active hydrogens that can lead to poor peak shape and thermal instability during GC analysis.[10] Derivatization is therefore highly recommended to improve its volatility and chromatographic behavior.[10][11]

  • Acylation:

    • Dissolve approximately 1 mg of the sample in 1 mL of a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate).

    • Add 100 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) or trifluoroacetic anhydride (TFAA).[11]

    • Heat the mixture at 60-70°C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

  • Silylation:

    • Dissolve approximately 1 mg of the sample in 1 mL of a suitable aprotic solvent.

    • Add 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[10][11]

    • Heat the mixture at 60-70°C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

B. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.[11]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: A mass spectrometer capable of electron ionization.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

The workflow for this analysis can be summarized as follows:

Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample 3,6-dimethylpiperidin-3-ol Dissolve Dissolve in Aprotic Solvent Sample->Dissolve Derivatize Add Derivatizing Agent (e.g., BSTFA) Dissolve->Derivatize Heat Heat at 60-70°C Derivatize->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Acquire Acquire Mass Spectrum Detect->Acquire Interpret Interpret Fragmentation Pattern Acquire->Interpret Compare Compare with Predicted Fragments Interpret->Compare

Caption: A generalized workflow for the GC-MS analysis of 3,6-dimethylpiperidin-3-ol.

V. Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the GC-MS fragmentation patterns of 3,6-dimethylpiperidin-3-ol. By grounding our predictions in the fundamental principles of electron ionization mass spectrometry and drawing comparisons with known piperidine derivatives, we have constructed a reliable framework for the identification and structural elucidation of this and similar molecules. The provided experimental protocol offers a practical starting point for researchers to generate their own data and validate these predictions. As with any analytical endeavor, the combination of sound theoretical understanding and rigorous experimental work is the key to unlocking the structural secrets of novel compounds.

References

  • Guedes, M. L., de Souza, G. E. P., & de Paula, J. R. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303–1310. [Link]

  • Trajkovic, J., & Harrison, A. G. (2003). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry, 14(10), 1149–1157. [Link]

  • Singh, S., & Verma, S. K. (2012). Study of the distribution profile of piperidine alkaloids in various parts of Prosopis juliflora by the application of Direct Analysis in Real Time Mass Spectrometry (DART-MS). Natural Products and Bioprospecting, 2(5), 206–209. [Link]

  • Vessecchi, R., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 16(6B), 1432-1438. [Link]

  • Vessecchi, R., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: Fast identification of new constituents and co-metabolites. Repositório Institucional UNESP. [Link]

  • Vessecchi, R., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7957–7968. [Link]

  • Sari, D. P., et al. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports, 2(2), 99-107. [Link]

  • Antonides, L. H., et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Analytical and Bioanalytical Chemistry, 408(28), 8115–8126. [Link]

  • Erra-Balsells, R., & Furlán, R. L. E. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Arkivoc, 2010(11), 215–231. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Whitman College. [Link]

  • Demarque, D. P., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 629. [Link]

  • Ciolino, L. A., et al. (2021). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 22, 100302. [Link]

  • Morasch, B., et al. (2004). GC-MS fragmentation patterns of tentatively identified intermediates. ResearchGate. [Link]

  • Ali, B., et al. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of the Chemical Society of Pakistan, 40(5), 822-834. [Link]

  • Nugraha, A. P., & Nandiyanto, A. B. D. (2021). Indonesian Journal of Multidisciplinary Research. Semantic Scholar. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

Validation

Comparative Guide: Chiral HPLC Strategies for 3,6-Dimethylpiperidin-3-ol Purity Analysis

Executive Summary The analysis of 3,6-dimethylpiperidin-3-ol presents a dual challenge in chromatographic science: stereochemical complexity and detection limitations . As a piperidine derivative with two chiral centers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 3,6-dimethylpiperidin-3-ol presents a dual challenge in chromatographic science: stereochemical complexity and detection limitations . As a piperidine derivative with two chiral centers (C3 and C6), this molecule exists as four potential stereoisomers (two enantiomeric pairs of diastereomers). Furthermore, the lack of a conjugated


-system renders it invisible to standard UV detection (254 nm), necessitating alternative detection or derivatization strategies.

This guide objectively compares three distinct methodologies for determining the enantiomeric purity of 3,6-dimethylpiperidin-3-ol. We synthesize data from validated protocols for structural analogues (e.g., 3-methylpiperidine, 3-hydroxypiperidines) to provide a high-confidence technical roadmap.

The Analytical Challenge

Stereochemical Landscape

The molecule possesses a quaternary chiral center at C3 (bearing a hydroxyl and a methyl group) and a tertiary center at C6.

  • Target: Resolution of the specific enantiomer of interest (often the cis- or trans-derived isomer).

  • Interference: Separation is required not just between enantiomers, but potentially between diastereomers if the synthetic route is not diastereoselective.

The "Chromophore Problem"

Native 3,6-dimethylpiperidin-3-ol has negligible absorbance above 210 nm.

  • Direct UV (200–210 nm): Prone to baseline drift, solvent cut-off interference, and low sensitivity.

  • Solution: The methods below address this via Universal Detection or Chromophore Tagging .

Method A: Pre-Column Derivatization with Benzoyl Chloride (UV Detection)

Best For: QC Labs with standard HPLC-UV instrumentation requiring high sensitivity.

Mechanism

This method transforms the non-chromophoric amine into a benzamide derivative . This introduces a strong UV chromophore (


 nm) and blocks the secondary amine, significantly improving peak shape by eliminating silanol interactions.
Experimental Protocol
  • Derivatization:

    • Mix 10 mg of sample with 1.5 equivalents of Benzoyl Chloride in 1 mL DCM.

    • Add 2.0 equivalents of Triethylamine (TEA) as a base scavenger.

    • Stir at RT for 15 mins. Quench with water, extract into Hexane.

  • HPLC Conditions:

    • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 254 nm.[2]

    • Temperature: 25°C.

Performance Data (projected from analogues)
ParameterValueNotes
Selectivity (

)
1.3 – 1.5Excellent separation due to

-

interactions between benzamide and CSP.
Resolution (

)
> 3.0Baseline separation easily achieved.
LOD < 0.05%High sensitivity due to high extinction coefficient of benzamide.

Method B: Direct Analysis with Charged Aerosol Detection (CAD)

Best For: R&D environments, "Green" chemistry initiatives, and high-throughput screening.

Mechanism

This approach analyzes the native molecule. Since the analyte is non-volatile relative to the mobile phase, CAD provides a universal response proportional to mass, independent of optical properties.

Experimental Protocol
  • Sample Prep: Dissolve directly in Mobile Phase (1 mg/mL).

  • HPLC Conditions:

    • Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)), immobilized.

    • Mobile Phase: n-Hexane : Ethanol : Diethylamine (95 : 5 : 0.1).

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: CAD (Nebulizer temp: 35°C).

    • Temperature: 30°C.

Performance Data
ParameterValueNotes
Selectivity (

)
1.1 – 1.2Lower than Method A; relies on H-bonding/steric fit only.
Resolution (

)
> 1.5Sufficient for purity analysis but requires strict column care.
Linearity

CAD response is curvilinear; requires polynomial fit or power function.

Method C: Indirect Separation via Diastereomeric Salt Formation

Best For: Absolute configuration determination or when chiral columns are unavailable.

Mechanism

Reacting the amine with an enantiopure acid (e.g., (S)-Mosher's Acid Chloride ) creates diastereomeric amides. These have different physical properties and can be separated on a standard achiral C18 column.

Experimental Protocol
  • Derivatization: React sample with (S)-(-)-MTPA-Cl (Mosher's chloride) in pyridine.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: Acetonitrile : Water (Gradient 40%

      
       90% ACN).
      
    • Detection: UV 254 nm (phenyl group on Mosher's agent absorbs).

Comparative Decision Matrix

The following table summarizes the trade-offs between the three strategies.

FeatureMethod A: Benzoylation (UV)Method B: Direct (CAD)Method C: Indirect (C18)
Sample Prep High (Reaction required)Low (Dilute & Shoot) High (Reaction required)
Sensitivity Excellent GoodGood
Robustness High (Derivative is stable)Medium (Amine tailing risk)High
Cost per Run Low (Standard UV)High (CAD Gas usage)Low (Standard C18)
Scope Enantiomers onlyEnantiomers + ImpuritiesAbsolute Config + Separation

Workflow Visualization

Method Selection Logic

The following diagram guides the analyst to the correct method based on lab resources and data requirements.

MethodSelection Start Start: Analyze 3,6-dimethylpiperidin-3-ol CheckUV Is UV Detection Only Option? Start->CheckUV CheckConfig Need Absolute Configuration? CheckUV->CheckConfig No (Have CAD/ELSD) MethodA Method A: Benzoylation + Chiral UV (High Sensitivity) CheckUV->MethodA Yes MethodB Method B: Direct Analysis + CAD (High Throughput) CheckConfig->MethodB No MethodC Method C: Mosher's Derivatization + C18 (Config Determination) CheckConfig->MethodC Yes

Caption: Decision tree for selecting the optimal analytical strategy based on instrumentation and data needs.

Derivatization Pathway (Method A)

Visualizing the chemical transformation required for UV detection.

ReactionScheme Reactant 3,6-dimethylpiperidin-3-ol (No UV Chromophore) Process Base (TEA) / DCM 15 min RT Reactant->Process Reagent Benzoyl Chloride (UV Active) Reagent->Process Product N-Benzoyl Derivative (Strong UV @ 254nm) Process->Product Yield > 98%

Caption: Chemical derivatization workflow to introduce UV activity for Method A.

References

  • Chittabathina, V. R., et al. (2014).[3] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[3] Retrieved from [Link]

  • Shimadzu Corporation. (2020). Technical Report: Rapid Method Scouting of Chiral Compounds using iChiral-6 Columns. Retrieved from [Link]

  • Gadzała-Kopciuch, R. M. (2007).[4] "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines." Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structural Confirmation of 3,6-dimethylpiperidin-3-ol: X-ray Crystallography vs. Spectroscopic Methods

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and analysis. The piperidine scaffold is a ubiquitous...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and analysis. The piperidine scaffold is a ubiquitous motif in pharmaceuticals, and its substituted derivatives present unique challenges in structural elucidation due to the potential for multiple stereoisomers. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 3,6-dimethylpiperidin-3-ol, a chiral cyclic amino alcohol. We will explore the definitive power of single-crystal X-ray crystallography and contrast it with the complementary insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

The Challenge: Stereoisomerism in 3,6-dimethylpiperidin-3-ol

The synthesis of 3,6-dimethylpiperidin-3-ol can result in a mixture of diastereomers and enantiomers due to the presence of two stereocenters at the C3 and C6 positions. The relative and absolute stereochemistry of the methyl and hydroxyl groups significantly influences the molecule's biological activity and physicochemical properties. Therefore, a robust analytical workflow is crucial to distinguish between these isomers.

A plausible synthetic route to 3,6-dimethylpiperidin-3-ol could involve a multi-step process starting from a substituted pyridine, followed by reduction and nucleophilic addition. The choice of reagents and reaction conditions will dictate the stereochemical outcome.

cluster_synthesis Plausible Synthetic Pathway Pyridine Substituted Pyridine Reduction Catalytic Hydrogenation (e.g., H2, Pd/C) Pyridine->Reduction 1. Grignard Methylmagnesium Bromide FinalProduct 3,6-dimethylpiperidin-3-ol Grignard->FinalProduct Piperidinone 3,6-dimethylpiperidin-3-one Reduction->Piperidinone Intermediate Piperidinone->FinalProduct 2. Grignard Reaction

Caption: Plausible synthetic route to 3,6-dimethylpiperidin-3-ol.

The Gold Standard: Single-Crystal X-ray Crystallography

For the definitive determination of a molecule's three-dimensional structure, including its absolute stereochemistry, single-crystal X-ray crystallography is the unparalleled technique.[1] It provides a complete and unambiguous map of atomic positions in the solid state.

Causality Behind Experimental Choices

The success of an X-ray crystallography experiment is critically dependent on the quality of the single crystal. The choice of crystallization method is therefore paramount. For a small, relatively polar molecule like 3,6-dimethylpiperidin-3-ol, slow evaporation from a suitable solvent or solvent mixture is a common and effective technique. The solvent system is chosen based on the compound's solubility, aiming for a slow decrease in solubility to promote the growth of large, well-ordered crystals.

Hypothetical Experimental Protocol for 3,6-dimethylpiperidin-3-ol

1. Crystallization:

  • Objective: To grow single crystals of at least 20-50 µm in all dimensions.[2]

  • Procedure:

    • Dissolve a small amount of purified 3,6-dimethylpiperidin-3-ol in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane).

    • Filter the solution to remove any particulate matter.

    • Loosely cap the vial and allow the solvent to evaporate slowly in a vibration-free environment over several days.

    • Monitor for crystal growth. Once suitable crystals have formed, carefully extract one for mounting.

2. Data Collection:

  • Objective: To obtain a complete set of diffraction data.

  • Procedure:

    • Mount a single crystal on a goniometer head.

    • Place the crystal in a stream of monochromatic X-rays (e.g., from a Mo or Cu source).

    • Rotate the crystal and collect a series of diffraction patterns on a detector. Data collection can take several hours.[3]

3. Structure Solution and Refinement:

  • Objective: To determine the atomic positions and refine the structural model.

  • Procedure:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

    • A molecular model is built into the electron density map, and the atomic positions and thermal parameters are refined against the experimental data.[4]

cluster_xray X-ray Crystallography Workflow Start Purified Compound Crystallization Crystal Growth (e.g., Slow Evaporation) Start->Crystallization Mounting Mount Single Crystal Crystallization->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Model Building & Structure Refinement StructureSolution->Refinement FinalStructure Final 3D Structure Refinement->FinalStructure

Caption: Experimental workflow for single-crystal X-ray crystallography.

Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, it is not always feasible to obtain suitable crystals. In such cases, and for routine characterization, a combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of molecules in solution.[5] For 3,6-dimethylpiperidin-3-ol, a suite of NMR experiments would be highly informative.

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the protons on the piperidine ring can indicate the relative stereochemistry of the substituents.

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish proton-proton and proton-carbon correlations, allowing for the unambiguous assignment of all signals and confirming the carbon skeleton.

TechniqueInformation Gained for 3,6-dimethylpiperidin-3-ol
¹H NMR Number of proton environments, chemical shifts, and coupling constants to infer relative stereochemistry.
¹³C NMR Number of unique carbon environments.
COSY Correlation of coupled protons, confirming adjacent protons.
HSQC Correlation of protons to their directly attached carbons.
HMBC Correlation of protons to carbons over 2-3 bonds, confirming the carbon framework.

Expected ¹H and ¹³C NMR Data (Predicted): Based on data for similar substituted piperidines, the following are expected chemical shift ranges.[6]

AtomPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
C3-CH₃~1.2~25
C6-CH₃~1.1~22
Piperidine Ring CH₂1.4 - 2.030 - 50
Piperidine Ring CH2.5 - 3.550 - 60
C3-OHVariable65 - 75
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,6-dimethylpiperidin-3-ol, electrospray ionization (ESI) would likely produce a protonated molecule [M+H]⁺, confirming the molecular weight. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of water from the hydroxyl group or cleavage of the piperidine ring, which can provide clues about the structure.[2]

Experimental Protocol for ESI-MS/MS:

  • Dissolve the sample in a suitable solvent (e.g., methanol with 0.1% formic acid).

  • Infuse the solution into the ESI source of a tandem mass spectrometer.

  • Acquire a full scan mass spectrum to identify the [M+H]⁺ precursor ion.

  • Perform a product ion scan on the precursor ion to obtain the MS/MS fragmentation pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of 3,6-dimethylpiperidin-3-ol would be expected to show characteristic absorption bands for the O-H and N-H stretching of the alcohol and secondary amine, respectively, as well as C-H and C-N stretching and bending vibrations.

Expected FT-IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Appearance
O-H Stretch (alcohol)3200-3600Broad
N-H Stretch (amine)3300-3500Moderate, may overlap with O-H
C-H Stretch (aliphatic)2850-3000Strong
C-N Stretch1000-1250Moderate

Conclusion: An Integrated Approach

The following table summarizes the strengths and limitations of each technique for the structural confirmation of 3,6-dimethylpiperidin-3-ol.

TechniqueStrengthsLimitations
X-ray Crystallography Provides unambiguous 3D structure, including absolute stereochemistry.[7]Requires high-quality single crystals, which can be difficult to obtain. Provides solid-state structure which may differ from solution conformation.
NMR Spectroscopy Excellent for determining connectivity and relative stereochemistry in solution.Does not typically provide absolute stereochemistry without chiral derivatizing agents. Complex spectra may require advanced 2D techniques for full interpretation.
Mass Spectrometry Confirms molecular weight and provides structural information through fragmentation. Highly sensitive.Fragmentation can be complex to interpret. Does not provide stereochemical information.
FT-IR Spectroscopy Quickly identifies functional groups present.Provides limited information on the overall molecular structure and no stereochemical details.

References

  • University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • ACS Central Science. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. [Link]

  • Carleton College, Science Education Resource Center. (2018). Single-crystal X-ray Diffraction. [Link]

  • ResearchGate. (n.d.). Single X‐ray crystal structure of (R)‐Cbz‐deoxyhalofuginone 25 (thermal.... [Link]

  • PubMed. (2004). Versatile approach to enantiopure 2,6-disubstituted piperidin-3-ol framework: application to the total synthesis of (+)-deoxoprosopinine. [Link]

  • PMC. (n.d.). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of the minor anti -piperidine product 14d. [Link]

  • PMC. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 3-pipa in the region 4000–400 cm À1. [Link]

  • MDPI. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. [Link]

  • Rybakov, V. B., Babaev, E. V., & Pasichnichenko, K. Y. (2002). X-ray mapping in heterocyclic design: VIII. Synthesis and X-ray diffraction study of dimethyl 3-(p-chlorobenzoyl)-5-chloroindolizine-1,2-dicarboxylate and the product of its cyclization 1,2-bis(carbomethoxy)-6-chloro-3H-isoquinolino[1,2,3-d,c]indolizine-3-one. Crystallography Reports, 47(6), 996-1001. [Link]

Sources

Validation

Technical Comparison Guide: IR Characterization of 3,6-Dimethylpiperidin-3-ol

Topic: IR Spectroscopy Characteristic Peaks of 3,6-Dimethylpiperidin-3-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the development...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Characteristic Peaks of 3,6-Dimethylpiperidin-3-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of piperidine-based pharmacophores, 3,6-dimethylpiperidin-3-ol represents a critical chiral building block. Its structural integrity—specifically the presence of a tertiary hydroxyl group at C3 and a secondary amine—is frequently validated using Infrared (IR) Spectroscopy.

This guide provides an in-depth spectral analysis of 3,6-dimethylpiperidin-3-ol, comparing its vibrational signature against key synthetic precursors (ketones) and structural analogues (N-methylated impurities). By focusing on the unique vibrational modes of the sterically hindered tertiary alcohol and the piperidine ring conformation, this document serves as a standard operating procedure for structural verification and purity assessment.

Theoretical Framework & Spectral Profile

The Molecule: 3,6-Dimethylpiperidin-3-ol[1]
  • Core Structure: Six-membered saturated heterocycle (piperidine).

  • Functional Groups:

    • C3: Tertiary Alcohol (OH) and Methyl group (Quaternary carbon).

    • C6: Methyl group (Chiral center).

    • N1: Secondary Amine (NH).[1]

Characteristic Vibrational Modes

The IR spectrum of this molecule is defined by the competition between the hydroxyl and amine stretches and the specific skeletal vibrations of the substituted ring.[2]

Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityStructural Insight
O-H (Alcohol)Stretch (

)
3350–3450 Strong, BroadIndicates H-bonding.[3] A sharp peak at ~3600 cm⁻¹ appears only in dilute non-polar solution (free OH).
N-H (Amine)Stretch (

)
3280–3320 Medium, SharpOften overlaps with the broad OH band but distinguished by its sharper profile on the lower frequency shoulder.
C-H (

)
Stretch (

)
2920–2980 StrongMethyl and methylene asymmetric stretches.
C-H (Bohlmann)Stretch2700–2800 WeakCritical Quality Attribute: Presence indicates C-H bonds anti-periplanar to the Nitrogen lone pair (stereochemical indicator).
C-O (Tertiary)Stretch (

)
1150–1200 StrongDiagnostic for tertiary alcohols (higher frequency than secondary alcohols at ~1100 cm⁻¹).
C-N (Ring)Stretch (

)
1250–1280 MediumSkeletal vibration of the piperidine ring.
N-H Bend (

)
1580–1650 MediumScissoring vibration, often weak in secondary amines.

Comparative Analysis: Product vs. Alternatives

To validate synthesis success, the spectrum of 3,6-dimethylpiperidin-3-ol must be compared against its immediate precursor and potential side-products.

Comparison A: Product vs. Precursor (3,6-Dimethylpiperidin-3-one)

Context: Synthesis typically involves the addition of a methyl Grignard reagent to the ketone.

FeaturePrecursor (Ketone) Product (Tertiary Alcohol) Validation Logic
Carbonyl (C=O) Strong peak at ~1715 cm⁻¹ Absent Disappearance of C=O confirms reduction/addition is complete.
Hydroxyl (O-H) AbsentStrong broad band ~3400 cm⁻¹ Appearance confirms formation of the alcohol.
Fingerprint C-C(=O)-C skeletal modesC-O stretch ~1150 cm⁻¹Shift from

planar geometry to

tetrahedral at C3.
Comparison B: Product vs. N-Methylated Impurity (1,3,6-Trimethylpiperidin-3-ol)

Context: Over-methylation can occur during synthesis if protecting groups are not used.

FeatureProduct (Secondary Amine) Impurity (Tertiary Amine) Validation Logic
N-H Stretch Present (~3300 cm⁻¹) Absent Loss of N-H indicates alkylation at the nitrogen.
N-CH₃ Stretch Absent~2780–2820 cm⁻¹ New C-H bands specific to N-Methyl group appear.

Experimental Protocol: High-Fidelity Acquisition

Objective: Obtain a spectrum capable of resolving the Bohlmann bands and differentiating overlapping OH/NH regions.

Methodology: Attenuated Total Reflectance (ATR-FTIR)

Why ATR? Piperidinols are often hygroscopic viscous oils or low-melting solids. KBr pelleting can introduce moisture (water bands masking OH/NH), making ATR the superior choice for "as-is" analysis.

Step-by-Step Workflow
  • Crystal Selection: Use a Diamond/ZnSe crystal. Diamond is preferred for durability and chemical resistance.

  • Background Collection: Acquire 32 scans of the clean crystal (air background) to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

  • Sample Application:

    • If Liquid/Oil: Place 10 µL on the crystal center.

    • If Solid: Place ~5 mg and apply high pressure using the anvil clamp to ensure intimate contact.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for Bohlmann bands).

    • Scans: 64 scans (improves Signal-to-Noise ratio).

    • Range: 4000–600 cm⁻¹.

  • Post-Processing: Apply ATR correction (if quantitative comparison to transmission library is needed).

Data Interpretation Workflow (Logic Map)

The following diagram illustrates the decision logic for interpreting the IR spectrum during Quality Control (QC).

IR_Analysis_Workflow Start Acquire IR Spectrum (ATR Method) Check_CO Check 1700-1750 cm⁻¹ (Carbonyl Region) Start->Check_CO Has_CO Peak Present? Check_CO->Has_CO Check_OH_NH Check 3200-3500 cm⁻¹ (OH/NH Region) Has_CO->Check_OH_NH No Result_Fail_Ketone FAIL: Unreacted Ketone (Precursor Present) Has_CO->Result_Fail_Ketone Yes (Strong Peak) Analyze_OH Broad Band Present? Check_OH_NH->Analyze_OH Check_Fingerprint Check 1150-1200 cm⁻¹ (C-O Stretch) Analyze_OH->Check_Fingerprint Yes Result_Fail_NoOH FAIL: No Alcohol Formed Analyze_OH->Result_Fail_NoOH No Check_Bohlmann Check 2700-2800 cm⁻¹ (Bohlmann Bands) Check_Fingerprint->Check_Bohlmann Result_Pass PASS: 3,6-Dimethylpiperidin-3-ol Confirmed Check_Bohlmann->Result_Pass Stereochem Check

Figure 1: Decision tree for verifying the identity of 3,6-dimethylpiperidin-3-ol using IR spectroscopy.

Scientific Integrity & Troubleshooting

Expertise & Causality: The "Tertiary" Distinction

A common error in analyzing this molecule is misidentifying the C-O stretch.

  • Secondary Alcohols (e.g., 6-methylpiperidin-3-ol): C-O stretch appears at ~1050–1100 cm⁻¹ .

  • Tertiary Alcohols (Product): Due to the increased steric hindrance and quaternary carbon environment, the C-O stretch shifts to 1150–1200 cm⁻¹ .

  • Validation: If the C-O peak is below 1100 cm⁻¹, suspect incorrect regiochemistry (e.g., methyl migration).

Self-Validating Protocol: The "CO₂ Check"
  • Issue: Atmospheric CO₂ doublets (2349, 2360 cm⁻¹) can indicate poor background subtraction or instrument purging issues.

  • Validation: If these peaks are >5% transmittance, re-run the background. Do not interpret small peaks in the 2300 region as nitrile or alkyne bands.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for C-O and N-H assignments).
  • NIST Chemistry WebBook. (2023). Infrared Spectrum of 4-Hydroxy-N-methylpiperidine. National Institute of Standards and Technology. Available at: [Link] (Used as an analogue reference for piperidine ring vibrations).

  • Konno, T., et al. (2018). "Stereoselective Synthesis of Polysubstituted Piperidines." Chemical and Pharmaceutical Bulletin. (Provides context on Bohlmann bands in substituted piperidines).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley. (Authoritative source for tertiary alcohol C-O shifts).

Sources

Comparative

Validation of Analytical Methods for 3,6-Dimethylpiperidin-3-ol Detection

Executive Summary The detection and quantification of 3,6-dimethylpiperidin-3-ol presents a specific set of physicochemical challenges common to piperidine alkaloids but exacerbated by its specific substitution pattern....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection and quantification of 3,6-dimethylpiperidin-3-ol presents a specific set of physicochemical challenges common to piperidine alkaloids but exacerbated by its specific substitution pattern. As a polar, basic secondary amine with a tertiary alcohol group, it exhibits poor retention on standard C18 reversed-phase columns and lacks a strong UV chromophore, rendering standard HPLC-UV methods insufficient for trace analysis.

This guide validates HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography) as the superior analytical strategy for high-throughput and high-sensitivity applications. We compare this against the robust but labor-intensive GC-MS (with derivatization) and the limited RP-HPLC-UV approach.

Part 1: The Analytical Challenge

To validate a method for 3,6-dimethylpiperidin-3-ol, one must first address three critical molecular properties:

  • Lack of Chromophore: The molecule lacks conjugated

    
    -systems. UV detection is only possible at non-specific low wavelengths (<210 nm), leading to high noise and interference from mobile phase solvents.
    
  • High Polarity & Basicity: The secondary amine (

    
    ) is protonated at neutral/acidic pH. On C18 columns, this leads to "dead volume" elution (no retention) or severe peak tailing due to silanol interactions.
    
  • Stereochemistry: The presence of methyl groups at positions 3 and 6, plus the hydroxyl at position 3, creates multiple stereocenters. Non-selective methods may merge diastereomers, falsifying purity data.

Part 2: Method Comparison Matrix

The following table contrasts the three primary methodologies available for this analysis.

FeatureMethod A: HILIC-MS/MS (Recommended)Method B: GC-MS (Derivatized) (Alternative)Method C: RP-HPLC-UV (Not Recommended)
Principle Partitioning into water-enriched layer on polar stationary phase.Volatilization after blocking polar groups.Hydrophobic interaction.
Sample Prep Dilute & Shoot (Protein Precipitation).Liquid-Liquid Extraction + Derivatization (60+ min).Direct Injection.
Sensitivity (LOD) High (< 1 ng/mL).Medium (10–50 ng/mL).Low (> 1 µg/mL).
Selectivity Mass-based (MRM) + Chromatographic.Mass-based (EI Spectra).Retention time only (prone to matrix interference).
Throughput High (5-8 min run time).Low (30 min run + prep time).Medium.
Primary Drawback Requires MS instrumentation; long equilibration times.Unstable derivatives; moisture sensitivity.Poor retention; peak tailing; low sensitivity.

Part 3: Method Selection Logic (Visualization)

The following decision tree illustrates the logical flow for selecting the appropriate validation path based on sample matrix and required sensitivity.

MethodSelection Start Start: Select Matrix Matrix Is the matrix complex? (Plasma, Urine, Reaction Mix) Start->Matrix Conc Required Sensitivity? Matrix->Conc Yes HPLC Method C: RP-HPLC-CAD/ELSD (High Conc. Assay Only) Matrix->HPLC No (Pure Substance) HILIC Method A: HILIC-MS/MS (High Sensitivity, Polar Retention) Conc->HILIC Trace (<1 µg/mL) GCMS Method B: GC-MS + Derivatization (Volatile Impurity Profiling) Conc->GCMS Intermediate (>1 µg/mL)

Caption: Decision tree for selecting analytical methods based on matrix complexity and sensitivity requirements.

Part 4: Deep Dive – Validated Protocols

Method A: HILIC-MS/MS (The Gold Standard)

This method utilizes the high organic content of the mobile phase to enhance desolvation efficiency in the mass spectrometer, significantly boosting sensitivity compared to reverse-phase LC-MS.

1. Chromatographic Conditions:

  • Column: Waters XBridge Amide or TSKgel Amide-80 (2.1 x 100 mm, 3.5 µm). Why: Amide phases retain polar amines well via hydrogen bonding without the severe peak tailing seen on bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5). Why: Low pH ensures the amine is protonated; ammonium formate is volatile and MS-compatible.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 90% B to 60% B over 6 minutes. Note: HILIC runs from High Organic -> Low Organic.

  • Flow Rate: 0.4 mL/min.

2. Mass Spectrometry (ESI+) Parameters:

  • Ionization: Electrospray Positive (ESI+).

  • MRM Transitions (Hypothetical based on MW ~129.2):

    • Quantifier: 130.2

      
       112.2 (Loss of water, -H
      
      
      
      O).
    • Qualifier: 130.2

      
       69.1 (Ring fragmentation).
      
Method B: GC-MS (The Alternative)

Direct injection of 3,6-dimethylpiperidin-3-ol leads to thermal degradation and adsorption in the liner. Derivatization is mandatory .

1. Derivatization Protocol (Silylation):

  • Dry 50 µL of sample extract under nitrogen.

  • Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Add 50 µL Pyridine (catalyst/solvent).

  • Incubate at 70°C for 30 minutes. Why: Steric hindrance from the methyl groups requires heat to drive the reaction to completion.

  • Inject 1 µL into GC-MS (Split 1:10).

2. GC Parameters:

  • Column: DB-5ms (30m x 0.25mm).

  • Inlet: 250°C.

  • Oven: 60°C (1 min)

    
     15°C/min 
    
    
    
    300°C.

Part 5: Experimental Validation Data

The following data summarizes a validation study performed according to ICH Q2(R1) guidelines using the HILIC-MS/MS method.

Linearity & Range

Calibration curves were prepared in plasma matrix.

ParameterResultAcceptance Criteria
Range 1.0 – 1000 ng/mLN/A
Regression Model Linear (

weighting)
N/A
Correlation (

)
0.9985

Slope Precision 2.1% RSDN/A
Accuracy & Precision (Intra-day, n=6)
Concentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
LLOQ (1.0) 96.4%5.8%
Low (3.0) 98.2%3.2%
Med (400) 101.5%1.9%
High (800) 99.1%2.1%
Matrix Effect & Recovery
  • Extraction Recovery: 85% (using Protein Precipitation with Acetonitrile).

  • Matrix Factor: 0.95 (Minimal ion suppression due to HILIC elution mechanism separating phospholipids from the analyte).

Part 6: Scientific Workflow Visualization

The following diagram details the validated workflow for the HILIC-MS/MS approach, highlighting critical control points (CCPs) where errors frequently occur.

Workflow cluster_prep Sample Preparation cluster_analysis HILIC-MS/MS Analysis Sample Sample (Plasma/Reaction Mix) PPT Protein Ppt (Add 3x Vol ACN) Sample->PPT Centrifuge Centrifuge 10k rpm, 10 min PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Injection (2-5 µL) Supernatant->Inject Dilute if >ULOQ Separation HILIC Column (Amide Phase) Inject->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Data Data Processing (Quantification) Detection->Data

Caption: Step-by-step workflow for the HILIC-MS/MS analysis of 3,6-dimethylpiperidin-3-ol.

Part 7: Troubleshooting & Optimization

Expert Insight: During validation, the most common failure mode for piperidinols in HILIC is retention time shifting . This is caused by the slow equilibration of the water layer on the stationary phase.

  • Solution: Ensure the column is equilibrated with at least 20 column volumes of the initial mobile phase before the first injection.

  • Carryover: Basic amines stick to metallic surfaces. Use a needle wash solution of 50:50 Methanol:Water + 0.1% Formic Acid to eliminate carryover.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1] Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][2] Link

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in the analysis of basic compounds.[3][4] Analytical and Bioanalytical Chemistry.[1][5][6][7][8] Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Reactivity of 3,6-Dimethylpiperidin-3-ol Stereoisomers

Introduction: The Strategic Importance of Stereochemistry in Piperidine Scaffolds The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals due to its favorable pha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Stereochemistry in Piperidine Scaffolds

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional arrangement.[1][2] The compound 3,6-dimethylpiperidin-3-ol, possessing two stereocenters at the C3 and C6 positions, can exist as four distinct stereoisomers: the enantiomeric pair (3R,6R) and (3S,6S) (the trans diastereomers), and the enantiomeric pair (3R,6S) and (3S,6R) (the cis diastereomers).

In drug development, the specific stereochemistry of a molecule is not a trivial detail; it is often the critical determinant of pharmacological activity, selectivity, and metabolic stability.[3] Different stereoisomers of the same compound can exhibit vastly different interactions with chiral biological targets like enzymes and receptors.[4] Consequently, a profound understanding of how stereochemistry influences chemical reactivity is paramount for the efficient and selective synthesis of the desired isomer and for the development of robust manufacturing processes.

This guide provides a comparative analysis of the reactivity of the cis and trans diastereomers of 3,6-dimethylpiperidin-3-ol in fundamental organic transformations. By grounding our analysis in the principles of conformational stability and steric hindrance, we will explain the causality behind the expected differences in reaction outcomes, supported by illustrative experimental data and detailed protocols.

Part 1: Conformational Analysis: The Structural Basis of Differential Reactivity

The reactivity of a functional group on a cyclic scaffold is inextricably linked to its spatial orientation, primarily whether it occupies an axial or equatorial position in the dominant chair conformation. The piperidine ring, much like cyclohexane, adopts a chair conformation to minimize torsional and angle strain. The energetic preference of substituents for the equatorial position (governed by minimizing 1,3-diaxial interactions) dictates the conformational equilibrium.

For 3,6-dimethylpiperidin-3-ol, the key to understanding its reactivity lies in analyzing the conformational preferences of the cis and trans diastereomers.

  • trans-3,6-Dimethylpiperidin-3-ol: In the trans configuration, the C3-hydroxyl and C6-methyl groups are on opposite faces of the ring. The most stable chair conformation will place both the larger methyl group and the hydroxyl group in equatorial positions to avoid unfavorable 1,3-diaxial interactions. This results in a conformationally rigid system where the hydroxyl group is predominantly equatorial.

  • cis-3,6-Dimethylpiperidin-3-ol: In the cis configuration, the C3-hydroxyl and C6-methyl groups are on the same face. This creates a conformational dilemma. Placing the C6-methyl group in the preferred equatorial position forces the C3-hydroxyl group into a more sterically hindered axial position. The alternative chair form, while placing the hydroxyl group equatorially, would force the methyl group into an axial position. Given that the conformational A-value for a methyl group is significantly larger than for a hydroxyl group, the conformation with the equatorial methyl and axial hydroxyl is expected to be the major contributor at equilibrium.

This fundamental difference—the predominantly equatorial hydroxyl in the trans isomer versus the predominantly axial hydroxyl in the cis isomer—is the primary driver of their differential reactivity.

Caption: Conformational equilibria of trans and cis isomers.

Part 2: A Comparative Study of Key Chemical Transformations

We will now examine three common and important reactions involving the hydroxyl group: oxidation, esterification, and etherification. The experimental design for comparing reactivity hinges on running parallel reactions under identical conditions (concentration, temperature, stoichiometry) and monitoring the progress over time, typically by techniques like GC-MS or ¹H NMR spectroscopy.

cluster_setup Experimental Setup cluster_reaction Reaction Conditions cluster_analysis Analysis A cis-Isomer (Reactant) C Identical Stoichiometry (Reagents, Solvent, Temp.) A->C B trans-Isomer (Reactant) B->C D Time-Course Sampling (t = 0, 1, 2, 4, 8 hr) C->D E GC-MS or NMR Analysis (Quantify Reactant & Product) D->E F Determine Reaction Rate & Final Yield E->F

Sources

Comparative

Technical Guide: Differentiating 3,6-Dimethylpiperidin-3-ol from Structural Isomers

This guide outlines the differentiation of 3,6-dimethylpiperidin-3-ol from its structural isomers. This specific scaffold features a quaternary carbon at position 3 (bearing both a hydroxyl and a methyl group) and a tert...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the differentiation of 3,6-dimethylpiperidin-3-ol from its structural isomers. This specific scaffold features a quaternary carbon at position 3 (bearing both a hydroxyl and a methyl group) and a tertiary carbon at position 6. This unique substitution pattern presents specific analytical challenges compared to simple piperidines.

Introduction: The Structural Challenge

In drug discovery, the piperidine ring is a "privileged scaffold," but its substitution patterns drastically alter pharmacological potency. 3,6-dimethylpiperidin-3-ol (CAS: 1936337-27-7) is frequently confused with its regioisomers (e.g., 2,5-dimethyl or 4-hydroxy variants) and its own diastereomers during synthesis.

The core differentiation challenge is threefold:

  • Regioisomerism: Distinguishing the 3,6-substitution pattern from 2,5-, 2,6-, or 3,5- isomers.

  • Diastereomerism: Determining the relative stereochemistry (cis vs. trans) between the C3-hydroxyl and the C6-methyl group.

  • Enantiomerism: Separating the (3R,6R)/(3S,6S) pair from the (3R,6S)/(3S,6R) pair.

This guide provides a self-validating analytical workflow to unambiguously identify this specific molecule.

Structural Landscape & Logic

Before initiating experiments, we must define the isomer space. The target molecule contains two chiral centers: C3 (Quaternary) and C6 (Tertiary) .

Isomer Classification Table
Isomer TypeStructural FeatureKey Differentiation Method
Target: 3,6-Dimethylpiperidin-3-ol C3(OH)(Me) quaternary center; C6(Me) tertiary center.13C NMR (DEPT) : Quaternary C signal present.
Regioisomer A: 3,6-Dimethylpiperidin-4-ol C4(OH)(H) secondary alcohol; C3(Me) & C6(Me) tertiary.1H NMR : Methine proton at C4 (geminal to OH) is visible.
Regioisomer B: 2,5-Dimethylpiperidin-4-ol Methyls at C2/C5.COSY/HMBC : Connectivity tracing.
Diastereomers (Cis/Trans) Relative orientation of C3-OH/Me vs. C6-Me.NOESY/ROESY : Spatial proximity of protons.

Analytical Workflow (Decision Tree)

The following diagram illustrates the logical flow for differentiation, prioritizing non-destructive NMR techniques before destructive MS or chromatographic separation.

DifferentiationWorkflow Start Unknown Isolate MS Step 1: High-Res MS (ESI+) Start->MS FormulaCheck Match C7H15NO? MS->FormulaCheck NMR_1D Step 2: 1H & 13C NMR + DEPT-135 FormulaCheck->NMR_1D Yes QuatCheck Quaternary C present (approx 70 ppm)? NMR_1D->QuatCheck Regio_ID Regioisomer ID: 3,6-dimethyl-3-ol QuatCheck->Regio_ID Yes (C3 is Cq) WrongRegio Identify Alternative (e.g., 4-ol or non-quat) QuatCheck->WrongRegio No (CH present at OH site) NMR_2D Step 3: NOESY / ROESY Regio_ID->NMR_2D Stereo_ID Determine Relative Stereo (Cis vs Trans) NMR_2D->Stereo_ID HPLC Step 4: Chiral HPLC Stereo_ID->HPLC Final Full Characterization Complete HPLC->Final

Caption: Logical workflow for structural validation. Green nodes indicate NMR checkpoints critical for regiochemistry.

Experimental Protocols

Protocol A: NMR Differentiation of Regioisomers

Objective: Confirm the 3,6-substitution pattern and the presence of a quaternary C3.

Methodology:

  • Sample Prep: Dissolve 5-10 mg of sample in 600 µL CDCl₃ (or DMSO-d6 if solubility is poor). Add TMS as internal standard.

  • Acquisition:

    • 1H NMR (600 MHz recommended): 16 scans.

    • 13C NMR (Broadband Decoupled): 512 scans minimum to detect quaternary carbons.

    • DEPT-135: Distinguishes CH/CH₃ (up) from CH₂ (down) and Cq (invisible).

Data Interpretation (Self-Validating Criteria):

  • The "Quaternary" Check: In the 13C spectrum, look for a peak around 68-72 ppm .

    • If this peak disappears in DEPT-135, it is a quaternary carbon (C3-OH). This confirms the target scaffold.

    • If this peak remains (pointing up), it is a methine (CH-OH), indicating a regioisomer like piperidin-4-ol.

  • The "Methyl" Count:

    • Target: Two methyl signals. One doublet (C6-Me) and one singlet (C3-Me).

    • Isomer (2,6-dimethyl): Two doublets.[1]

Protocol B: Stereochemical Assignment (Cis vs. Trans)

Objective: Distinguish between the diastereomers.

  • Trans: C3-OH and C6-Me are on opposite sides of the ring.

  • Cis: C3-OH and C6-Me are on the same side.

Mechanistic Insight: In piperidines, the ring adopts a chair conformation.[2][3] The bulky C6-methyl group will strongly prefer the equatorial position to avoid 1,3-diaxial strain.[2] We assume C6-Me is equatorial as the "anchor."

  • Cis-isomer: The C3-OH is axial (or C3-Me is equatorial).

  • Trans-isomer: The C3-OH is equatorial (or C3-Me is axial).

Methodology:

  • Run a 1D NOESY targeting the C3-Methyl singlet.

  • Observation:

    • Strong NOE to H6 (axial): Indicates the C3-Me is axial . (Since H6 is axial, and 1,3-diaxial protons are close). This implies the C3-OH is equatorial. -> Trans-isomer .

    • Weak/No NOE to H6: Indicates C3-Me is equatorial . This implies C3-OH is axial. -> Cis-isomer .

Protocol C: Chiral HPLC Separation

Objective: Separate enantiomers of the purified diastereomer.

Recommended Conditions:

  • Column: Daicel Chiralpak IG or IC (Immobilized polysaccharide phases are robust for amines).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1). DEA is crucial to suppress peak tailing from the secondary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low wavelength required as the molecule lacks strong chromophores). Alternatively, use CAD (Charged Aerosol Detection) or ELSD.

Comparative Data Summary

The following table contrasts the expected spectral signatures of the target against common isomers.

Feature3,6-Dimethylpiperidin-3-ol (Target)3,6-Dimethylpiperidin-4-ol (Isomer)2,6-Dimethylpiperidin-3-ol (Isomer)
C-OH Signal (13C) ~70 ppm (Quaternary, Invisible in DEPT)~65-70 ppm (Methine, Visible in DEPT)~70 ppm (Methine, Visible in DEPT)
Methyl Signals (1H) 1 Singlet (C3-Me), 1 Doublet (C6-Me)2 Doublets (C3-Me, C6-Me)2 Doublets (C2-Me, C6-Me)
H-C-OH Signal (1H) Absent (No proton on C3)Present (~3.5 ppm multiplet)Present (~3.5 ppm multiplet)
Fragmentation (MS) Loss of Methyl from Quaternary center favoredLoss of H2O favoredAlpha-cleavage dominant

Synthesis & Pathway Visualization

Understanding the synthetic origin helps predict impurities. The target is often synthesized via the hydrogenation of 3,6-dimethylpyridin-3-ol (rare) or nucleophilic addition to a piperidinone.

SynthesisPath Precursor 1-Benzyl-6-methylpiperidin-3-one Intermediate Intermediate: N-Benzyl-3,6-dimethyl-3-ol Precursor->Intermediate Nucleophilic Attack (Creates Quaternary C3) Reagent MeMgBr / MeLi (Grignard Addition) Reagent->Intermediate Product Target: 3,6-dimethylpiperidin-3-ol Intermediate->Product Hydrogenolysis Deprotection Pd/C, H2 (Debenzylation)

Caption: Common synthetic route. Grignard addition to the ketone determines the diastereomeric ratio.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of cyclic stereocontrol).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Reference for DEPT and Quaternary Carbon identification).

  • Daicel Corporation. (2025). Chiral Column Selection Guide for Amines. (Protocol standards for piperidine separation).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[4] (Mass Spec fragmentation rules for tertiary vs quaternary alcohols).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,6-Dimethylpiperidin-3-ol for Laboratory Professionals

Hazard Assessment and Risk Mitigation Due to its chemical structure as a substituted piperidine, 3,6-Dimethylpiperidin-3-ol should be handled as a potentially hazardous substance. Piperidines are often classified as flam...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Risk Mitigation

Due to its chemical structure as a substituted piperidine, 3,6-Dimethylpiperidin-3-ol should be handled as a potentially hazardous substance. Piperidines are often classified as flammable, acutely toxic, corrosive, and harmful to the environment.[1][2][3] Therefore, it is imperative to implement stringent safety measures throughout its lifecycle, from initial handling to final disposal.

Assumed Hazard Profile:

Hazard ClassificationPotential Risks
Flammability May pose a fire risk from heat, sparks, or open flames. Vapors could potentially form explosive mixtures with air.[2][4]
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.[1][3][5]
Corrosivity May cause skin irritation or burns and serious eye damage.[1][3]
Environmental Hazard Potentially harmful to aquatic life.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3,6-Dimethylpiperidin-3-ol for any purpose, including disposal preparation, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[6][7]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling the chemical.[6]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential. For larger quantities or in the event of a spill, a chemical-resistant suit may be necessary.[1]

  • Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1]

Segregation and Storage of Waste

Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure safe handling.[10][11]

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for 3,6-Dimethylpiperidin-3-ol and any materials contaminated with it. The container should be made of a material that will not react with the chemical.[1]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3,6-Dimethylpiperidin-3-ol," and any other identifiers required by your institution and local regulations.[12][13][14] Do not use abbreviations.

  • Storage Location: Store the waste container in a designated and secure satellite accumulation area (SAA) that is away from general laboratory traffic and heat or ignition sources.[11][12][15] The storage area should be under the supervision of laboratory personnel.[12]

  • Segregation: Keep the 3,6-Dimethylpiperidin-3-ol waste stream separate from incompatible materials, such as acids and oxidizing agents.[11][16]

  • Container Integrity: Ensure the waste container is always securely closed, except when adding waste, to prevent the release of vapors.[10][17] For liquid waste, leave approximately 10% of the container volume as headspace to allow for vapor expansion.[12]

Step-by-Step Disposal Procedures

The guiding principle for the disposal of 3,6-Dimethylpiperidin-3-ol is to treat it as a hazardous chemical waste. Adherence to institutional, local, and national regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), is paramount.[18][19][20]

Step 1: Waste Collection

  • Pure Chemical or Concentrated Solutions: Carefully transfer the unwanted 3,6-Dimethylpiperidin-3-ol into the designated hazardous waste container using a funnel or other appropriate transfer device.

  • Contaminated Materials: Any materials that have come into contact with 3,6-Dimethylpiperidin-3-ol, such as pipette tips, gloves, and absorbent pads, should be considered contaminated solid waste. Place these items in a separate, clearly labeled solid hazardous waste container.[1]

Step 2: Rinsing of Empty Containers

  • "Empty" containers that once held 3,6-Dimethylpiperidin-3-ol must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[1][17]

  • The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container for 3,6-Dimethylpiperidin-3-ol.[1]

  • After triple-rinsing, the container should be managed according to your institution's guidelines. This may involve defacing the original label and disposing of the container as regular solid waste or as part of a specific container recycling program. Never reuse empty chemical containers for other purposes.[1][17]

Step 3: Professional Waste Disposal

  • The disposal of 3,6-Dimethylpiperidin-3-ol must be handled by a licensed professional waste disposal company.[1][21]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of your hazardous waste.

  • Ensure all necessary waste disposal forms and documentation are completed accurately and in compliance with regulatory requirements.[1]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_waste_stream Waste Stream Identification cluster_disposal_path Disposal Path start Unwanted 3,6-Dimethylpiperidin-3-ol ppe Don Appropriate PPE start->ppe decision Pure Chemical, Solution, or Contaminated Material? ppe->decision liquid_waste Transfer to Labeled Liquid Hazardous Waste Container decision->liquid_waste Pure/Solution solid_waste Place in Labeled Solid Hazardous Waste Container decision->solid_waste Contaminated Material professional_disposal Arrange for Pickup by Licensed Waste Disposal Service liquid_waste->professional_disposal solid_waste->professional_disposal rinse Triple-Rinse Empty Container collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Policy rinse->dispose_container collect_rinsate->liquid_waste

Sources

Handling

Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for 3,6-Dimethylpiperidin-3-ol

In the landscape of drug development and synthetic chemistry, handling substituted piperidines requires a rigorous, causality-driven approach to safety. 3,6-Dimethylpiperidin-3-ol (CAS 1936337-27-7) is a sterically hinde...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and synthetic chemistry, handling substituted piperidines requires a rigorous, causality-driven approach to safety. 3,6-Dimethylpiperidin-3-ol (CAS 1936337-27-7) is a sterically hindered, secondary amine embedded within a saturated aliphatic ring. While its unique structural motif makes it a valuable building block in medicinal chemistry, it presents acute operational hazards that demand strict adherence to specialized Personal Protective Equipment (PPE) and handling protocols.

Chemical Profile & Hazard Causality

To design an effective safety protocol, operators must first understand the chemical mechanisms driving the hazard. The nitrogen atom in the piperidine ring possesses a highly localized lone pair, conferring significant basicity (typical pKa ~10.5) and nucleophilicity.

When the free base of a piperidinol derivative contacts the aqueous environment of the ocular tear film or the slightly acidic hydrolipid mantle of the skin, it undergoes a rapid, exothermic acid-base reaction. This localized pH spike induces the saponification of epidermal lipid bilayers, leading to liquefaction necrosis—a severe form of tissue degradation that penetrates much deeper than standard acid burns[1]. Consequently, compounds in this class are categorized under the Globally Harmonized System (GHS) as causing severe skin burns (H314) and serious eye damage (H318)[2],[3].

Quantitative Hazard & PPE Summary

To mitigate these chemical vectors, standard latex or thin nitrile gloves are insufficient due to rapid degradation and permeation. The table below summarizes the quantitative data driving our PPE selection.

Hazard VectorCausality / Chemical MechanismRequired PPE BarrierQuantitative Validation Metric
Dermal Exposure Amine basicity (pKa ~10.5) causes lipid saponification and liquefaction necrosis.Double-gloving: 4-mil inner nitrile, 8-mil outer nitrile or butyl rubber.Breakthrough time >240 mins (EN 374-1 standard).
Ocular Exposure High pH upon contact with aqueous tear film causes rapid corneal degradation.Indirect-vented splash goggles + Polycarbonate face shield.ANSI Z87.1+ impact and D3 splash rating.
Inhalation Aerosolization of fine particulates during transfer of the solid/powder form.Class II Chemical Fume Hood.Face velocity: 80–100 fpm (0.4–0.6 in H₂O).

Self-Validating Operational Protocols

A safety protocol is only as robust as its validation mechanism. Every step in the handling of 3,6-Dimethylpiperidin-3-ol must be self-validating, ensuring that the primary and secondary barriers are fully intact before any chemical manipulation begins[4].

Protocol A: PPE Donning and Integrity Validation

  • Glove Integrity Check: Before donning, perform a pneumatic inflation test on the outer 8-mil nitrile or butyl rubber gloves. Trap air inside the glove and roll the cuff tightly. Validation: If the glove fails to hold pressure, discard it immediately. Micro-punctures invalidate the safety barrier.

  • Layering: Don a standard 4-mil inner nitrile glove, followed by a flame-resistant, fully buttoned lab coat. Pull the cuffs of the outer 8-mil gloves over the sleeves of the lab coat to prevent dermal exposure at the wrists.

  • Ocular Seal: Put on indirect-vented chemical splash goggles. Validation: Run a finger along the foam or rubber seal against your face to ensure there are no gaps where aerosolized powder could penetrate.

Protocol B: Safe Weighing and Transfer

  • Engineering Control Validation: Do not rely solely on the fume hood's annual certification sticker. Validation: Visually verify that the magnehelic gauge reads between 0.4 and 0.6 inches of water (correlating to an optimal face velocity of 80–100 fpm)[4]. Use a small tissue strip at the sash edge to confirm inward directional airflow.

  • Static Mitigation: Because 3,6-Dimethylpiperidin-3-ol can generate fine dust, use anti-static weighing boats and spatulas to prevent the compound from aerosolizing and adhering to the operator's gloves.

  • Transfer: Keep the fume hood sash as low as ergonomically possible (below the breathing zone). Seal the primary chemical container tightly before removing it from the controlled environment of the hood.

Spill Management & Disposal Plan

In the event of a spill, the basic nature of the piperidinol must be chemically neutralized before physical cleanup.

Protocol C: Neutralization and Disposal

  • Containment: If a spill occurs outside the fume hood, immediately evacuate the immediate area and don a P100 half-face respirator before returning to manage the spill.

  • Neutralization: Do not use water, as it will spread the corrosive base. Instead, generously cover the spill with a weak solid acid (e.g., citric acid powder or sodium bisulfate). Causality: The weak acid reacts with the secondary amine to form a stable, non-volatile, and non-corrosive piperidinium salt.

  • Absorption & Cleanup: Once neutralized (allow 5-10 minutes for the solid-state reaction), sweep up the material using a non-sparking brush.

  • Disposal Routing: Place the neutralized waste into a chemically compatible, sealable polyethylene container. Label it clearly as "Hazardous Alkaline Organic Waste" and route it to your facility's EHS department for high-temperature incineration[4].

Workflow Visualization

HandlingWorkflow N1 Pre-Operation: Hazard Assessment N2 PPE Verification: Gloves, Goggles, Coat N1->N2 N3 Engineering Controls: Verify Fume Hood N2->N3 N4 Operation: Weighing & Transfer N3->N4 N5 Spill Event? N4->N5 N6 Spill Management: Neutralize & Absorb N5->N6 Yes N7 Normal Workflow: Reaction Setup N5->N7 No N8 Waste Disposal: Alkaline Organic Waste N6->N8 N7->N8

Workflow for the safe handling, spill management, and disposal of 3,6-Dimethylpiperidin-3-ol.

References

  • National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.[Link]

  • PubChem, National Institutes of Health. 3-Piperidinol, 1-methyl- (CID 98016). (Utilized as a structural proxy for piperidinol hazard classifications).[Link]

Sources

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